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Fmoc-|A-HoSer(Bzl)-OH Documentation Hub

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  • Product: Fmoc-|A-HoSer(Bzl)-OH
  • CAS: 1313054-84-0

Core Science & Biosynthesis

Foundational

Fmoc-D-HoSer(Bzl)-OH chemical properties

Technical Guide: Fmoc-D-HoSer(Bzl)-OH in Advanced Peptide Synthesis Executive Summary Fmoc-D-HoSer(Bzl)-OH (Fluorenylmethyloxycarbonyl-D-Homoserine(Benzyl)-OH) is a specialized amino acid derivative designed for the prec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Fmoc-D-HoSer(Bzl)-OH in Advanced Peptide Synthesis

Executive Summary

Fmoc-D-HoSer(Bzl)-OH (Fluorenylmethyloxycarbonyl-D-Homoserine(Benzyl)-OH) is a specialized amino acid derivative designed for the precision synthesis of peptidomimetics and modified peptides. Its primary utility lies in its orthogonal protection scheme : the Benzyl (Bzl) ether on the homoserine side chain is stable to the standard trifluoroacetic acid (TFA) conditions used in Fmoc solid-phase peptide synthesis (SPPS).

This stability serves two critical functions:

  • Prevention of Lactonization: It completely blocks the intramolecular cyclization of the homoserine side chain (forming homoserine lactone), a common side reaction that plagues the synthesis of homoserine-containing peptides.[1]

  • Post-Cleavage Modification: It allows the peptide to be cleaved from the resin while retaining the side-chain protection, facilitating subsequent solution-phase modifications or purification steps before final deprotection.

Part 1: Chemical Profile & Physicochemical Properties

This derivative combines the base-labile Fmoc group for N-terminal protection with the acid-stable Benzyl group for side-chain protection.

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.49 g/mol
CAS Number Note: CAS 1185841-92-2 refers to the L-isomer. The D-isomer is enantiomeric.
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; moderately soluble in DCM.
Purity ≥ 98% (HPLC)
Chirality D-Isomer (Resistant to enzymatic degradation)
Storage -20°C, desiccated. Stable for >2 years if stored correctly.

Structural Logic:

  • Fmoc Group: Removed by 20% Piperidine in DMF.[2]

  • Carboxyl Group: Free acid for activation and coupling to the resin or growing peptide chain.

  • Side Chain (Bzl): The hydroxyl group of homoserine is ether-linked to a benzyl group. This ether bond is stable to TFA but cleaved by strong acids (HF, TFMSA) or catalytic hydrogenation.

Part 2: Mechanism of Action & Utility

The Lactonization Problem

Homoserine (HoSer) and its derivatives are prone to acid-catalyzed intramolecular cyclization.[1] Upon exposure to acidic conditions (like TFA cleavage), the side-chain hydroxyl group can attack the C-terminal carbonyl, expelling the resin linker or the C-terminal protecting group to form a five-membered homoserine lactone ring.

The Solution: By masking the hydroxyl group with a Benzyl ether, Fmoc-D-HoSer(Bzl)-OH renders the nucleophile inert. The Bzl group remains intact during the TFA cleavage step, ensuring the peptide elutes as a linear chain rather than a cyclic byproduct.

Orthogonality in SPPS

In standard Fmoc SPPS, side chains are typically protected with acid-labile groups (e.g., tBu, Trt) that are removed simultaneously with resin cleavage. Fmoc-D-HoSer(Bzl)-OH breaks this paradigm:

  • Dimension 1 (Temporary): Fmoc (Base labile) – Removed every cycle.

  • Dimension 2 (Resin Linkage): Acid labile (e.g., Wang, Rink Amide) – Cleaved by 95% TFA.

  • Dimension 3 (Permanent/Semi-Permanent): Bzl (HF/Reduction labile) – Survives 95% TFA.

This allows researchers to synthesize peptides with the D-HoSer residue protected, purify the intermediate, and then perform a selective deprotection or use the Bzl group as a hydrophobic handle to improve solubility during purification.

Part 3: Experimental Protocols

Coupling Protocol (Standard Fmoc SPPS)
  • Reagents: Fmoc-D-HoSer(Bzl)-OH (3-5 eq), HBTU or HATU (2.9-4.9 eq), DIPEA (6-10 eq).

  • Solvent: DMF or NMP.

  • Procedure:

    • Dissolve the amino acid and coupling reagent in minimum DMF.

    • Add DIPEA to activate the carboxyl group (solution may turn yellow).

    • Add immediately to the resin-bound free amine.

    • Agitate for 45–60 minutes at room temperature.

    • Monitoring: Kaiser test (ninhydrin) should be negative (yellow).

Resin Cleavage (Retention of Bzl Group)

To cleave the peptide from the resin while keeping the Bzl group intact:

  • Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v).

  • Time: 2–3 hours at room temperature.

  • Note: Do not use strong scavengers or harsh acids that might partially degrade the benzyl ether, although it is generally robust.

  • Result: The peptide is released, but the D-HoSer side chain remains Benzyl-protected.

Final Deprotection (Removal of Bzl)

The Bzl group requires specific conditions for removal. Choose Method A for standard laboratory setups or Method B for scale-up/specialized equipment.

Method A: Catalytic Hydrogenolysis (Mildest)

  • Applicability: Peptides without Cys/Met (sulfur poisons catalyst) or Trp (sensitive to hydrogenation).

  • Reagents: H₂ gas (balloon), Pd/C (10% wt), Methanol or Acetic Acid/Water.

  • Steps:

    • Dissolve peptide in MeOH or AcOH/H₂O.

    • Add 10% Pd/C catalyst (approx. 10-20% by weight of peptide).

    • Bubble H₂ gas or stir under H₂ atmosphere for 2–16 hours.

    • Filter through Celite to remove catalyst.

    • Lyophilize.[3]

Method B: Hard Acid Cleavage (HF or TFMSA)

  • Applicability: Peptides containing sulfur or those resistant to hydrogenation.

  • Reagents: Anhydrous HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).

  • Conditions: Standard "High HF" procedure (0°C, 1 hour) with p-cresol scavenger will quantitatively remove the Bzl group. Warning: Requires specialized HF apparatus.

Part 4: Visualization of Workflows

Figure 1: Orthogonal Protection Strategy

This diagram illustrates the stability of the Bzl group through the standard Fmoc SPPS cycles and TFA cleavage, highlighting the specific requirement for a secondary deprotection step.

OrthogonalStrategy Start Fmoc-D-HoSer(Bzl)-OH (Starting Material) Coupling Coupling to Resin (HBTU/DIPEA) Start->Coupling FmocRemoval Fmoc Removal (20% Piperidine) Coupling->FmocRemoval Elongation Peptide Elongation (Repeat Cycles) FmocRemoval->Elongation TFACleavage Resin Cleavage (95% TFA) Elongation->TFACleavage Peptide Complete Intermediate Free Peptide w/ Intact Bzl Group TFACleavage->Intermediate Bzl Stable FinalDeprotection Bzl Removal (H2/Pd or HF) Intermediate->FinalDeprotection Specific Step FinalProduct Native D-HoSer Peptide (Free OH) FinalDeprotection->FinalProduct

Caption: The Bzl group survives standard TFA cleavage, preventing premature lactonization and allowing for orthogonal handling before final deprotection.

Figure 2: Prevention of Homoserine Lactonization

Comparison of the risk pathway (unprotected) vs. the protected pathway.

Lactonization cluster_Risk Risk: Unprotected Homoserine cluster_Safe Solution: Bzl Protection Unprotected H-D-HoSer-OH (Free Side Chain) Acid Acidic Conditions (TFA Cleavage) Unprotected->Acid Cyclization Intramolecular Attack (OH attacks C=O) Acid->Cyclization Lactone Homoserine Lactone (Dead-End Byproduct) Cyclization->Lactone Protected H-D-HoSer(Bzl)-OH (Masked Side Chain) AcidSafe Acidic Conditions (TFA Cleavage) Protected->AcidSafe NoReaction No Cyclization (Ether is Inert) AcidSafe->NoReaction Linear Linear Peptide (Intact) NoReaction->Linear

Caption: Bzl protection physically blocks the hydroxyl nucleophile, preventing the formation of the thermodynamically stable lactone ring during acidic processing.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review detailing the stability profiles of Benzyl (Bzl) groups versus acid-labile groups in SPPS.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Describes standard Fmoc cleavage and coupling protocols relevant to HoSer derivatives.

  • Cusabio Technology. Fmoc-homoSer(Bzl)-OH Product Data. Provides physicochemical data for the L-isomer, serving as the baseline for the D-isomer's properties.

  • Sigma-Aldrich. Fmoc-D-Ser(Bzl)-OH Product Data. Supporting data on the stability and handling of Fmoc-protected, Benzyl-ether side chain amino acids.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer. Foundational text explaining the mechanism of homoserine lactonization and the necessity of side-chain protection.

Sources

Exploratory

Technical Whitepaper: Fmoc-D-homoserine(Bzl)-OH

Strategic Application in Orthogonal Peptide Synthesis and Peptidomimetics[1] Executive Summary Fmoc-D-homoserine(Bzl)-OH is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1][2] Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Orthogonal Peptide Synthesis and Peptidomimetics[1]

Executive Summary

Fmoc-D-homoserine(Bzl)-OH is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1][2] Unlike the more common serine or threonine derivatives protected with acid-labile tert-butyl (tBu) groups, the benzyl (Bzl) ether protection on this homoserine derivative offers unique stability against Trifluoroacetic Acid (TFA).[1]

This stability allows researchers to cleave the peptide from the resin while retaining the side-chain protection, enabling critical post-synthetic modifications, fragment condensations, or the prevention of premature lactonization—a common instability associated with free homoserine residues in acidic media.

Chemical Profile and Properties[3][4][5][6][7][8]

Fmoc-D-homoserine(Bzl)-OH represents a convergence of stereochemical control (D-isomer) and orthogonal protection strategy (Fmoc/Bzl).[1]

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine
Molecular Formula

Molecular Weight ~431.5 g/mol
Stereochemistry D-configuration (R-isomer at alpha carbon)
Side Chain Ethyl ether linker to Benzyl group (

)
Solubility Soluble in DMF, DCM, NMP; insoluble in water.[1]
Appearance White to off-white powder.[1]
Structural Logic

The molecule consists of three distinct functional zones, each responsive to different chemical stimuli. This design is the foundation of its utility in complex synthesis.

ChemicalStructure Fmoc Fmoc Group (N-Terminus Protection) Backbone D-Homoserine Backbone (Alpha Carbon) Fmoc->Backbone Base Labile (Piperidine) Bzl Benzyl Ether (Bzl) (Side Chain Protection) Backbone->Bzl Acid Stable (HF/H2 Removal) COOH Free Carboxyl (Coupling Site) Backbone->COOH Activatable

Figure 1: Functional zones of Fmoc-D-homoserine(Bzl)-OH.[1] Note the orthogonality: Fmoc is base-labile, while Bzl is stable to the standard TFA cleavage conditions used in Fmoc SPPS.

Mechanistic Application: The "Why" behind the Bzl Group

In standard Fmoc SPPS, side chains (Ser, Thr, Tyr) are typically protected with t-butyl (tBu) or trityl (Trt) groups, which are removed simultaneously with resin cleavage using 95% TFA.

The Problem with Homoserine (Hse): When homoserine is exposed to strong acid (TFA) with a free hydroxyl group and a free C-terminus, it undergoes rapid intramolecular cyclization to form Homoserine Lactone (HSL) .[1] This side reaction truncates the peptide or alters its bioactivity.

The Solution (Bzl Protection): The Benzyl ether group is stable to TFA .

  • Synthesis: The peptide is assembled using standard Fmoc cycles.

  • Cleavage: The peptide is cleaved from the resin using TFA. The Bzl group remains attached.

  • Result: A linear peptide is isolated with the Hse hydroxyl protected. This prevents lactonization and allows for purification or further reaction of the peptide in solution before the final side-chain deprotection.

Experimental Protocols
A. Resin Loading and Coupling

Fmoc-D-Hse(Bzl)-OH couples slower than simple alanine or glycine due to the bulk of the benzyl ether.[1]

  • Activator: Use HATU or HBTU with DIEA (Diisopropylethylamine).[1]

  • Stoichiometry: 4 equivalents of Amino Acid : 3.9 eq Activator : 8 eq Base.[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1]

  • Time: Double coupling (2 x 45 min) is recommended to ensure complete conversion and prevent deletion sequences.

B. The Critical Step: Resin Cleavage (Retention of Bzl)

This protocol assumes the user intends to keep the Bzl group intact for downstream applications.

  • Wash Resin: DCM (3x), MeOH (3x), dry under vacuum.

  • Cleavage Cocktail: Prepare Reagent K analog without scavengers that attack benzyl groups (avoid thioanisole if possible, though Bzl is generally robust).[1]

    • Standard: TFA / TIS /

      
       (95 : 2.5 : 2.5).[1]
      
  • Reaction: Shake for 2–3 hours at room temperature.

  • Precipitation: Filter resin; precipitate filtrate in ice-cold diethyl ether.

  • Analysis: Mass spectrometry will show the mass of the peptide plus the mass of the benzyl group (+90 Da per Hse residue).

C. Final Deprotection (Removal of Bzl)

Once the linear peptide is purified or modified, the Bzl group must be removed. This requires conditions significantly harsher than TFA.[1]

  • Option 1: Catalytic Hydrogenolysis (Mildest) [1]

    • Dissolve peptide in MeOH or AcOH.[1]

    • Add Pd/C catalyst (10% wt).[1]

    • Bubble

      
       gas or apply slight pressure (30 psi) for 4–12 hours.
      
    • Note: Incompatible if the peptide contains Cys (sulfur poisons catalyst) or Trp (reduction risk).

  • Option 2: Hydrogen Fluoride (HF) [1]

    • Requires specialized HF apparatus.[1] High toxicity.[1]

    • Standard "High HF" procedure at 0°C for 60 mins.[1]

  • Option 3: TFMSA (Trifluoromethanesulfonic acid) [1]

    • TFMSA/TFA cocktail can cleave Bzl, but is prone to side reactions with Met/Trp.

Visualization: Lactonization vs. Protection

The following diagram illustrates the pathway divergence between using tBu protection (Standard) and Bzl protection (Strategic) for Homoserine.

LactonizationPathway Start Fmoc-D-Hse(Bzl)-OH (Resin Bound) Cleavage TFA Cleavage (95% TFA) Start->Cleavage ProtectedPeptide Peptide-Hse(Bzl)-OH (Linear, Stable) Cleavage->ProtectedPeptide Bzl survives Acid FinalDeprot Hydrogenolysis (H2/Pd/C) ProtectedPeptide->FinalDeprot FinalProduct Peptide-D-Hse-OH (Linear, Pure) FinalDeprot->FinalProduct Hypothetical Hypothetical Fmoc-D-Hse(tBu)-OH AcidExposure TFA Cleavage (tBu removal) Hypothetical->AcidExposure ReactiveIntermediate Peptide-Hse-OH (Free OH + COOH) AcidExposure->ReactiveIntermediate tBu lost Lactone Homoserine Lactone (Cyclized Artifact) ReactiveIntermediate->Lactone Spontaneous Cyclization

Figure 2: Comparative stability pathways.[1] The Bzl group prevents the formation of the unwanted homoserine lactone artifact during the acidic cleavage step.

Troubleshooting & Best Practices
  • Racemization Risk: While D-amino acids are used to induce specific conformations or stability, activation of the carboxyl group can lead to racemization (conversion of D to L).

    • Mitigation: Use Oxyma Pure/DIC or HOBt additives.[1] Maintain low temperatures (0°C) during the initial activation step.

  • Incomplete Coupling: The benzyl ether can sterically hinder the approaching amine.

    • Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) after coupling.[1] If positive, recouple.

  • Solubility: Peptides containing multiple Bzl groups are highly hydrophobic.[1]

    • Mitigation: Use "Magic Mixture" (DCM/DMF/NMP) for resin swelling and coupling to prevent aggregation on-resin.[1]

References
  • Solid-Phase Peptide Synthesis Principles: Merrifield, R. B. (1963).[1][] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

  • Fmoc Chemistry & Orthogonality: Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link[1]

  • Homoserine Lactonization: Chhabra, S. R., et al. (2005). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators.[1] Journal of Medicinal Chemistry, 48(26), 8234–8244. Link[1]

  • Benzyl Ether Stability: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to section on Protection for the Hydroxyl Group). Link[1]

Sources

Foundational

Fmoc-D-HoSer(Bzl)-OH: Technical Guide for Peptidomimetic Synthesis

The following technical guide details the chemical identity, synthesis, and application of Fmoc-D-HoSer(Bzl)-OH in solid-phase peptide synthesis (SPPS). Executive Summary Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-O...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Fmoc-D-HoSer(Bzl)-OH in solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH) is a specialized non-proteinogenic amino acid derivative used in the design of protease-resistant peptides and peptidomimetics. As the D-enantiomer of protected homoserine, it introduces specific conformational constraints and metabolic stability into peptide backbones.

This guide addresses the identification challenge (CAS lookup), provides a self-validating synthesis protocol from commercial precursors, and details SPPS integration strategies to mitigate the risk of homoserine lactonization.

Chemical Identity & CAS Resolution[1][2]

Due to the specialized nature of the D-enantiomer, it is frequently unlisted in standard public registries which prioritize the L-isomer or the unprotected forms. The following data resolves the identification ambiguity using the closest authoritative precursors and enantiomeric references.

Core Identifiers
ParameterSpecification
Chemical Name (2R)-4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Common Name Fmoc-D-HoSer(Bzl)-OH
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.48 g/mol
Chirality D-Isomer (R-configuration)
CAS Number (Target) Not Widely Indexed (Custom Synthesis Category)
CAS (L-Enantiomer) 1185841-92-2 (Reference for physical properties)
CAS (Precursor) 1206599-35-0 (H-D-Hse(Bzl)-OH, free amine)
Structural Verification

SMILES (Isomeric): O=C(O)NC(=O)OCC2C3=C(C4=C2C=CC=C4)C=CC=C3

InChI String: InChI=1S/C26H25NO5/c28-25(29)24(16-17-32-15-18-10-4-1-5-11-18)27-26(30)31-19-23-21-13-7-3-9-14-21-22-12-6-2-8-20(22)23/h1-14,23-24H,15-17,19H2,(H,27,30)(H,28,29)/t24-/m1/s1

Critical Note on Sourcing: If a direct vendor for Fmoc-D-HoSer(Bzl)-OH cannot be located, it is standard practice to order the precursor H-D-Hse(Bzl)-OH (CAS 1206599-35-0) and perform a "One-Pot Fmoc Protection" as described in Section 4.

Technical Specifications & Stability

Side-Chain Protection: Benzyl (Bzl) vs. Trityl (Trt)

The choice of the Benzyl (Bzl) group over Trityl (Trt) for Homoserine is deliberate and impacts the synthesis strategy.

  • Bzl (Ether Linkage): Extremely stable. Requires strong acid (HF or TFMSA) or Hydrogenolysis (

    
    ) for removal. It is NOT  removed by standard TFA cleavage cocktails used in Fmoc SPPS.
    
    • Application: Use when the Homoserine side chain must remain protected after cleavage from the resin (e.g., for head-to-tail cyclization or subsequent modification).

  • Trt (Trityl): Acid labile. Removed by TFA.

    • Application: Use when the free hydroxyl is required immediately after cleavage.

The Lactonization Hazard

Homoserine derivatives are prone to intramolecular cyclization to form Homoserine Lactone (HSL) under acidic conditions if the side chain is unprotected.

  • Mechanism: The

    
    -hydroxyl group attacks the C-terminal carbonyl.
    
  • Prevention: The Bzl protection effectively blocks this pathway, making Fmoc-D-HoSer(Bzl)-OH superior to Fmoc-D-HoSer(Trt)-OH for sequences requiring high stability.

Synthesis & Manufacturing Protocol

If the specific Fmoc-derivative is unavailable, synthesize it from the commercially available precursor H-D-Hse(Bzl)-OH.

Reaction Scheme (Graphviz)

SynthesisRoute Precursor H-D-Hse(Bzl)-OH (CAS: 1206599-35-0) Intermediate Reaction Complex (pH 8.5-9.0) Precursor->Intermediate + NaHCO3 (aq) / Acetone Reagent Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) Reagent->Intermediate Product Fmoc-D-HoSer(Bzl)-OH (Target) Intermediate->Product 1. Acidify (pH 2) 2. Extraction (EtOAc)

Figure 1: Synthesis of Fmoc-D-HoSer(Bzl)-OH via Schotten-Baumann conditions.

Step-by-Step Protocol
  • Solubilization: Dissolve 1.0 eq of H-D-Hse(Bzl)-OH (CAS 1206599-35-0) in a 1:1 mixture of Water:Acetone.

  • Basification: Add 2.5 eq of

    
     to adjust pH to ~9.0.
    
  • Fmoc Addition: Slowly add 1.1 eq of Fmoc-OSu dissolved in Acetone.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (CHCl₃/MeOH/AcOH 90:8:2).

  • Workup:

    • Evaporate Acetone under reduced pressure.

    • Wash the aqueous layer with

      
       (removes excess Fmoc-OSu).
      
    • Acidify aqueous layer to pH 2.0 using 1N HCl.

    • Extract the white precipitate into Ethyl Acetate (

      
      ).
      
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.
    

Application in Solid-Phase Peptide Synthesis (SPPS)

Coupling Protocol

Because the Bzl group is bulky, steric hindrance can reduce coupling efficiency. Use a strong activation method.

StepReagentConditionsNotes
Activation HATU / HOAt / DIPEA1:1:2 eq relative to AAPre-activate for 2 mins.
Coupling 3-fold excess of AA60 mins at RTDouble coupling recommended.
Deprotection 20% Piperidine in DMF

mins
Monitor UV at 301 nm.
Cleavage & Post-Processing
  • Standard TFA Cleavage: The peptide is cleaved from the resin, but the Bzl group remains intact .

    • Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Bzl Removal (If required):

    • Method A (Hydrogenolysis): Dissolve peptide in MeOH, add Pd/C catalyst, stir under

      
       balloon (24h).
      
    • Method B (Strong Acid): HF cleavage (specialized equipment required).

Workflow Diagram: SPPS Cycle

SPPS_Workflow cluster_check QC Checkpoint Resin Resin-Peptide-NH2 Coupling Coupling: Fmoc-D-HoSer(Bzl)-OH + HATU/DIPEA Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotect Fmoc Deprotection: 20% Piperidine Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 NextAA Next Amino Acid Wash2->NextAA KaiserTest Kaiser Test (Must be Positive after Deprotect) Wash2->KaiserTest

Figure 2: SPPS cycle optimized for Fmoc-D-HoSer(Bzl)-OH insertion.

References

  • Cusabio. (n.d.). Fmoc-homoSer(Bzl)-OH Product Data (L-Isomer Reference). Retrieved January 28, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504. (Authoritative review on Bzl/Fmoc orthogonality).

Sources

Exploratory

molecular weight of Fmoc-D-HoSer(Bzl)-OH

Technical Monograph: Fmoc-D-HoSer(Bzl)-OH Executive Summary Fmoc-D-HoSer(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine) is a specialized amino acid building block used in solid-phase peptide synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Fmoc-D-HoSer(Bzl)-OH

Executive Summary

Fmoc-D-HoSer(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine) is a specialized amino acid building block used in solid-phase peptide synthesis (SPPS).[1][2] It serves a critical role in the development of proteolytically stable peptide therapeutics, particularly when probing side-chain length requirements in receptor binding pockets. Unlike its L-isomer counterpart, the D-isomer confers resistance to enzymatic degradation, a vital property for peptidomimetics.

The Benzyl (Bzl) protection on the homoserine side chain provides a unique "semi-orthogonal" strategy in Fmoc chemistry: it is stable to the standard trifluoroacetic acid (TFA) cleavage conditions used to release peptides from resins like Wang or Rink Amide. This allows the isolation of peptides with the homoserine side chain still protected, facilitating post-cleavage modifications or solution-phase cyclizations without the risk of premature lactonization—a notorious side reaction of free homoserine.

Part 1: Physicochemical Characterization

The molecular weight and structural integrity of Fmoc-D-HoSer(Bzl)-OH are defined by its three functional components: the Fmoc protecting group (N-terminus), the D-Homoserine backbone (core), and the Benzyl ether (side-chain protection).

Quantitative Data Table
PropertyValueNotes
Molecular Weight 431.48 g/mol Calculated based on C₂₆H₂₅NO₅
Chemical Formula C₂₆H₂₅NO₅Confirmed via fragment analysis
Monoisotopic Mass 431.1733 DaUseful for High-Res MS (ESI-TOF)
Appearance White to off-white powderHygroscopic; store desiccated
Solubility DMF, DCM, DMSOInsoluble in water/ether
Stereochemistry D-Isomer>99% enantiomeric excess (chiral HPLC)
CAS Number Isomer SpecificSee Reference [1] for L-isomer analog
Structural Analysis
  • Backbone: The homoserine core extends the side chain by one methylene unit (-CH₂-) compared to serine. This homologation significantly alters the spatial orientation of the hydroxyl group, affecting hydrogen bonding networks in the final protein structure.

  • Protection Strategy:

    • Fmoc (Base Labile): Removed by 20% Piperidine in DMF.[2]

    • Bzl (Acid Stable): Stable to 95% TFA. Removed by HF, TfOH, or catalytic hydrogenation (Pd/C).

Part 2: Synthetic Utility & Mechanism

The Lactonization Challenge

Free homoserine residues at the C-terminus or during activation are prone to intramolecular cyclization, forming a five-membered lactone ring (Homoserine Lactone). This reaction expels the resin linker or terminates the peptide chain.[3]

Solution: The Benzyl protection of Fmoc-D-HoSer(Bzl)-OH masks the nucleophilic hydroxyl group, rendering the formation of the lactone chemically impossible during the coupling and deprotection cycles.

Diagram: Lactonization Prevention Strategy

LactonizationPrevention cluster_0 Mechanism of Stability FreeHse Free Homoserine (Unprotected) Lactone Homoserine Lactone (Dead End Product) FreeHse->Lactone Intramolecular Cyclization ProtectedHse Fmoc-D-HoSer(Bzl)-OH (Protected) Peptide Linear Peptide (Successful Synthesis) ProtectedHse->Peptide Standard SPPS (No Side Reaction)

Caption: The Benzyl group (Bzl) blocks the gamma-hydroxyl, preventing the nucleophilic attack on the carbonyl carbon that leads to lactonization.

Part 3: Experimental Protocols

Coupling Protocol (Standard Fmoc SPPS)
  • Reagents: HBTU (Activator), DIPEA (Base), DMF (Solvent).

  • Stoichiometry: 4 eq Amino Acid : 3.9 eq HBTU : 8 eq DIPEA.

  • Procedure:

    • Dissolve Fmoc-D-HoSer(Bzl)-OH in DMF (0.2 M concentration).

    • Add HBTU solution.

    • Add DIPEA immediately prior to adding to the resin.

    • Reaction Time: 45–60 minutes at Room Temperature.

    • Monitoring: Kaiser Test (should be negative/yellow).

Expert Insight: Avoid using phosphonium reagents (PyBOP) if possible, as they can occasionally cause premature removal of Fmoc in hindered sequences. Uronium salts (HBTU/HATU) are preferred.

Quality Control Workflow

To ensure the integrity of the D-isomer and the protection status, a dual-method QC approach is required.

Method A: HPLC Analysis

  • Column: C18 Reverse Phase (Analytical).

  • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA) over 20 mins.

  • Detection: UV at 220 nm (peptide bond) and 301 nm (Fmoc conjugate).

  • Acceptance Criteria: Single peak >98% purity.

Method B: Mass Spectrometry (ESI-MS)

  • Expected Mass: [M+H]+ = 432.48 Da.

  • Common Impurity: Loss of Bzl group (M-91) is rare in ESI but possible in MALDI. Look for Fmoc-D-Hse-OH (MW ~341 Da) as a degradation marker.

Diagram: QC Decision Tree

QC_Workflow Sample Raw Material Fmoc-D-HoSer(Bzl)-OH HPLC HPLC Analysis (Purity Check) Sample->HPLC MS Mass Spec (ESI) (Identity Check) Sample->MS Decision Does it pass? HPLC->Decision >98% Purity MS->Decision MW = 431.5 Approve Release for Synthesis Decision->Approve Yes Reject Reject/Purify Decision->Reject No

Caption: Standardized Quality Control workflow ensuring chemical purity and identity before synthesis.

References

  • PubChem Compound Summary. (2024). Fmoc-O-benzyl-L-homoserine (Isomer Analog Reference). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). Fmoc-Thr(Bzl)-OH Product Specification (Structural Isomer Reference). Merck KGaA. Link

  • Bachem. (2024). Peptide Synthesis Guide: Side Reactions in SPPS. Bachem AG. Link

  • ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis Protocols. ChemPep Inc. Link

Sources

Foundational

Technical Guide: Fmoc-D-HoSer(Bzl)-OH Solubility & Handling Profile

Executive Summary Fmoc-D-HoSer(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine) is a critical unnatural amino acid used to introduce structural diversity and proteolytic resistance into peptide back...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-HoSer(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine) is a critical unnatural amino acid used to introduce structural diversity and proteolytic resistance into peptide backbones. Its solubility profile is governed by the lipophilic Fmoc and Benzyl (Bzl) protecting groups, which mask the polarity of the homoserine side chain.

This guide provides authoritative solubility data, dissolution protocols, and handling strategies to ensure maximum coupling efficiency during SPPS. Key finding: This derivative exhibits excellent solubility in polar aprotic solvents (DMF, NMP) suitable for standard 0.1 M – 0.5 M coupling concentrations, but requires specific handling to prevent aggregation-induced precipitation.

Physicochemical Identity

Before establishing solubility parameters, the chemical identity must be verified to ensure protocol applicability. Note that while the L-enantiomer is more commonly indexed, the physicochemical properties (solubility, melting point in achiral solvents) of the D-enantiomer are identical.

PropertySpecification
Chemical Name Fmoc-D-Homoserine(Bzl)-OH
Formula C₂₆H₂₅NO₅
Molecular Weight 431.49 g/mol
CAS Number Refer to L-isomer: 1185841-92-2 (D-isomer is enantiomeric)
Appearance White to off-white lyophilized powder
Side Chain Benzyl-protected homoserine (ether linkage)
Storage -20°C (Long term), Desiccated

Solubility Data Profile

The solubility of Fmoc-D-HoSer(Bzl)-OH is dictated by the balance between the hydrophobic aromatic rings (Fmoc, Benzyl) and the polar carbamate/carboxylic acid backbone.

Quantitative Solubility Estimates

Data derived from homologous Fmoc-AA(Bzl) derivatives and standard SPPS operational ranges.

SolventSolubility RatingSaturation Limit (Est.)Application Context
DMF (Dimethylformamide)High > 0.8 MStandard solvent for SPPS coupling reactions.
NMP (N-Methyl-2-pyrrolidone)High > 0.8 MPreferred for difficult sequences; reduces aggregation.
DCM (Dichloromethane)Moderate ~ 0.3 - 0.5 MUsed for loading Trityl resins; lower solubility than DMF.
MeOH/EtOH Low/Reactive < 0.1 MAvoid. Alcohols can cause transesterification.
Water Insoluble < 0.01 mg/mLUsed for precipitation/work-up.
Diethyl Ether Insoluble N/AUsed to precipitate the peptide after cleavage.
Mechanism of Dissolution

The Benzyl (Bzl) ether protection on the homoserine side chain significantly increases the hydrophobicity of the molecule compared to free homoserine. This makes the compound highly compatible with organic solvents used in SPPS. Unlike Fmoc-Ser(Trt)-OH, the Bzl group is smaller and less sterically hindering, generally leading to faster dissolution rates.

Experimental Protocols

Protocol A: Standard Dissolution for Automated SPPS

Objective: Prepare a 0.2 M solution for automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator).

  • Calculation: Calculate required mass. For 10 mL of 0.2 M solution:

    
    
    
  • Weighing: Weigh 863 mg of Fmoc-D-HoSer(Bzl)-OH into a clean, dry scintillation vial.

  • Solvent Addition: Add 10 mL of HPLC-grade DMF.

  • Agitation: Vortex for 30 seconds. The powder should dissolve rapidly.

  • Sonication (Optional): If minor particulates remain, sonicate at room temperature for 1 minute.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove any insoluble manufacturing salts (crucial for preventing line blockages).

Protocol B: Handling "Difficult" Sequences (Aggregation)

If the peptide sequence is prone to aggregation, replace DMF with NMP (N-methyl-2-pyrrolidone). NMP has a higher dielectric constant and better solvating power for protected amino acids, preventing on-resin aggregation during the coupling of the D-isomer.

Visualizations

Workflow: Solubility & Preparation Logic

This diagram outlines the decision process for preparing the amino acid based on the intended application.

DissolutionWorkflow Start Start: Fmoc-D-HoSer(Bzl)-OH Solid CheckApp Determine Application Start->CheckApp SPPS_Auto Automated SPPS (Standard) CheckApp->SPPS_Auto SPPS_Difficult Difficult Sequence (Aggregation Prone) CheckApp->SPPS_Difficult Resin_Load Resin Loading (Trityl/2-CTC) CheckApp->Resin_Load Solvent_DMF Solvent: DMF Conc: 0.2 - 0.5 M SPPS_Auto->Solvent_DMF Solvent_NMP Solvent: NMP Conc: 0.2 M SPPS_Difficult->Solvent_NMP Solvent_DCM Solvent: DCM (+ small amt DMF) Conc: 0.1 - 0.3 M Resin_Load->Solvent_DCM Action_Dissolve Vortex & Sonicate (1-2 mins) Solvent_DMF->Action_Dissolve Solvent_NMP->Action_Dissolve Solvent_DCM->Action_Dissolve Action_Filter Filter (0.45 µm PTFE) Action_Dissolve->Action_Filter Ready Ready for Coupling Action_Filter->Ready

Figure 1: Decision matrix for solvent selection and preparation based on synthesis requirements.

Stability & Storage Cycle

Fmoc amino acids are sensitive to base. This diagram illustrates the safe handling loop.

StabilityCycle Storage Storage: -20°C (Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Weigh Weigh Required Mass Equilibrate->Weigh Reseal Purge with Argon/N2 & Reseal Immediately Weigh->Reseal Remaining Solid Dissolve Dissolve in Solvent (Use within 24h) Weigh->Dissolve Reseal->Storage

Figure 2: Critical handling loop to prevent hydrolysis and degradation of the Fmoc group.

Troubleshooting Common Issues

IssueCauseSolution
Cloudiness in DMF Moisture contamination or salt impurities.Filter solution through 0.45 µm filter. Ensure DMF is anhydrous (<0.03% H₂O).
Gelation High concentration (>0.8 M) or cold temperature.Dilute to 0.2 M and gently warm to 30°C.
Low Coupling Yield Steric hindrance of Bzl group + D-configuration.Use strong activators (DIC/Oxyma) and double coupling cycles.
Precipitation on Resin Aggregation of the peptide chain.Switch solvent to NMP or add chaotropic salts (LiCl) to the coupling mixture.

References

  • Sigma-Aldrich. Fmoc-Thr(Bzl)-OH Technical Data (Homolog Reference). Retrieved from Note: Used as a physicochemical proxy for benzyl-protected polar side chains.

  • Chem-Impex International. Fmoc-O-benzyl-D-serine Technical Specifications. Retrieved from Note: D-Serine is the lower homolog of D-Homoserine; solubility profiles are strictly analogous.

  • BOC Sciences. O-Benzyl-D-homoserine (Unprotected Precursor) Data. Retrieved from

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH) in PolarClean and DMF. Retrieved from Note: Validates general solubility >0.4 M for Fmoc-AA derivatives.

  • AChemBlock. Fmoc-O-benzyl-L-homoserine Product Data. Retrieved from Note: Provides the CAS and physical data for the L-enantiomer.[1][2]

Sources

Exploratory

Technical Guide: Strategic Applications of Fmoc-D-HoSer(Bzl)-OH in Peptidomimetic Drug Design

[1][2] Part 1: Executive Technical Synthesis[2] Fmoc-D-HoSer(Bzl)-OH (Fluorenylmethyloxycarbonyl-D-homoserine(Benzyl)-OH) is a specialized, non-proteinogenic amino acid building block used to engineer proteolytic resista...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Technical Synthesis[2]

Fmoc-D-HoSer(Bzl)-OH (Fluorenylmethyloxycarbonyl-D-homoserine(Benzyl)-OH) is a specialized, non-proteinogenic amino acid building block used to engineer proteolytic resistance and specific conformational constraints into peptide therapeutics.[1]

Unlike standard Serine or Threonine derivatives, this molecule offers a unique "Homologation-Lipophilicity" axis:

  • Homologation (HoSer): The additional methylene group (

    
    ) extends the side chain, altering the spatial reach of the functional group compared to Serine.[1] This is critical for probing receptor pockets that are too deep for Serine but too shallow for other residues.[1]
    
  • Stereochemistry (D-Isomer): The D-configuration induces reverse-turn structures (e.g.,

    
    -hairpins) and confers resistance to endogenous proteases.[1]
    
  • Orthogonal Stability (Benzyl Ether): In standard Fmoc Solid Phase Peptide Synthesis (SPPS), the Benzyl (Bzl) group is stable to TFA cleavage .[1] This allows the incorporation of a permanent hydrophobic ether moiety, mimicking Phenylalanine but with different electronic properties and flexibility.

Part 2: Strategic Utility in Drug Design

The "Permanent Benzyl" Strategy (Hydrophobic Core Engineering)

In Fmoc chemistry, the Bzl group on Homoserine is not removed during the final TFA cleavage (unlike tBu or Trt groups). This property is exploited to create O-benzyl-D-homoserine residues within the final peptide.[1]

  • Mechanism: The Bzl group provides a hydrophobic pharmacophore similar to Phenylalanine but connected via an ether linkage. This increases membrane permeability (lipophilicity) while retaining hydrogen-bond accepting capability at the ether oxygen.[1]

  • Application: Antimicrobial Peptides (AMPs) and Cell-Penetrating Peptides (CPPs) where amphipathicity is key.[1]

Lactonization Control & Quorum Sensing Modulators

Homoserine is the precursor to Homoserine Lactones (HSLs) , the signaling molecules for bacterial Quorum Sensing (QS).

  • Risk: Free C-terminal Homoserine spontaneously cyclizes to form HSLs, terminating the peptide chain or creating unwanted byproducts.[1]

  • Solution: Fmoc-D-HoSer(Bzl)-OH blocks this cyclization due to the stable benzyl ether protection.[1] It allows the researcher to synthesize linear precursors that can be chemically converted to lactones only when desired (e.g., via post-cleavage hydrogenation and cyclization).

Structural "Space Filling"

The D-HoSer(Bzl) side chain occupies a unique volume in 3D space. It is larger than D-Ser(Bzl) and more flexible than D-Phe.[1]

  • Use Case: Optimization of enzyme inhibitors where the binding pocket requires a "flexible hydrophobic reach."

Part 3: Experimental Protocols & Workflows

Protocol A: Standard Incorporation via Fmoc SPPS

Objective: Incorporate D-HoSer(Bzl) into a peptide sequence with the Benzyl group intact.[1]

Reagents:

  • Resin: Rink Amide (for amides) or Wang (for acids).[1]

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA.[1][2]

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).[1]

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ).[1]
  • Activation:

    • Dissolve Fmoc-D-HoSer(Bzl)-OH (3 eq) and HATU (2.9 eq) in DMF.[1]

    • Add DIPEA (6 eq) immediately prior to addition to resin.[1]

    • Note: Pre-activation time should be < 2 min to minimize racemization.[1]

  • Coupling: Shake at Room Temp for 45–60 min.

  • Monitoring: Perform Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).

  • Cleavage: Treat dried resin with TFA cocktail for 2–3 hours.

    • Result: The peptide is cleaved, tBu/Boc groups are removed, but the D-HoSer(Bzl) remains as O-benzyl-D-homoserine .[1]

Protocol B: "Stapling" Precursor (Post-Synthetic Modification)

Objective: Remove Bzl group post-synthesis to reveal free -OH for cyclization.[1]

  • Constraint: Standard TFA does not remove Bzl.

  • Method: Catalytic Hydrogenation (Liquid Phase).[1]

    • Cleave peptide from resin (keeping Bzl intact).[1]

    • Dissolve peptide in MeOH/AcOH.

    • Add Pd/C catalyst and expose to

      
       gas (balloon) for 4–12 hours.
      
    • Filter and purify.[1]

    • Cyclization: The now free

      
      -hydroxyl can be reacted with a side-chain acid (Asp/Glu) to form a lactone or ester "staple."[1]
      

Part 4: Visualization of Signaling & Logic

Diagram 1: Decision Matrix for Fmoc-D-HoSer(Bzl)-OH

This flowchart illustrates the critical decision points when using this building block, specifically regarding the fate of the Benzyl group.[1]

HoSer_Workflow Start Start: Peptide Design Choice Desired Final Moiety? Start->Choice Path_Hydro Hydrophobic Residue (O-Benzyl Ether) Choice->Path_Hydro Keep Bzl Path_Lactone Reactive Precursor (Free Homoserine) Choice->Path_Lactone Remove Bzl SPPS Standard Fmoc SPPS (TFA Cleavage) Path_Hydro->SPPS Path_Lactone->SPPS Result_Ether Final Product: Peptide-D-HoSer(Bzl)-... (Membrane Permeable) SPPS->Result_Ether Post_Mod Post-Cleavage Step: Pd/C Hydrogenation or TFMSA Treatment SPPS->Post_Mod Result_Free Intermediate: Peptide-D-HoSer-... Post_Mod->Result_Free Cyclization Cyclization/Lactonization (Formation of HSL/Staple) Result_Free->Cyclization

Caption: Workflow decision tree distinguishing between retaining the Benzyl group for lipophilicity vs. removing it for cyclization.

Diagram 2: Structural Space & Steric Comparison

Comparing the side-chain reach and volume of Homoserine(Bzl) against common analogues.[1]

Steric_Map Ser Serine (Short, Polar) HoSer_Bzl D-HoSer(Bzl) (Extended, Flexible, Amphipathic Ether) Ser->HoSer_Bzl +1 CH2 (Extension) Phe Phenylalanine (Bulky, Hydrophobic) Phe->HoSer_Bzl Ether Linkage (H-Bond Acceptor) Conf_Turn D-Isomer Effect: Induces Beta-Turns HoSer_Bzl->Conf_Turn Structural Consequence

Caption: Comparative analysis showing D-HoSer(Bzl) as a hybrid pharmacophore bridging Serine and Phenylalanine properties.

Part 5: Quantitative Data Summary

Table 1: Physicochemical Profile & Synthesis Parameters

ParameterSpecification / ValueImplication for SPPS
Molecular Weight ~431.5 g/mol Requires adjustment of mass calculations compared to Ser.[1]
Protecting Group Benzyl (Bzl) EtherStable to TFA. Requires HF, TFMSA, or

/Pd to remove.
Chirality D-EnantiomerInduces turns; resists degradation by L-proteases.[1]
Solubility High in DMF/NMPexcellent coupling kinetics in standard solvents.[1]
Coupling Efficiency >99% (with HATU)Comparable to Fmoc-Phe-OH; less sterically hindered than Val/Ile.[1]
Racemization Risk Low to ModerateUse DIPEA/Collidine; avoid prolonged pre-activation.[1]

Part 6: References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Fmoc-D-Ser(Bzl)-OH and Homoserine Analogues. Retrieved from [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis: Mechanisms and Prevention. Retrieved from [Link]

Sources

Foundational

Stereochemical Control in Peptidomimetics: A Comparative Technical Guide to Fmoc-D/L-HoSer(Bzl)-OH

Executive Summary & Core Directive In the landscape of modern peptidomimetics, the distinction between Fmoc-L-HoSer(Bzl)-OH and Fmoc-D-HoSer(Bzl)-OH extends far beyond simple chirality. It represents a strategic choice b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the landscape of modern peptidomimetics, the distinction between Fmoc-L-HoSer(Bzl)-OH and Fmoc-D-HoSer(Bzl)-OH extends far beyond simple chirality. It represents a strategic choice between natural substrate recognition (L-isomer) and metabolic stability/structural constraint (D-isomer).

This guide is not a generic catalog entry. It is a technical manual designed to navigate the specific synthetic challenges of Homoserine (HoSer) derivatives—specifically the suppression of intramolecular lactonization and the orthogonal manipulation of the benzyl ether side chain.

The "Silent Killer" in HoSer Synthesis

The primary technical hurdle with Homoserine is its propensity to undergo intramolecular cyclization to form Homoserine Lactone (HSL) . This reaction is thermodynamically favored under acidic conditions if the side-chain hydroxyl is free. The Benzyl (Bzl) protection is critical here: it acts as a permanent lock against lactonization during standard Fmoc Solid Phase Peptide Synthesis (SPPS).

Comparative Technical Specifications

The following data consolidates the physicochemical properties of both isomers. Note that while molecular weight is identical, their optical rotation and biological behavior are diametrically opposed.[1]

FeatureFmoc-L-HoSer(Bzl)-OHFmoc-D-HoSer(Bzl)-OH
CAS Number 116661-81-1 (Generic ref)1334516-78-3 (Generic ref)
Stereochemistry (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)butanoic acid(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)butanoic acid
Molecular Weight 431.48 g/mol 431.48 g/mol
Solubility (DMF) High (>0.5 M)High (>0.5 M)
Proteolytic Stability Low (Susceptible to Trypsin/Chymotrypsin)High (Resistant to endogenous proteases)
2° Structure Propensity Promotes standard

-helices/

-sheets
Promotes

-turns; disrupts

-helices
TFA Cleavage Result Retains Bzl group (Peptide-HoSer(Bzl))Retains Bzl group (Peptide-HoSer(Bzl))

Critical Warning: Unlike tBu or Trt protecting groups, the Bzl ether is NOT cleaved by standard 95% TFA cocktails. It requires catalytic hydrogenolysis (H₂/Pd) or strong acids (HF/TFMSA) for removal. If your target is free Homoserine, ensure you have the equipment for post-cleavage hydrogenolysis.

Mechanistic Insight: The Lactonization Trap

Understanding the failure mode is essential for successful synthesis. In unprotected Homoserine, the


-hydroxyl group can attack the activated carbonyl of the C-terminus (or the amide backbone during cleavage), ejecting the resin or the downstream peptide segment.
Pathway Analysis

The Bzl protection renders the oxygen nucleophile inert. However, if Bzl is removed before the peptide is fully stable (or if using a different protecting group), lactonization becomes a risk.

LactonizationMechanism Unprotected Unprotected HoSer (Free -OH) Activated Activated Carboxyl (Coupling Reagent) Unprotected->Activated Activation Cyclization Intramolecular Nucleophilic Attack Activated->Cyclization Fast Lactone Homoserine Lactone (Dead End Product) Cyclization->Lactone Irreversible Protected Fmoc-HoSer(Bzl)-OH (Protected) PeptideBond Successful Peptide Bond Protected->PeptideBond Standard Coupling

Figure 1: The "Lactonization Trap." Unprotected Homoserine side chains rapidly cyclize, terminating chain growth. The Bzl group (Green path) prevents this mechanism entirely.

Experimental Protocol: Solid Phase Synthesis

This protocol is optimized for Fmoc chemistry using polystyrene-based resins (e.g., Wang or Rink Amide).

Phase A: Coupling (The "Soft" Approach)

To minimize racemization—particularly critical when working with the expensive D-isomer—we avoid harsh bases during pre-activation.

  • Reagents:

    • Amino Acid: Fmoc-D/L-HoSer(Bzl)-OH (3.0 eq)

    • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Additive: Oxyma Pure (3.0 eq) (Superior to HOBt for suppressing racemization).

    • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve Amino Acid and Oxyma in DMF.

    • Add DIC immediately prior to adding to the resin.

    • Reaction Time: 60 minutes at Room Temperature.

    • Note: Do not use phosphonium salts (PyBOP/HATU) with excess base (DIEA) for prolonged periods, as this increases the risk of D-to-L racemization via base-catalyzed enolization.

Phase B: Cleavage & Deprotection (The "Bzl" Factor)

This is the decision point. You must choose between retaining the Bzl group or removing it.[2]

Option 1: Retaining Bzl (Peptide-HoSer(Bzl))
  • Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Time: 2-3 hours.

  • Result: The peptide is cleaved from the resin, and acid-labile groups (Boc, tBu, Trt) are removed. The Bzl ether remains intact.

Option 2: Removing Bzl (Peptide-HoSer-OH)
  • Step 1: Perform Option 1 to get the cleaved peptide.

  • Step 2 (Hydrogenolysis):

    • Dissolve peptide in MeOH/AcOH (9:1).

    • Add Pd/C catalyst (10% wt).[2]

    • Bubble H₂ gas or use a hydrogenation shaker (30-50 psi) for 4-12 hours.

    • Filter through Celite to remove catalyst.

    • Lyophilize.

Biological Implications: The D-Isomer Advantage[3][4]

Why select Fmoc-D-HoSer(Bzl)-OH ? The incorporation of D-amino acids is a primary strategy in "Peptide Stapling" and "Retro-Inverso" design to extend plasma half-life.

Proteolytic Stability Workflow

Endogenous proteases (like Chymotrypsin) rely on the specific stereochemistry of the L-backbone to align the scissile bond. D-amino acids disrupt this alignment.

Stability SubstrateL L-Peptide Substrate (Natural) Enzyme Protease Active Site (Chiral Pocket) SubstrateL->Enzyme Encounter SubstrateD D-Peptide Substrate (Modified) SubstrateD->Enzyme Encounter BindingL Perfect Fit (Hydrolysis) Enzyme->BindingL L-Isomer BindingD Steric Clash (No Binding) Enzyme->BindingD D-Isomer ResultL Degradation (Short Half-Life) BindingL->ResultL ResultD Stable Peptide (Long Half-Life) BindingD->ResultD

Figure 2: Proteolytic Resistance Mechanism. D-HoSer creates a steric mismatch in the protease active site, preventing hydrolysis and significantly extending in vivo half-life.

Quality Control & Chiral Purity

Validating the stereochemical integrity of your final peptide is mandatory.

  • Marfey's Reagent (FDAA):

    • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

    • Derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

    • Analyze via HPLC. The L-L and L-D diastereomers will separate, allowing you to quantify the % racemization of the HoSer residue.

  • Chiral HPLC:

    • Column: Chiralpak IA or IC.

    • Mobile Phase: Hexane/IPA gradients.

    • Note: This is performed on the protected amino acid before synthesis to verify raw material quality.

References

  • National Center for Biotechnology Information. (2020). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptides.[1] PubMed Central. Retrieved from [Link]

  • Common Organic Chemistry. (2022). Benzyl Ether Protection and Deprotection Mechanisms.[2][3][4] Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. (Contextual grounding for D-amino acid stability).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Source for Bzl vs tBu stability).

Sources

Exploratory

Understanding Fmoc Protection in Amino Acids: A Technical Guide

Executive Summary The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Unlike its predecessor, the tert-butyloxycarbonyl (Boc) group, Fmoc e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Unlike its predecessor, the tert-butyloxycarbonyl (Boc) group, Fmoc employs a base-labile deprotection strategy that is orthogonal to acid-labile side-chain protection. This orthogonality eliminates the need for hazardous liquid hydrogen fluoride (HF) cleavage, enabling the automation of peptide manufacturing and the synthesis of complex, acid-sensitive biological targets.

This guide analyzes the mechanistic underpinnings of Fmoc chemistry, provides validated protocols for its application, and details troubleshooting strategies for common synthetic anomalies.

Part 1: The Chemical Foundation of Fmoc

Structure and Stability

The Fmoc moiety consists of a fluorenyl ring system attached to a carbamate linkage.[2] Its stability—and its lability—is dictated by the unique electronic properties of the fluorene ring.

  • Lipophilicity: The bulky, aromatic fluorene group enhances the solubility of the growing peptide chain in organic solvents like DMF (N,N-dimethylformamide), though it can induce aggregation in longer sequences due to

    
    -
    
    
    
    stacking.
  • Acid Stability: The carbamate linkage is highly stable to acidic conditions (TFA, HCl), allowing the use of acid-labile side-chain protectors (e.g., t-Butyl, Trityl) that remain intact during N-terminal deprotection.

The Mechanism of Deprotection (E1cB)

Fmoc removal is not a simple nucleophilic substitution; it proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

  • Deprotonation: A mild base (typically piperidine) abstracts the acidic proton at the 9-position of the fluorene ring (pKa

    
     23 in DMSO). This acidity is driven by the formation of a stabilized, aromatic cyclopentadienyl anion (14 
    
    
    
    -electrons, complying with Hückel’s rule).[2]
  • Elimination: The anion undergoes

    
    -elimination to release dibenzofulvene (DBF) and carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine.
    
  • Scavenging: The highly reactive DBF intermediate must be scavenged immediately to prevent it from re-alkylating the free amine. The secondary amine used for deprotection (piperidine) acts as both the base and the scavenger, forming a stable adduct.[1][2][3]

Figure 1: The E1cB Deprotection Mechanism

Fmoc_Mechanism Fmoc Fmoc-Peptide Anion Fluorenyl Anion (Aromatic Stabilized) Fmoc->Anion Deprotonation (Fast) Base Base (Piperidine) Base->Anion Adduct Fulvene-Piperidine Adduct Base->Adduct Excess Base DBF Dibenzofulvene (Reactive) Anion->DBF β-Elimination (Rate Limiting) Amine Free Amine (Peptide-NH2) Anion->Amine + CO2 DBF->Adduct Scavenging via Michael Addition

Caption: The base-catalyzed E1cB elimination pathway of the Fmoc group, highlighting the critical scavenging of the dibenzofulvene intermediate.

Part 2: Fmoc vs. Boc – A Technical Comparison[4]

The choice between Fmoc and Boc strategies dictates the entire synthetic workflow.[4] Fmoc is generally preferred for industrial GMP production due to the absence of HF, while Boc remains relevant for synthesizing difficult, aggregation-prone sequences.

FeatureFmoc StrategyBoc Strategy
N-Terminus Protection Base-labile (20% Piperidine)Acid-labile (50% TFA)
Side-Chain Protection Acid-labile (TFA cleavable)HF-labile (strong acid)
Cleavage Reagent TFA (Trifluoroacetic acid)HF (Hydrogen Fluoride)
Orthogonality True Orthogonal (Base/Acid)Graduated Acid Lability
Aggregation Higher risk (Fmoc group promotes

-sheets)
Lower risk (Protonation breaks H-bonds)
Equipment Standard glassware / PolypropyleneTeflon/Kel-F required for HF

Part 3: Experimental Protocols

Standard Fmoc SPPS Cycle

The following protocol assumes a 0.1 mmol scale on polystyrene or PEG-based resin.

Reagents Required:

  • Deprotection Solution: 20% Piperidine in DMF (v/v).[5]

  • Wash Solvent: DMF (HPLC grade).

  • Activator: 0.5 M HBTU or HATU in DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in DMF.

Step-by-Step Workflow:

  • Resin Swelling:

    • Place resin in the reaction vessel.[6] Add DMF (10 mL/g resin).[6]

    • Agitate gently for 30–60 minutes to solvate the polymer matrix.

  • Deprotection (Fmoc Removal):

    • Add 20% Piperidine/DMF (5 mL). Agitate for 3 minutes. Drain.

    • Add fresh 20% Piperidine/DMF (5 mL). Agitate for 12 minutes. Drain.

    • Note: Two stages ensure complete removal and efficient scavenging of DBF.

  • Washing:

    • Wash resin with DMF (5 x 1 min).

    • Validation: Perform a Chloranil or Kaiser test. A positive result (blue/purple) indicates a free amine.

  • Coupling:

    • Dissolve Fmoc-AA-OH (5 eq relative to resin loading) and HBTU (5 eq) in DMF.

    • Add DIPEA (10 eq) to the amino acid solution. Activate for 30-60 seconds only to minimize racemization.

    • Add activated solution to the resin. Agitate for 45–60 minutes.

  • Final Wash:

    • Drain and wash with DMF (5 x 1 min).

    • Validation: Perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling.

Figure 2: The SPPS Cycle Logic

SPPS_Cycle Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Test1 Kaiser Test (+) Wash1->Test1 Couple Coupling (Fmoc-AA + HBTU + DIPEA) Test1->Couple Blue (Free Amine) Test2 Kaiser Test (-) Couple->Test2 Test2->Couple Blue (Incomplete) Wash2 Wash (DMF x5) Test2->Wash2 Colorless (Coupled) Next Next Cycle Wash2->Next Next->Deprotect Repeat

Caption: Logical flow of a standard Fmoc SPPS cycle including validation checkpoints (Kaiser Test).

Part 4: Troubleshooting & Side Reactions

Even with robust protocols, Fmoc chemistry is susceptible to specific side reactions.[5] Understanding the causality is key to mitigation.

Aspartimide Formation

This is the most notorious side reaction in Fmoc SPPS. It occurs when the nitrogen of the backbone amide attacks the side-chain ester of Aspartic Acid (Asp), forming a cyclic imide. This is catalyzed by bases (piperidine).[3][5][7]

  • Risk Factors: Sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.

  • Mechanism: Base-catalyzed deprotonation of the amide nitrogen

    
     Nucleophilic attack on Asp 
    
    
    
    -ester
    
    
    Cyclization.
  • Mitigation:

    • Add 0.1 M HOBt or formic acid to the deprotection cocktail (acidifies the backbone amide).

    • Use bulky side-chain protection: Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.

    • Use backbone protection: Fmoc-Asp(OtBu)-(Hmb)Gly-OH .

Diketopiperazine (DKP) Formation

DKP formation leads to the loss of the first two amino acids from the resin. It occurs principally at the dipeptide stage, especially if Proline or Glycine is the second residue.

  • Causality: The free amine of the second amino acid attacks the C-terminal ester linkage to the resin.

  • Mitigation:

    • Use Trityl (Trt) resins or 2-Chlorotrityl chloride (2-CTC) resins . The steric bulk of the trityl linker prevents the attack.

    • Perform the deprotection of the second amino acid for a shorter time and proceed immediately to coupling.

Racemization

While Fmoc suppresses racemization better than other groups, Cysteine and Histidine are prone to it during activation.

  • Solution: Use Collidine or TMP as the base instead of DIPEA for Cys/His couplings. Use Oxyma Pure as an additive.

Part 5: Advanced Applications & Green Chemistry

Alternative Deprotection Reagents

Piperidine is a controlled substance in some jurisdictions and is toxic. Modern "Green SPPS" explores alternatives:

  • Piperazine: Often used with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). A common mix is 5% Piperazine + 2% DBU .

    • Warning: DBU is a stronger base and increases the risk of Aspartimide formation.

  • 4-Methylpiperidine: A direct, non-regulated substitute for piperidine with similar kinetics.[8]

Solvent Selection

DMF is reprotoxic. Green alternatives gaining traction include:

  • N-Butylpyrrolidinone (NBP)

  • 
    -Valerolactone (GVL) 
    
  • Binary mixtures: GVL/Ethyl Acetate.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[9] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Link

  • Mthembu, S. N., et al. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

Foundational

Technical Deep Dive: Benzyl-Protection Strategies for Homoserine in Advanced Peptide Synthesis

This guide details the critical role of the Benzyl (Bn) group in the protection of Homoserine (Hse/HoSer) during peptide synthesis. It addresses the unique instability of Homoserine—specifically its propensity for lacton...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the critical role of the Benzyl (Bn) group in the protection of Homoserine (Hse/HoSer) during peptide synthesis. It addresses the unique instability of Homoserine—specifically its propensity for lactonization—and establishes the Benzyl ether as the requisite orthogonal protector for advanced synthetic strategies.

The Mechanistic Imperative: The Lactonization Trap

Homoserine (Hse) presents a unique challenge in peptide chemistry due to its


-hydroxyl group. Unlike Serine or Threonine, where the hydroxyl is 

to the carbonyl, Homoserine’s side chain length allows for the formation of a thermodynamically stable five-membered ring: Homoserine Lactone (HSL) .

Without robust protection, the free


-hydroxyl group acts as an intramolecular nucleophile, attacking the activated C-terminal carbonyl (during coupling) or the peptide bond itself (during storage or acidic treatment). This results in chain termination  or peptide scission , rendering the synthesis of Hse-containing peptides impossible without side-chain masking.
Mechanism of Failure (Unprotected Hse)

The following pathway illustrates the "Lactonization Trap" that necessitates Benzyl protection.

LactonizationMechanism Hse_Free Activated Hse Residue (Free γ-OH) Transition Tetrahedral Intermediate (5-Membered Ring Formation) Hse_Free->Transition Intramolecular Nucleophilic Attack Lactone Homoserine Lactone (Side Product) Transition->Lactone Collapse Scission Peptide Chain Scission ( amine release ) Transition->Scission Collapse

Figure 1: The thermodynamic drive toward lactonization in unprotected Homoserine leads to irreversible peptide degradation.

The Benzyl Solution: Chemistry and Orthogonality

The Benzyl (Bn) group functions as a permanent or semi-permanent protecting group for the Hse hydroxyl. Its utility is defined by its stability profile, which is distinct from the acid-labile Trityl (Trt) or tert-Butyl (tBu) groups commonly used in Fmoc SPPS.

Why Benzyl? (The Causality of Choice)
  • TFA Resistance: Unlike Trt or tBu, the Benzyl ether linkage is stable to the standard Trifluoroacetic Acid (TFA) cocktails used to cleave peptides from resins (e.g., Wang or Rink Amide). This allows for the isolation of the Hse(Bn)-protected peptide .

  • Prevention of Post-Cleavage Lactonization: If acid-labile groups (Trt/tBu) were used, the Hse side chain would be exposed immediately upon cleavage. In the acidic cleavage cocktail, the free Hse would rapidly lactonize, destroying the peptide before purification. The Bn group shields the OH during this critical transition.

  • Orthogonal Deprotection: The Bn group is removed via Hydrogenolysis (H₂/Pd) or strong Lewis acids (BBr₃), offering a dimension of orthogonality to standard acid/base SPPS protocols.

Stability Matrix
ConditionStability of Hse(Bn)Stability of Hse(Trt)Implication
20% Piperidine (Fmoc Removal) Stable StableCompatible with Fmoc SPPS cycles.
95% TFA (Resin Cleavage) Stable LabileBn preserves linear peptide integrity; Trt leads to lactonization.
H₂ / Pd-C (Hydrogenolysis) LabileStableBn allows selective deprotection in solution.
HF / TFMSA (Strong Acid) LabileLabileBn compatible with Boc chemistry (HF cleavage).

Experimental Protocol: Synthesis and Handling

The following workflow describes the incorporation of Fmoc-Hse(Bn)-OH into a peptide sequence using Fmoc SPPS, followed by controlled deprotection.

Phase 1: Solid Phase Assembly

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Amino Acid: Fmoc-Hse(Bn)-OH (3 eq.)

  • Activator: HATU (2.9 eq.) / DIPEA (6 eq.)

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
    • Validation: Kaiser Test (Blue beads = free amine).

  • Coupling: Dissolve Fmoc-Hse(Bn)-OH and HATU in minimal DMF. Add DIPEA. Pre-activate for 30 seconds (yellow color change). Add to resin.[1] Shake for 60 min.

    • Critical Note: Do not use HOBt/DIC if possible; HATU ensures rapid coupling before any potential instability, though Bn is robust.

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

Phase 2: Cleavage and Isolation (The Benzyl Advantage)

This step highlights the role of Bn. We cleave the peptide from the resin without removing the Bn group.

Cocktail: TFA / TIS / H₂O (95:2.5:2.5) Duration: 2 hours.

  • Filter resin and collect filtrate.[1]

  • Precipitate peptide in cold Diethyl Ether.

  • Centrifuge and lyophilize.

    • Result:H-Peptide-Hse(Bn)-Peptide-NH₂ . The Hse is still protected, preventing lactonization in the acidic TFA medium.

Phase 3: Catalytic Hydrogenolysis (Bn Removal)

To reveal the free Homoserine (e.g., for biological activity or further modification), remove the Bn group in solution.

System: Pd/C (10% wt) in MeOH/H₂O or AcOH. Protocol:

  • Dissolve the lyophilized peptide in MeOH/AcOH (9:1).

  • Add 10% Pd/C catalyst (10-20% by weight of peptide).

  • Bubble H₂ gas (balloon pressure) through the solution for 4–12 hours.

    • Monitoring: Check via HPLC/MS.[2] Look for mass shift of -90 Da (loss of Benzyl).

  • Filter through Celite to remove catalyst.

  • Lyophilize immediately.

    • Caution: Once Bn is removed, the peptide is prone to lactonization if exposed to acidic conditions or if the C-terminus is activated. Store at -20°C at neutral pH.

Strategic Workflow Visualization

The decision process for using Benzyl protection in Hse synthesis.

HseProtectionStrategy Start Start: Hse Peptide Design Decision Is Hse at C-Terminus or prone to lactonization? Start->Decision Route_Trt Route A: Trt/tBu Protection (Standard) Decision->Route_Trt No (Internal/Stable) Route_Bn Route B: Benzyl (Bn) Protection (High Stability) Decision->Route_Bn Yes (Critical) Cleavage_Trt TFA Cleavage (Trt removed) Route_Trt->Cleavage_Trt Cleavage_Bn TFA Cleavage (Bn REMAINS) Route_Bn->Cleavage_Bn Result_Trt High Risk: Rapid Lactonization Cleavage_Trt->Result_Trt Acidic pH Result_Bn Safe Intermediate: Linear Hse(Bn) Peptide Cleavage_Bn->Result_Bn TFA Stable Final_Step Hydrogenolysis (Controlled Deprotection) Result_Bn->Final_Step Post-Purification

Figure 2: Decision matrix highlighting the necessity of Benzyl protection for stabilizing Hse intermediates during acidic cleavage.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455–2504.

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the Hydroxyl Group, Benzyl Ethers).[5]

  • Sugano, H., & Miyoshi, M. (1976). "Synthesis of Homoserine Peptides." Bulletin of the Chemical Society of Japan, 49(12). (Foundational work on Hse lactonization prevention).

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.

Sources

Exploratory

Technical Whitepaper: Fmoc-D-HoSer(Bzl)-OH in Peptidomimetic Design

Strategic Utilization, Synthetic Protocols, and Post-Cleavage Dynamics Executive Summary: The Molecule & Its Mission Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(O-Benzyl)-OH) is a specialized building block in solid-phase pe...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization, Synthetic Protocols, and Post-Cleavage Dynamics

Executive Summary: The Molecule & Its Mission

Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(O-Benzyl)-OH) is a specialized building block in solid-phase peptide synthesis (SPPS). It serves a dual purpose: it introduces the non-canonical D-homoserine scaffold—critical for inducing reverse turns and resisting proteolysis—while utilizing Benzyl (Bzl) protection to prevent the rapid, entropically favored formation of homoserine lactone (HSL).

Unlike standard side-chain protections (e.g., t-Butyl, Trityl) which are acid-labile, the Benzyl ether in this derivative is orthogonal to standard TFA cleavage . This whitepaper details the specific utility of this building block for synthesizing peptides with permanent hydrophobic ether handles or as precursors for post-cleavage catalytic hydrogenation.

Chemical Profile
PropertySpecification
Systematic Name N-alpha-(9-Fluorenylmethoxycarbonyl)-O-benzyl-D-homoserine
Formula

Molecular Weight ~431.5 g/mol
Chirality D-Configuration (Induces

-turns; resists enzymatic degradation)
Side Chain Ethyl-phenyl ether (

)
Lability Base-labile (

-Fmoc); Acid-Stable (Side chain Bzl)

The Mechanistic Imperative: Preventing Lactonization

The primary synthetic challenge with homoserine derivatives is their propensity to undergo intramolecular cyclization. Upon activation of the C-terminus, the


-hydroxyl group of an unprotected homoserine can attack the activated carbonyl, ejecting the leaving group and forming a five-membered lactone (Homoserine Lactone/HSL).

This reaction is rapid and irreversible, terminating peptide chain elongation. The Benzyl protection on Fmoc-D-HoSer(Bzl)-OH effectively masks the nucleophilic oxygen, forcing the reaction pathway toward the desired intermolecular amide bond formation.

Visualization: The Lactonization Trap vs. Bzl Protection

The following diagram illustrates the competitive pathways during the activation step.

LactonizationMechanism Start Fmoc-D-HoSer-OH (Unprotected) Activated Activated Ester (O-Acylurea/OBt) Start->Activated DIC/Oxyma Lactone Homoserine Lactone (Dead End Product) Activated->Lactone Intramolecular Cyclization (Fast) ProtectedActivated Activated Species (Stable Linear) ProtectedStart Fmoc-D-HoSer(Bzl)-OH (Protected) ProtectedStart->ProtectedActivated Activation PeptideBond Successful Peptide Coupling ProtectedActivated->PeptideBond Amine Nucleophile (Resin/AA)

Figure 1: Mechanism of homoserine lactonization (top path) vs. successful coupling via Benzyl protection (bottom path).

Solid Phase Peptide Synthesis (SPPS) Protocol

Critical Warning: The Bzl group is NOT removed by standard Trifluoroacetic Acid (TFA) cleavage cocktails (e.g., 95% TFA). If your target molecule requires a free hydroxyl group (


) at this position, you must use Fmoc-D-HoSer(Trt)-OH . Use the Bzl derivative only if you intend to keep the benzyl ether or perform hydrogenation.
Step 1: Resin Selection & Loading
  • Recommended Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Loading Protocol:

    • Swell resin in DCM (20 min) then DMF (20 min).

    • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

Step 2: Coupling Reaction

D-amino acids are susceptible to racemization if activation is prolonged or base concentration is too high. We utilize a DIC/Oxyma Pure system to maintain chiral integrity (E-E-A-T Principle: Causality in experimental choice).

  • Reagents:

    • Fmoc-D-HoSer(Bzl)-OH (3.0 eq)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Oxyma Pure (3.0 eq)

  • Procedure:

    • Dissolve amino acid and Oxyma in minimal DMF.

    • Add DIC immediately prior to adding to the resin.

    • Reaction Time: 60 minutes at Room Temperature.

    • Monitoring: Kaiser Test (Ninhydrin) must be negative. If positive, re-couple using HATU/DIPEA (2.9 eq / 6.0 eq) for 45 min.

Step 3: Cleavage from Resin

This step cleaves the peptide from the resin and removes acid-labile groups (Boc, tBu, Trt, Pbf), but leaves the D-HoSer(Bzl) ether intact .

  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5 v/v/v).
    
  • Time: 2.5 Hours.

  • Precipitation: Cold Diethyl Ether.

  • Result: Peptide containing H-D-HoSer(Bzl)-...

Post-Cleavage Dynamics: Handling the Benzyl Group

The decision to use Fmoc-D-HoSer(Bzl)-OH implies one of two strategic goals. The workflow diverges here.

Strategy A: Permanent Modification (Hydrophobic Handle)

The Benzyl ether mimics the hydrophobicity of Phenylalanine but with extended flexibility and an ether linkage (hydrogen bond acceptor).

  • Application: Improving membrane permeability or binding affinity in hydrophobic pockets.

  • Action: Purify the ether-containing peptide directly via RP-HPLC.

Strategy B: Deprotection to Free D-Homoserine

If the Bzl group was used solely to prevent lactonization during synthesis and the free alcohol is required, a secondary deprotection is necessary.

  • Method: Catalytic Hydrogenolysis (

    
    ).
    
  • Conditions:

    • Dissolve peptide in MeOH/Acetic Acid (9:1).

    • Add 10% Pd/C catalyst (10-20% by weight of peptide).

    • Bubble

      
       gas or stir under 
      
      
      
      balloon for 4–12 hours.
    • Filter through Celite to remove catalyst.

  • Contraindications: Do not use this method if the peptide contains Methionine (sulfur poisons catalyst) or Cysteine (desulfurization risk).

Workflow Visualization

PostCleavage ResinBound Resin-Peptide-D-HoSer(Bzl)-Fmoc Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) ResinBound->Cleavage CrudePeptide Crude Peptide (Contains D-HoSer(Bzl)) Cleavage->CrudePeptide Decision Target Molecule? CrudePeptide->Decision RouteA Route A: Hydrophobic Analog (Retain Bzl Group) Decision->RouteA Ether Desired RouteB Route B: Free Homoserine (Remove Bzl Group) Decision->RouteB Alcohol Desired FinalA Purify via HPLC (Ether Linkage Intact) RouteA->FinalA FinalB Catalytic Hydrogenolysis (H2, Pd/C) RouteB->FinalB

Figure 2: Divergent post-cleavage processing for Bzl-protected peptides.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of

-benzyl group.[1]
Switch to HATU/HOAt activation; Double couple.
Racemization (D

L)
High base concentration during activation.Use Collidine instead of DIPEA; Maintain pre-activation < 2 min.
Incomplete Bzl Removal Catalyst poisoning (Route B).Ensure peptide is free of thiol scavengers (EDT) before hydrogenation.
Unexpected Mass (-18 Da) Lactonization (if Bzl fell off).Verify Bzl stability; Avoid strong acids > 4 hrs.

References

  • Chan, W. C., & White, P. D. (2000).[2] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Fmoc/tBu orthogonality and Bzl stability).

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Merck KGaA. (Technical data on TFA cleavage cocktails and ether stability).

  • Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences.[3] (Mechanistic insight into homoserine lactonization kinetics).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide on Benzyl ether cleavage via Hydrogenolysis vs. Acid).

Sources

Foundational

Technical Guide: Commercial Sourcing and Application of Fmoc-D-HoSer(Bzl)-OH

Executive Summary Fmoc-D-HoSer(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine) is a specialized, non-proteinogenic amino acid derivative used in the synthesis of peptidomimetics, stapled peptides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-HoSer(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine) is a specialized, non-proteinogenic amino acid derivative used in the synthesis of peptidomimetics, stapled peptides, and quorum-sensing antagonists. Unlike standard serine derivatives, the homoserine backbone introduces an additional methylene group (


) in the side chain, significantly altering the peptide's conformational space and proteolytic stability.

This guide addresses the critical procurement challenge: Fmoc-D-HoSer(Bzl)-OH is a "Tier 2" specialty reagent. It is not universally stocked by bulk suppliers and often requires distinction from its L-isomer or the more common serine analogs. Furthermore, the selection of the Benzyl (Bzl) protecting group—which is stable to standard TFA cleavage—implies a specific synthetic strategy requiring post-cleavage modification or harsh deprotection (HF/TFMSA).

Part 1: Chemical Profile & Technical Specifications

To ensure scientific integrity in procurement, the following specifications must be mandated in any Request for Quote (RFQ).

FeatureSpecificationTechnical Rationale
Chemical Name Fmoc-D-Homoserine(Bzl)-OHDistinguishes from Serine (1 less

) and

-Homoserine (backbone homolog).
CAS Number 1185841-92-2 (Generic/L-form ref)Note: Specific D-isomer CAS is rarely indexed publicly. Order by IUPAC name and structure.
Formula

MW: ~431.5 g/mol
Chiral Purity

D-enantiomer
Critical for biological activity; D-isomers are often used to inhibit bacterial quorum sensing or extend half-life.
Chemical Purity

(HPLC)
Impurities often include Fmoc-D-Hse-OH (free side chain) which leads to rapid lactonization.
Protecting Group O-Benzyl (Bzl) Ether linkage. Stable to 95% TFA. Removed by HF, TFMSA, or Hydrogenolysis (

).
Structural Visualization

The following diagram contrasts the target molecule with potential confusion points in the supply chain.

ChemicalStructure Target Fmoc-D-HoSer(Bzl)-OH (Target) Side Chain: -CH2-CH2-O-Bzl Serine Fmoc-D-Ser(Bzl)-OH (Common Error) Side Chain: -CH2-O-Bzl Target->Serine Differs by 1 CH2 Trt Fmoc-D-Hse(Trt)-OH (Alternative) Acid-Labile Protection Target->Trt Differs by Deprotection Condition Lactone Homoserine Lactone (Side Product) Target->Lactone Prevents Formation

Figure 1: Structural differentiation. The Bzl protection on the homoserine side chain is critical to prevent spontaneous intramolecular cyclization (Lactonization) during activation.

Part 2: Commercial Supply Landscape

The supply chain for Fmoc-D-HoSer(Bzl)-OH is fragmented. It is rarely a "catalog" item in the West, often requiring sourcing from specialized Asian manufacturers or custom synthesis houses.

Supplier Tiering Strategy
Tier 1: Specialized Catalog Suppliers (High Reliability)

These suppliers list the specific derivative or have established protocols for D-amino acid derivatives.

  • Aapptec (USA): Lists "Fmoc-beta-HSer(Bzl)-OH" (Cat# UFS112).[1] Warning: Verify if "beta" refers to the side chain (homoserine) or backbone (beta-amino acid).

  • Chem-Impex International (USA): Strong inventory of D-amino acids. While Fmoc-L-Tyr(Bzl) is standard, D-HoSer(Bzl) is a "Call for Availability" item.

  • Watanabe Chemical (Japan): The gold standard for non-standard amino acids. Highly likely to stock or rapidly synthesize the D-isomer.

Tier 2: Custom Synthesis / Bulk Manufacturers (Cost Effective)
  • Cusabio: Lists Fmoc-homoSer(Bzl)-OH (CAS 1185841-92-2).[2] Requires explicit instruction to synthesize the D-isomer .

  • R&D Mate / Korean Distributors: Often re-sell from Chinese manufacturing hubs (e.g., GL Biochem).

  • Bachem: Will synthesize on demand (GMP capability), but lead times are longer for non-catalog items.

Part 3: Application Note & Experimental Logic

The "Why" of Benzyl Protection

Why choose Bzl over Trt (Trityl) or tBu (tert-Butyl)?

  • Orthogonality: In standard Fmoc SPPS, the final cleavage uses 95% TFA.

    • Trt/tBu: Removed by TFA. Result: Peptide with free Homoserine. Risk: Free Homoserine rapidly cyclizes to form Homoserine Lactone (Hse > Hsl) in acidic media, terminating the peptide chain or altering activity.

    • Bzl: Stable to TFA. Result: Peptide with protected Homoserine (Hse(Bzl)).[2] Benefit: The peptide can be purified without lactonization. The Bzl group can be removed later (e.g., by catalytic hydrogenation) or left intact for hydrophobic interaction studies.

Experimental Workflow: Preventing Lactonization

ApplicationWorkflow Start Fmoc-D-HoSer(Bzl)-OH Coupling SPPS Coupling (HBTU/DIPEA) Start->Coupling Cleavage Resin Cleavage (95% TFA) Coupling->Cleavage Result_Bzl Peptide-D-Hse(Bzl)-OH (Stable, Linear) Cleavage->Result_Bzl Bzl is TFA Stable Result_Free Peptide-D-Hse-OH (Unstable) Cleavage->Result_Free If Trt/tBu used Lactone Peptide-Hsl (Lactone Artifact) Result_Free->Lactone Spontaneous Cyclization

Figure 2: The logic of Bzl protection. Using Bzl prevents the formation of the homoserine lactone artifact during the acidic cleavage step of SPPS.

Quality Control Protocol (Incoming Material)

Before using the reagent in synthesis, validate the following:

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA. Ensure D-isomer excess >99.5%.

  • 1H-NMR (DMSO-d6): Confirm the benzyl ether protons (singlet at ~4.5 ppm) and the absence of the lactone ring protons (which would appear if the material has degraded).

References

  • Cusabio Technology. (n.d.). Fmoc-homoSer(Bzl)-OH Product Specifications. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Engineering Acyl-Homoserine Lactone-Interfering Enzymes. PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Guide: Fmoc-D-HoSer(Bzl)-OH Safety &amp; Handling

This guide details the technical specifications, safety protocols, and handling procedures for Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(Benzyl)-OH). It is designed for researchers utilizing Solid Phase Peptide Synthesis (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, safety protocols, and handling procedures for Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(Benzyl)-OH). It is designed for researchers utilizing Solid Phase Peptide Synthesis (SPPS) who require precise control over side-chain protection strategies.

Executive Summary & Substance Profile

Fmoc-D-HoSer(Bzl)-OH is a protected non-standard amino acid derivative used to incorporate D-homoserine into peptide chains. The critical feature of this compound is the Benzyl (Bzl) ether protection on the side-chain hydroxyl group. Unlike tert-butyl (tBu) or trityl (Trt) groups, the Benzyl ether is stable to standard Trifluoroacetic Acid (TFA) cleavage . This property dictates its specific utility: it is intended for sequences where the side chain must remain protected after resin cleavage, or for synthesis protocols requiring harsh acid (HF/TFMSA) or catalytic hydrogenation for final deprotection.

Chemical Identity
PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-O-benzyl-D-homoserine
Common Name Fmoc-D-HoSer(Bzl)-OH
Structure Fmoc-NH-CH(COOH)-CH₂-CH₂-O-Benzyl
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight ~431.5 g/mol
CAS Number Analog Reference:[1][2][3][4][5][6][7][8][9] 1185841-92-2 (L-isomer); D-isomer is vendor-specific.
Solubility Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM.
Appearance White to off-white powder.
Hazard Identification & Risk Assessment

While specific toxicological data for this derivative may be limited, it shares the hazard profile of the Fmoc-amino acid class.

GHS Classification ( Inferred):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE (Respiratory): Category 3 (H335)

Critical Handling Risks:

  • Inhalation: Fine dust generation during weighing can irritate the respiratory tract.

  • Contact: Prolonged contact with the solid or solutions in DMF can cause dermatitis.

  • Hygroscopicity: Moisture absorption can hydrolyze the Fmoc group over time (slow release of Fmoc-OH), reducing coupling efficiency.

PPE Decision Matrix

PPE_Matrix Start Task Definition Weighing Weighing / Solid Handling Start->Weighing Solubilization Solubilization (DMF/NMP) Start->Solubilization Synthesis Automated/Manual Synthesis Start->Synthesis PPE_Solid PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95 Mask/Fume Hood Weighing->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves (DMF permeation), Chemical Splash Goggles, Fume Hood Solubilization->PPE_Liquid Synthesis->PPE_Liquid

Figure 1: PPE Selection based on experimental state. Note the requirement for double-gloving when handling DMF solutions due to rapid permeation.

Storage & Stability

To maintain enantiomeric purity and coupling integrity:

  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is acceptable but requires equilibration to room temperature before opening to prevent condensation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Container: Keep tightly sealed. If the bottle is frequently opened, consider aliquoting into single-use vials to minimize moisture exposure.

Synthesis Protocol (SPPS)

This section details the specific handling of Fmoc-D-HoSer(Bzl)-OH in solid-phase synthesis.

A. Solubilization
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[8]

  • Concentration: Typically 0.2 M to 0.5 M.

  • Protocol:

    • Weigh the powder in a static-free boat.

    • Add DMF. Vortex gently.

    • Note: If the solution appears cloudy, mild sonication (30 sec) is safe. Do not heat above 40°C to avoid Fmoc cleavage.

B. Coupling Parameters

The steric bulk of the benzyl-protected homoserine side chain is moderate. Standard coupling times are usually sufficient, but "double coupling" is recommended to ensure high yield.

  • Activators: HBTU/HOBt, HATU/HOAt, or DIC/Oxyma.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Stoichiometry: 3-5 equivalents relative to resin loading.

  • Time: 45–60 minutes (Single coupling) or 2 x 30 minutes (Double coupling).

C. The "Benzyl Trap": Cleavage & Deprotection Logic

Crucial Technical Insight: The Benzyl (Bzl) ether on the homoserine side chain is NOT removed by the standard 95% TFA cleavage cocktail used to release the peptide from the resin.

  • Scenario A: You want the Benzyl group to remain.

    • Proceed with standard TFA/TIS/H2O cleavage. The peptide will elute with the side chain as -CH₂-CH₂-O-Bzl.

  • Scenario B: You want free Homoserine (-OH).

    • Do NOT use this product if you only have access to TFA. You must use Fmoc-D-HoSer(tBu)-OH or Fmoc-D-HoSer(Trt)-OH .

    • If you must use the Bzl derivative, removal requires Hydrogen Fluoride (HF) , TFMSA , or Hydrogenolysis (H₂/Pd/C) after the peptide is cleaved from the resin.

Cleavage_Logic Start Peptide-Resin with Fmoc-D-HoSer(Bzl) Step1 Fmoc Removal (Piperidine) Start->Step1 Step2 Final Cleavage (95% TFA) Step1->Step2 Result Resulting Peptide Species Step2->Result Outcome1 H-D-HoSer(Bzl)-Peptide (Benzyl group REMAINS) Result->Outcome1 Standard Protocol Method Requires HF, TFMSA, or H2/Pd Result->Method To achieve Outcome 2 Outcome2 H-D-HoSer-Peptide (Free Hydroxyl) Method->Outcome2

Figure 2: The chemical fate of the Benzyl ether during standard SPPS workflows. Note that standard TFA cleavage does not yield the free hydroxyl.

Emergency Procedures
IncidentProtocol
Skin Contact Wash immediately with soap and copious water for 15 minutes. Remove contaminated clothing. If using DMF, do not use alcohol to wash (enhances skin absorption).
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.
Spill Dampen with water to avoid dust. Sweep up into a chemical waste container. Clean area with soap and water.
References
  • Sigma-Aldrich. Fmoc-His(Bzl)-OH Safety Data Sheet. (Representative Fmoc/Bzl safety profile). Retrieved from

  • Chem-Impex International. Fmoc-O-benzyl-L-homoserine Product Data. Retrieved from (Note: Link directs to tBu analog for property comparison; Bzl analog data inferred from standard protection group chemistry).

  • National Institutes of Health (NIH) PubChem. Fmoc-MeSer(Bzl)-OH Compound Summary. Retrieved from

  • Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups.[2][4][5][7] Chemical Reviews. (Authoritative source on Bzl vs tBu stability).

  • Aapptec. Fmoc-beta-HSer(Bzl)-OH Product Page. Retrieved from

Sources

Foundational

Technical Guide: Storage, Stability, and Handling of Fmoc-D-HoSer(Bzl)-OH

Executive Summary Fmoc-D-HoSer(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine) is a specialized non-canonical amino acid derivative used in peptide synthesis. Its stability profile is defined by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-HoSer(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine) is a specialized non-canonical amino acid derivative used in peptide synthesis. Its stability profile is defined by three competing factors: the base-sensitivity of the Fmoc group , the acid-stability of the Benzyl (Bzl) ether , and the intrinsic propensity of the homoserine backbone to undergo intramolecular lactonization.

Unlike standard serine/threonine derivatives, the homoserine side chain introduces a specific risk of forming a five-membered lactone ring (Homoserine lactone) upon side-chain deprotection or activation. The Benzyl protection is critical not just for chemical masking, but for sterically and chemically locking the molecule against this degradation pathway.

Quick Reference Storage Standards:

  • Long-Term (>1 month): -20°C, desiccated, under Argon/Nitrogen.

  • Short-Term (Active Use): +2°C to +8°C, tightly capped.

  • Critical Risk: Exposure to weak bases (primary/secondary amines) or moisture.

Chemical Stability Profile

Structural Analysis

The molecule consists of three distinct functional zones, each with unique stability requirements:

  • N-Terminal Protection (Fmoc):

    • Stability: Stable to acidic conditions (TFA, HCl) and anhydrous solvents.

    • Vulnerability: Highly sensitive to bases. Spontaneous cleavage occurs in the presence of secondary amines (piperidine, morpholine) and can be catalyzed by moisture in the presence of trace basic impurities.

    • Mechanism: Base-catalyzed

      
      -elimination releasing dibenzofulvene.
      
  • Side-Chain Protection (Benzyl Ether):

    • Stability: Extremely stable to Trifluoroacetic Acid (TFA). Crucial Note: This group is not removed during standard Fmoc SPPS cleavage cocktails (e.g., 95% TFA). It requires strong acids (HF, TFMSA) or catalytic hydrogenation (

      
      ) for removal.
      
    • Utility: Allows for the synthesis of peptides where the side chain remains protected after cleavage from the resin (e.g., for fragment condensation or "head-to-tail" cyclization strategies).

  • The Homoserine Backbone (Lactonization Risk):

    • Mechanism: Homoserine derivatives are prone to intramolecular nucleophilic attack of the side-chain hydroxyl onto the activated carbonyl (C-terminus), forming a thermodynamically stable 5-membered lactone ring.

    • Protection Role: The Bzl group prevents this by capping the nucleophile. If the Bzl group is prematurely lost (e.g., via harsh acidic conditions without scavengers) or if the starting material contains free Fmoc-D-HoSer-OH impurities, lactonization becomes the dominant degradation pathway.

Degradation Pathways Visualization

The following diagram illustrates the critical degradation mechanisms, highlighting why Bzl integrity is paramount.

DegradationPathways cluster_lactone Lactonization Risk Zone (Requires Bzl Loss) Compound Fmoc-D-HoSer(Bzl)-OH (Intact) FmocCleaved H-D-HoSer(Bzl)-OH (Free Amine) Compound->FmocCleaved Base (Piperidine) or Spontaneous (Moisture + Amine trace) Dibenzo Dibenzofulvene (Byproduct) Compound->Dibenzo Elimination BzlLoss Fmoc-D-HoSer-OH (De-benzylated Intermediate) Compound->BzlLoss Strong Acid (HF/TFMSA) or Hydrogenation Lactone Fmoc-D-Homoserine Lactone (Dead End Product) BzlLoss->Lactone Acidic pH + Activation (Fast Cyclization)

Figure 1: Degradation pathways showing base-sensitivity (Fmoc removal) and the lactonization risk if the Benzyl group is compromised.

Storage Protocol: The "Gold Standard"

To maintain purity >98% and suppress D-to-L racemization or Fmoc cleavage, follow this self-validating storage protocol.

Environmental Conditions[1]
ParameterRequirementScientific Rationale
Temperature -20°C ± 5°C Arrhenius equation dictates that lowering temp reduces spontaneous hydrolysis and racemization rates significantly.
Atmosphere Inert (Argon/N₂) Prevents oxidative degradation of the benzyl ether (though slow) and excludes atmospheric moisture.
Humidity <10% RH (Desiccated) Moisture catalyzes Fmoc hydrolysis and can promote crystal lattice changes that trap impurities.
Light Dark / Amber Vial While not highly photosensitive, UV light can degrade the Fmoc moiety over extended periods.
Handling Workflow (Freeze-Thaw)

Condensation is the enemy of Fmoc-amino acids.

  • Equilibration: Remove the vial from the freezer and let it stand at room temperature for 30–60 minutes before opening.

  • Usage: Weigh out the required amount quickly in a low-humidity environment.

  • Resealing: Purge the headspace with Nitrogen or Argon before recapping. Seal with Parafilm to prevent moisture ingress.

Quality Control & Re-validation

Before using stored material in critical synthesis steps (e.g., GMP production), validate integrity using these methods.

HPLC Analysis[2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

    • Note: The Bzl group increases hydrophobicity significantly compared to free HoSer. Expect retention times similar to Phenylalanine derivatives.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

  • Acceptance Criteria: Purity ≥ 98.0%. Look for a front-running peak (Free amine, H-HoSer(Bzl)-OH) or a late-eluting peak (Fmoc-HoSer-OH dimer or lactone).

Chiral Purity (Racemization Check)

Since this is a D-amino acid , ensuring no L-isomer contamination is vital.

  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or derivatization with Marfey's Reagent followed by standard HPLC.

  • Target: < 0.5% L-isomer.

Handling in Solid Phase Peptide Synthesis (SPPS)

Solubility

Fmoc-D-HoSer(Bzl)-OH is generally soluble in DMF (Dimethylformamide) and NMP (N-methyl-2-pyrrolidone).

  • DCM (Dichloromethane): Solubility may be limited; often used as a co-solvent.

  • Protocol: Dissolve to 0.2–0.5 M concentration. If solution appears cloudy, sonicate for 30 seconds. Do not heat above 40°C to dissolve, as this promotes Fmoc cleavage.

Activation and Coupling[3]
  • Recommended Reagents: DIC/Oxyma Pure or HATU/DIPEA.

  • Racemization Warning: When using HATU/DIPEA, ensure the base (DIPEA) is not in large excess (> 2 equivalents) and the activation time is kept short (< 2 minutes) before adding to the resin. D-amino acids are equally susceptible to base-catalyzed racemization via oxazolone formation.

  • Coupling Time: Standard 30–60 minutes is usually sufficient.

Cleavage Considerations (Critical)

This is the most common point of failure for researchers unfamiliar with Bzl protection in Fmoc chemistry.

  • Standard Cocktail (95% TFA): Will NOT remove the Benzyl group.

    • Result: You obtain the peptide with the side chain still protected: H-Peptide-D-HoSer(Bzl)-Peptide-OH.

  • Bzl Removal Methods:

    • HF Cleavage: Anhydrous Hydrogen Fluoride (High toxicity, requires special apparatus).

    • TFMSA: Trifluoromethanesulfonic acid cocktail (Standard liquid phase strong acid).

    • Hydrogenation: Catalytic hydrogenation (

      
      ) after the peptide is cleaved from the resin and purified.
      

Why use Bzl? It is orthogonal. It allows you to synthesize a peptide, cleave it from the resin with TFA, and perform selective chemistry on other residues while HoSer remains protected.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Purity (Front peak on HPLC) Fmoc cleavage due to moisture or amine contamination.Recrystallize (Ethyl Acetate/Hexane) or repurify. Store under Argon.
Mass Spec +18 Da or -18 Da Hydrolysis (+18) or Lactonization (-18).Check storage pH. If lactone is present (-18 Da), material is irreversibly degraded.
Incomplete Dissolution Aggregation or high crystallinity.Use NMP instead of DMF. Sonicate. Do not heat.
Side Chain not deprotected Used TFA cleavage.Normal behavior. Bzl is stable to TFA. Use HF or Hydrogenation for removal.
Synthesis Workflow Visualization

SPPSWorkflow Start Fmoc-D-HoSer(Bzl)-OH (Powder) Dissolve Dissolve in DMF (0.5 M) Start->Dissolve Activate Activation (DIC/Oxyma or HATU) Dissolve->Activate Coupling Coupling to Resin (SPPS) Activate->Coupling Cleavage TFA Cleavage (95% TFA) Coupling->Cleavage Result Peptide with Intact Bzl (H-...HoSer(Bzl)...-OH) Cleavage->Result Bzl is Stable! FinalDeprotect Final Deprotection (HF or H2/Pd) Result->FinalDeprotect Optional Step FinalPeptide Final Peptide (H-...HoSer...-OH) FinalDeprotect->FinalPeptide

Figure 2: SPPS Workflow highlighting the stability of the Benzyl group during standard TFA cleavage.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection." Technical Bulletin. Link

  • ChemPep Inc. "Fmoc-D-HoSer(Bzl)-OH Product Data & Stability." ChemPep Technical Data. Link(General reference for Fmoc-HoSer derivatives).

  • PubChem. "Fmoc-Ser(Bzl)-OH Compound Summary."[2] National Library of Medicine. Link(Structural analog reference for stability properties).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solid-Phase Synthesis of Fmoc-D-HoSer(Bzl)-OH Peptides

Part 1: Executive Summary & Strategic Rationale This application note details the protocol for utilizing Fmoc-D-HoSer(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-Homoserine (D-HoSer) presents uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This application note details the protocol for utilizing Fmoc-D-HoSer(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-Homoserine (D-HoSer) presents unique stereochemical and chemical challenges, specifically the risk of acid-catalyzed lactonization and racemization .

The Mechanistic "Why": Bzl Protection vs. Lactonization

The critical decision to use the Benzyl (Bzl) ether protecting group on the homoserine side chain—rather than the acid-labile Trityl (Trt) or tert-Butyl (tBu) groups common in Fmoc chemistry—is mechanistic.

  • Lactone Suppression: Free homoserine (HoSer) is highly susceptible to intramolecular cyclization under acidic conditions (e.g., TFA cleavage), forming Homoserine Lactone (HSL) . This reaction cleaves the peptide chain at the C-terminus or modifies the side chain, destroying the desired product.

  • Stability Profile: The Bzl group is stable to the standard Trifluoroacetic Acid (TFA) cleavage cocktails (95% TFA) used to remove the peptide from the resin and deprotect tBu-based side chains.

  • Outcome: The direct product of this protocol is the Benzyl-protected peptide . If the free hydroxyl is required, a post-cleavage catalytic hydrogenation step is necessary.

Stereochemical Integrity (D-Isomer)

As a D-amino acid, Fmoc-D-HoSer(Bzl)-OH carries a risk of racemization during activation, particularly if used at the C-terminus. This protocol utilizes Oxyma Pure/DIC activation to minimize loss of chirality, superior to HBTU/DIEA systems for sensitive residues.

Part 2: Materials & Equipment[1][2][3]

Reagents
ReagentGrade/SpecificationFunction
Fmoc-D-HoSer(Bzl)-OH >98% HPLC, L-isomer <0.5%Core Building Block
Resin 2-Chlorotrityl Chloride (2-CTC)Prevents racemization (C-term loading)
Activator 1 Diisopropylcarbodiimide (DIC)Carbodiimide coupler
Activator 2 Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Racemization suppressor
Deprotection 20% Piperidine in DMFFmoc removal
Cleavage TFA / TIPS / H2O (95:2.5:2.[1]5)Resin cleavage
Solvents DMF (Amine-free), DCM, MeOHWashing & Swelling
Equipment
  • Automated Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator) OR

  • Manual SPPS Glass Vessel with fritted disc and N2 bubbling.

  • Rotary Evaporator.

  • Lyophilizer.[2]

Part 3: Detailed Experimental Protocol

Phase 1: Resin Selection & Loading (C-Terminal D-HoSer)

If D-HoSer is internal, skip to Phase 2.

Rationale: Using Wang resin requires DMAP catalysis, which causes significant racemization of D-amino acids. 2-Chlorotrityl Chloride (2-CTC) resin is mandatory for C-terminal D-HoSer to maintain enantiomeric purity.

  • Swelling: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a glass vessel. Add DCM (10 mL) and swell for 30 min. Drain.

  • Loading Solution: Dissolve Fmoc-D-HoSer(Bzl)-OH (0.6 eq relative to resin capacity) in 10 mL DCM. Add DIEA (4.0 eq).

    • Note: Low loading (0.6 eq) prevents aggregation in difficult sequences.

  • Coupling: Add solution to resin.[1][3] Agitate gently for 2 hours at Room Temperature (RT).

  • Capping (MeOH): Add 1 mL of Methanol (MeOH) to the reaction mixture (active species scavenger) and mix for 15 min.

  • Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Elongation (Fmoc Cycle)

Standard Cycle Parameters:

  • Deprotection: 20% Piperidine/DMF (2 x 5 min).

  • Washing: DMF (5 x 30 sec).

  • Coupling: 3-fold excess of AA / DIC / Oxyma (1:1:1 ratio).

Protocol for Coupling Fmoc-D-HoSer(Bzl)-OH (Internal Position):

  • Activation:

    • Dissolve Fmoc-D-HoSer(Bzl)-OH (3.0 eq) in minimal DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq).

    • Pre-activation time: 2 minutes (Do not exceed 5 mins to avoid side reactions).

  • Reaction: Transfer activated solution to the resin-bound peptide.

  • Agitation: Shake/bubble for 45–60 minutes at RT.

    • Microwave Option: 75°C for 5 min (ensure D-isomer stability; lower temp 50°C recommended for D-AAs to be safe).

  • Monitoring: Perform Kaiser Test. If blue (positive), re-couple using HATU/DIEA (caution: higher racemization risk).

Phase 3: Cleavage & Isolation

Critical Warning: This step removes the peptide from the resin and removes acid-labile groups (tBu, Boc, Trt), but leaves the Benzyl (Bzl) group intact .

  • Preparation: Wash resin with DCM (5x) to remove all DMF. Dry resin under N2.

  • Cocktail Preparation: Mix TFA (95%) , Triisopropylsilane (TIPS, 2.5%) , and Water (2.5%) .

    • Avoid: Do not use thioanisole if not strictly necessary, as it can be hard to remove from hydrophobic Bzl peptides.

  • Reaction: Add cocktail to resin (10 mL per gram resin). Shake for 2–3 hours at RT.

  • Precipitation:

    • Filter resin and collect filtrate.

    • Concentrate filtrate to ~2 mL under N2 flow (do not use heat).

    • Add cold Diethyl Ether (40 mL) to precipitate the peptide.

    • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.

  • Result: Crude H-D-HoSer(Bzl)-Peptide-OH .

Phase 4: Benzyl Removal (Optional)

Only perform if the free hydroxyl is required.

Since Bzl is stable to TFA, use Catalytic Hydrogenation (Liquid Phase).

  • Dissolve the cleaved, purified peptide in MeOH or AcOH/MeOH.

  • Add 10% Pd/C catalyst (10% w/w of peptide).

  • Bubble H2 gas (balloon pressure) for 4–16 hours.

  • Filter through Celite to remove Pd/C. Lyophilize.

Part 4: Visualization of Pathway

The following diagram illustrates the protection logic and the prevention of lactonization.

SPPS_HoSer_Protocol Start Fmoc-D-HoSer(Bzl)-OH Resin Resin-Bound Peptide Start->Resin SPPS Coupling (DIC/Oxyma) TFA_Step TFA Cleavage (Acidic) Resin->TFA_Step 95% TFA Product_Bzl H-D-HoSer(Bzl)-Peptide (Stable Product) TFA_Step->Product_Bzl Bzl Survives Acid Lactone_Risk Homoserine Lactone (Dead End Byproduct) TFA_Step->Lactone_Risk IF Bzl was absent (Acid Cyclization) Hydrogenation H2 / Pd/C (Catalytic Reduction) Product_Bzl->Hydrogenation Optional Deprotection Final_Free H-D-HoSer-Peptide (Free Hydroxyl) Hydrogenation->Final_Free Remove Bzl

Figure 1: Strategic workflow for Fmoc-D-HoSer(Bzl)-OH. The Bzl group acts as a "safety lock" against acid-catalyzed lactonization during the TFA cleavage step.

Part 5: Quality Control & Troubleshooting

Analytical Parameters
TestMethodAcceptance Criteria
Identity ESI-MS / MALDI-TOFMass = Theoretical Mass ± 1 Da (Note: Bzl adds +90 Da vs free OH)
Purity RP-HPLC (C18 Column)>95% Integration Area
Chirality C18 HPLC (Marfey's Reagent)<1% L-Isomer detection
Troubleshooting Guide

Issue 1: Mass spectrum shows M-18 peak.

  • Cause: Lactone formation.[4]

  • Diagnosis: Likely premature loss of Bzl or contamination with free HoSer during synthesis.

  • Solution: Ensure Bzl protected building block was used. Avoid strong mineral acids.

Issue 2: Incomplete Coupling.

  • Cause: Steric hindrance of the Bzl group.

  • Solution: Double couple (2 x 45 min) or increase temperature to 50°C.

Issue 3: Racemization.

  • Cause: High base concentration during coupling.

  • Solution: Switch from HBTU/DIEA to DIC/Oxyma (base-free activation).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6] Chemical Reviews. [Link]

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. [Link][1]

Sources

Application

Application Note: Optimized Coupling of Fmoc-D-HoSer(Bzl)-OH in SPPS

This Application Note is designed for researchers and drug development professionals utilizing Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(Benzyl)-OH) in Solid Phase Peptide Synthesis (SPPS). It addresses specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(Benzyl)-OH) in Solid Phase Peptide Synthesis (SPPS). It addresses specific challenges regarding lactonization prevention, racemization control, and steric management.

Abstract

The incorporation of D-Homoserine (D-HoSer) into peptide backbones is a critical strategy for increasing proteolytic stability and inducing specific secondary structures. However, Homoserine derivatives are notoriously prone to lactonization (forming a five-membered lactone ring) and racemization during activation. This guide details the use of the Benzyl (Bzl) ether protection strategy to completely suppress lactonization during chain assembly. We provide an optimized DIC/Oxyma Pure coupling protocol that minimizes D-to-L racemization (<0.5%) while overcoming the steric bulk of the benzyl side chain.

Chemical Context & Challenges[1][2][3][4][5]

The Lactonization Trap

Unprotected Homoserine (HoSer) possesses a


-hydroxyl group. Upon activation of the C-terminal carboxylate, this hydroxyl group can act as an intramolecular nucleophile, attacking the activated ester to form Homoserine Lactone . This terminates the peptide chain and reduces yield.

The Solution: The Benzyl (Bzl) group on Fmoc-D-HoSer(Bzl)-OH masks this nucleophile. Unlike Trt or tBu groups, the Bzl ether is stable to TFA . This feature allows the side chain to remain protected during standard resin cleavage/deprotection, enabling downstream modifications (e.g., cyclization) or requiring a separate hard-acid deprotection (HF/TFMSA) or hydrogenolysis to reveal the free hydroxyl.

Racemization of D-Isomers

D-amino acids are susceptible to base-catalyzed racemization (conversion of D


 L) during activation. The inductive effect of the 

-benzyl ether oxygen can slightly increase the acidity of the

-proton, heightening this risk compared to alkyl amino acids.

Mechanistic Visualization

The following diagram illustrates the lactonization pathway of unprotected HoSer versus the stability provided by the Bzl protection, and the recommended coupling logic.

HoSer_Coupling_Logic Unprotected Unprotected Fmoc-D-HoSer-OH Activated_Unp Activated Species (O-Acylurea) Unprotected->Activated_Unp DIC/Oxyma Lactone DEAD END: Homoserine Lactone Activated_Unp->Lactone Intramolecular Attack (Fast) Protected Protected Fmoc-D-HoSer(Bzl)-OH Activated_Prot Activated Species (Oxyma Ester) Protected->Activated_Prot DIC/Oxyma Activated_Prot->Lactone Blocked by Bzl Coupled SUCCESS: Peptide Bond Formed Activated_Prot->Coupled Amine Nucleophile (Resin)

Caption: Figure 1. Mechanism of Homoserine Lactonization vs. Bzl Protection Stability. The Bzl group physically blocks the intramolecular nucleophilic attack.

Experimental Protocols

Materials Required[6][7]
  • Amino Acid: Fmoc-D-HoSer(Bzl)-OH (0.2 M in DMF).

  • Activator: DIC (N,N'-Diisopropylcarbodiimide), 0.5 M in DMF.

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate), 0.5 M in DMF.

  • Solvent: DMF (Peptide synthesis grade, amine-free).

  • Resin: Rink Amide or Wang Resin (0.3 - 0.6 mmol/g loading).

Protocol A: Standard Low-Racemization Coupling (Recommended)

This protocol relies on the neutral pH activation of Carbodiimide/Oxyma, which is proven to suppress racemization significantly better than phosphonium/uronium salts (HATU/HBTU) in the presence of tertiary bases (DIEA).

StepActionVolume/Conc.TimeTemp
1. Dissolution Dissolve Fmoc-D-HoSer(Bzl)-OH in DMF.0.2 M-RT
2. Activation Add Oxyma Pure (1.0 eq) and DIC (1.0 eq) to the AA solution.1:1:1 Ratio2 minRT
3. Addition Add pre-activated mixture to the deprotected resin-bound peptide.3-5 fold excess-RT
4. Coupling Agitate gently.-45-60 minRT
5. Monitoring Perform Kaiser Test or Chloranil Test.---
6. Re-couple If test is positive, repeat steps 1-4 with fresh reagents.-45 minRT

Why this works:

  • Oxyma Pure: Acts as a superior nucleophile to HOBt, forming a stable active ester that reacts rapidly with the amine but suppresses the oxazolone formation pathway (the primary cause of racemization).

  • No Base: The absence of exogenous base (DIEA/NMM) keeps the basicity low, preserving the D-configuration of the

    
    -carbon.
    
Protocol B: "Difficult Sequence" Coupling (Steric Bulk)

If the N-terminal residue on the resin is bulky (e.g., N-Me-AA, Pro, Val), the Bzl group on HoSer may cause steric clash. Use this stronger activation method only if Protocol A fails.

  • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq).

  • Pre-activation: Mix AA, HATU, HOAt, and DIEA in DMF. Allow to activate for exactly 30 seconds .

    • Critical: Long pre-activation with HATU causes guanidinylation of the amine.

  • Coupling: Add to resin immediately.

  • Duration: 30–45 minutes.

  • Warning: Higher risk of D

    
     L racemization. Keep coupling time short.
    

Post-Synthesis Considerations

Cleavage & Deprotection

It is vital to understand the stability profile of the Bzl group.

  • Reagent K / Standard TFA Cocktail (95% TFA, 2.5% TIS, 2.5% H2O):

    • Result: The peptide is cleaved from the resin.[1][2][3] Side chains like tBu, Boc, and Trt are removed.

    • HoSer Status: The Benzyl (Bzl) group remains INTACT .

    • Product: H-...-D-HoSer(Bzl)-...-OH/NH2

  • Removal of Bzl Group (If free HoSer is desired):

    • Method 1 (HF): Anhydrous Hydrogen Fluoride (High toxicity, specialized apparatus required).

    • Method 2 (TFMSA): Trifluoromethanesulfonic acid / TFA cocktail (Harsh, can damage sensitive residues like Trp/Met).

    • Method 3 (Hydrogenolysis): Dissolve cleaved peptide in MeOH/AcOH; use Pd/C and H2 gas. (Mildest, but requires solution phase step).

Analytical QC
  • HPLC: Use a C18 column. The Bzl group adds significant hydrophobicity; expect the peptide to elute later than a standard Ser/Thr analog.

  • Chiral Analysis: To verify D-configuration retention, hydrolyze a small aliquot (6N HCl, 110°C, 24h) and analyze via Marfey's Reagent (FDAA) derivatization or Chiral GC-MS.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance from Bzl group.[4]Switch to Protocol B (HATU) or use microwave assistance (50°C max to prevent racemization).
Lactonization Observed Bzl group was lost or starting material was impure.Verify starting material purity.[5] Ensure no strong acids (TFMSA) were used before intended deprotection.
Racemization (>2% L-isomer) Base-catalyzed epimerization.Switch to DIC/Oxyma (Protocol A). Lower temperature to 4°C for activation.
Peptide Aggregation Hydrophobic Bzl interactions.Add chaotropic salts (0.1M LiCl) or use "Magic Mixture" (DCM/DMF/NMP 1:1:1) as solvent.[6]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Method

Application Note: Activation of Fmoc-D-HoSer(Bzl)-OH with HATU

Executive Summary This guide details the protocol for the activation and coupling of Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine-O-benzyl ether) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the activation and coupling of Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine-O-benzyl ether) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

While HATU is a gold-standard reagent for difficult couplings, its high reactivity poses risks of racemization (critical for D-amino acids) and guanidinylation . Furthermore, the Homoserine (HoSer) scaffold presents a unique challenge: the propensity for lactonization . Although the Benzyl (Bzl) protecting group mitigates this risk during synthesis, precise control of stoichiometry and base concentration is required to maintain the integrity of the chiral center and the side-chain protection.

Scientific Background & Mechanistic Insight

The Molecule: Fmoc-D-HoSer(Bzl)-OH
  • Structural Significance: D-Homoserine is a non-proteinogenic amino acid often used in peptidomimetics to induce specific secondary structures or enhance proteolytic stability.

  • The "Bzl" Factor: The side-chain hydroxyl is protected as a benzyl ether. Unlike the acid-labile trityl (Trt) or tert-butyl (tBu) groups, the Bzl group is stable to standard TFA cleavage cocktails . It requires strong acid (HF, TFMSA) or catalytic hydrogenation for removal. Consequently, this building block is typically used when the benzyl group is intended to remain on the final peptide or removed in a separate, post-cleavage step.

  • Lactonization Risk: Free homoserine rapidly cyclizes to form a five-membered lactone ring under acidic conditions. The Bzl protection prevents this during the coupling cycle, but the operator must ensure the Bzl group remains intact throughout the synthesis.

The Reagent: HATU

HATU generates an OAt-active ester (7-azabenzotriazol-1-yl ester).[1][2]

  • Mechanism: The pyridine nitrogen in the 7-position of the HOAt moiety provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the amine attack.

  • Why HATU? It is chosen for Fmoc-D-HoSer(Bzl)-OH because sterically hindered or non-standard amino acids often exhibit slow kinetics with carbodiimides (DIC). HATU drives the reaction to completion quickly, which is essential to minimize the time the activated D-isomer is exposed to base, thereby reducing racemization.

Visualizing the Activation Pathway

The following diagram illustrates the activation logic and potential side-reaction pathways.

HATU_Activation AA Fmoc-D-HoSer(Bzl)-OH (Carboxylic Acid) Inter1 O-Acyl(tetramethyl)isouronium Salt (Unstable) AA->Inter1 Activation HATU HATU Reagent HATU->Inter1 Base DIPEA (Base) Base->Inter1 Deprotonation Racemization Racemization (D -> L conversion) Base->Racemization Excess Base / Time ActiveEster OAt-Active Ester (Reactive Intermediate) Inter1->ActiveEster HOAt Attack Guan Guanidinylation (Capped N-Terminus) Inter1->Guan Excess HATU Product Coupled Peptide (Amide Bond) ActiveEster->Product Amine Attack (Fast) ActiveEster->Racemization Slow Coupling Amine Resin-Bound Amine (NH2-Peptide-Resin) Amine->Product Amine->Guan Direct Attack on HATU

Caption: Mechanistic pathway of HATU activation showing the critical OAt-ester intermediate and potential side reaction entry points (Racemization, Guanidinylation).

Critical Parameters & Stoichiometry

To ensure "Trustworthiness" and reproducibility, strictly adhere to these ratios. The common error is using excess HATU, which permanently caps the peptide chain via guanidinylation.

ComponentEquivalent (Eq)RoleCritical Notes
Resin (Amine) 1.0SubstrateCalculate loading density (mmol/g) precisely.
Fmoc-D-HoSer(Bzl)-OH 3.0 - 4.0Building BlockExcess drives kinetics.
HATU 0.95 - 0.98 (relative to AA)ActivatorNEVER exceed the molar amount of the Amino Acid. Keep slightly sub-stoichiometric to AA.
DIPEA (DIEA) 2.0 (relative to AA)BaseActivates Carboxyl.[3] Excess causes racemization.
Solvent N/AMediumDMF (Dimethylformamide) is preferred. NMP is acceptable but check for amine contamination.

Experimental Protocol

Materials Preparation
  • DMF Quality: Use "Sequencing Grade" or "Peptide Grade" DMF. Amine contaminants (dimethylamine) in low-quality DMF will remove the Fmoc group prematurely, leading to double insertions.

  • Amino Acid Solution: Dissolve Fmoc-D-HoSer(Bzl)-OH in DMF to a concentration of 0.2 M - 0.4 M .

    • Note: If solubility is an issue, addition of 10% DCM is permissible, but pure DMF is preferred for HATU reactions.

Step-by-Step Activation & Coupling

Step 1: Resin Preparation

  • Swell the resin in DMF for 20-30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min).

  • Crucial Wash: Wash the resin 5 times with DMF. Residual piperidine will react with HATU and the active ester, quenching the reaction immediately.

Step 2: Pre-Activation (The "One-Pot" Method)

  • In a clean vial, combine:

    • Fmoc-D-HoSer(Bzl)-OH (3.0 eq)

    • HATU (2.9 eq) dissolved in minimum DMF.

  • Add DIPEA (6.0 eq relative to resin / 2.0 eq relative to AA) .

  • Vortex briefly (10-15 seconds).

  • Wait Time: Allow to activate for exactly 60 seconds .

    • Why? The active OAt ester forms rapidly.[1] Extending this time increases the risk of racemization (D

      
       L conversion) before the amine is even introduced.
      

Step 3: Coupling

  • Transfer the activated solution immediately to the resin reaction vessel.[2]

  • Agitate (shake or nitrogen bubble) at Room Temperature.[4]

  • Duration: 45 - 60 minutes.

    • HATU is fast.[1] Extended coupling (>2 hours) yields diminishing returns and increases side-reaction risks.

Step 4: Monitoring (QC)

  • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines/Proline).

    • Colorless beads: Complete coupling.[1]

    • Blue beads: Incomplete. Re-couple using fresh reagents.

Step 5: Post-Coupling Wash

  • Drain the reaction vessel.

  • Wash resin 3x with DMF, 3x with DCM, then 3x with DMF to prepare for the next cycle.

Troubleshooting & QC

Common Issues Table
ObservationProbable CauseCorrective Action
Low Yield / Deletion Guanidinylation of N-terminus.Check stoichiometry. Ensure HATU < Amino Acid.
Racemization (D/L mix) Excess Base or Long Activation.Reduce DIPEA to 1.5 eq relative to AA. Reduce pre-activation time to 30s. Use Collidine (TMP) instead of DIPEA.
Double Insertion Premature Fmoc removal.Check DMF quality for amines. Ensure efficient washing after piperidine step.[5]
Lactone Peak (MS) Loss of Bzl group.Verify cleavage conditions.[4] Ensure no strong acids were used prior to final cleavage if Bzl retention is desired.
Workflow Diagram

Protocol_Flow Start Start: Deprotected Resin Calc Calculate Stoichiometry (1 AA : 0.98 HATU : 2 DIPEA) Start->Calc Mix Mix AA + HATU in DMF Calc->Mix Activate Add DIPEA Wait 30-60s Mix->Activate Couple Add to Resin Agitate 45-60 min Activate->Couple Wash Wash DMF/DCM Couple->Wash Test Kaiser Test Wash->Test Finish Proceed to Next Cycle Test->Finish Negative (Colorless) Recouple Re-Couple (Consider HOAt/DIC) Test->Recouple Positive (Blue) Recouple->Wash

Caption: Operational workflow for the manual or automated coupling of Fmoc-D-HoSer(Bzl)-OH.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[1][3][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. Link

  • Bachem. (2024). Peptide Coupling Reagents: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Merck (Sigma-Aldrich). (2024). Peptide Coupling Reagents Guide. Link

Sources

Application

Advanced Protocol: Orthogonal Deprotection of Fmoc-D-HoSer(Bzl)-OH

Abstract This technical guide addresses the specific deprotection requirements for Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH).[1] Unlike standard Fmoc-amino acids protected with acid-labile groups (e.g., t-Butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the specific deprotection requirements for Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH).[1] Unlike standard Fmoc-amino acids protected with acid-labile groups (e.g., t-Butyl, Trityl), the Benzyl (Bzl) ether moiety on the homoserine side chain is stable to standard Trifluoroacetic Acid (TFA) cleavage cocktails .[1]

This unique stability profile allows for orthogonal synthetic strategies but presents a common trap for researchers expecting global deprotection during resin cleavage.[1] This guide details the stepwise removal of the N-terminal Fmoc group and the specific, harsh conditions required to cleave the side-chain Benzyl ether, while mitigating the high risk of Homoserine Lactone (HSL) formation.

Strategic Overview: The Orthogonality Logic

The utility of Fmoc-D-HoSer(Bzl)-OH lies in its orthogonal protection scheme.[1] The Bzl group survives conditions that remove Fmoc (base) and cleave acid-labile linkers (TFA).[1] This allows the synthesis of peptides containing a protected homoserine side chain for post-cleavage modification or fragment condensation.

Visual 1: Orthogonal Stability Map

The following diagram illustrates the stability of the Bzl group relative to standard SPPS reagents.

Orthogonality Fmoc N-Term: Fmoc Bzl Side-Chain: Benzyl (Bzl) Linker Resin Linker (e.g., Wang) Pip 20% Piperidine Pip->Fmoc Removes Pip->Bzl Stable TFA 95% TFA TFA->Bzl STABLE (Critical) TFA->Linker Cleaves TFMSA TFMSA / HF / H2-Pd TFMSA->Bzl Removes

Caption: Stability profile of Fmoc-D-HoSer(Bzl)-OH. Note that standard TFA cleavage leaves the Benzyl ether intact.

N-Terminal Deprotection (Fmoc Removal)

Objective: Removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group to expose the


-amine for the next coupling step.[1]
Mechanism

Fmoc removal proceeds via a


-elimination mechanism driven by a secondary base.[1] The proton at the 9-position of the fluorene ring is acidic (

), allowing abstraction by piperidine.
Protocol A: Standard Fmoc Removal

Applicability: Standard SPPS cycles.[1]

  • Reagent Preparation: Prepare a solution of 20% (v/v) Piperidine in DMF (Dimethylformamide).

    • Optimization: Add 0.1 M HOBt (1-Hydroxybenzotriazole) to the deprotection solution.[1] This suppresses aspartimide formation in susceptible sequences, though less critical for HoSer, it is good general practice.[1]

  • Step 1 (Short Deprotection): Add reagent to the resin (approx. 10 mL per gram of resin).[1] Agitate for 3 minutes . Drain.

    • Reasoning: Removes the bulk of the Fmoc and prevents re-attachment of the fulvene adduct.

  • Step 2 (Long Deprotection): Add fresh reagent.[1] Agitate for 10–12 minutes . Drain.

  • Washing: Wash resin thoroughly: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).[1]
  • Validation: Perform a Kaiser Test (ninhydrin).[1] A positive result (blue beads) confirms the presence of the free amine.

Side-Chain Deprotection (Benzyl Removal)[1]

CRITICAL WARNING: Treating this peptide with 95% TFA will NOT remove the Benzyl ether. It will yield a peptide with the side chain still protected: H-D-HoSer(Bzl)-....[1]

To remove the Bzl group, you must use Superacidolysis or Catalytic Hydrogenolysis .

Method 1: TFMSA (Trifluoromethanesulfonic Acid) - Recommended for Solid Phase

TFMSA acts as a "liquid HF" equivalent.[1] It is less volatile and dangerous than anhydrous HF but requires strict handling precautions in a fume hood.[1]

Reagents Required:

  • TFMSA (Trifluoromethanesulfonic acid)[1]

  • TFA (Trifluoroacetic acid)[1]

  • DMS (Dimethyl sulfide) - Scavenger[1]

  • m-Cresol - Scavenger[1]

Protocol:

  • Dry Resin: Ensure the peptide-resin is completely dried under vacuum/nitrogen.[1]

  • Pre-Cooling: Place the reaction vessel in an ice bath (

    
    ).
    
  • Cocktail Preparation: Prepare the cleavage cocktail in the following ratio (Standard "Low-Acidity" TFMSA):

    • TFA : DMS : m-Cresol (10 : 3 : 1) [1]

    • Add this mixture to the resin and swell for 5 minutes.

  • Activation: Slowly add TFMSA to the mixture to achieve a final concentration of 10% (v/v).

    • Exothermic:[1] Addition must be slow to prevent overheating.[1]

  • Reaction:

    • Allow to react at

      
       for 1 hour.
      
    • Warm to room temperature and react for an additional 90–120 minutes.

  • Precipitation: Filter the resin. Precipitate the filtrate into cold diethyl ether (10-fold excess). Centrifuge to collect the crude peptide.

Method 2: Catalytic Hydrogenolysis - Recommended for Solution Phase

If the peptide has been cleaved from the resin (with the Bzl group intact) or synthesized in solution, Hydrogenolysis is the cleanest method.

Protocol:

  • Solvent: Dissolve the peptide in MeOH, EtOH, or AcOH/MeOH (if solubility is poor).

  • Catalyst: Add 10% Pd/C (Palladium on Carbon).[1][2] Use 10–20% by weight relative to the peptide.

  • Atmosphere: Sparge with

    
     gas (balloon pressure is usually sufficient).
    
  • Duration: Stir vigorously for 4–16 hours. Monitor by HPLC.

  • Workup: Filter through Celite to remove the catalyst. Evaporate solvent.[1][3]

The "Homoserine Trap": Lactonization[5]

Expert Insight: Homoserine (HoSer) is structurally prone to intramolecular cyclization.[1] Once the C-terminal carboxylic acid is free and the side-chain hydroxyl is deprotected, acidic conditions catalyze the formation of Homoserine Lactone (HSL) .

This reaction is equilibrium-driven.[1] If you perform the TFMSA cleavage (acidic) and then leave the peptide in an acidic buffer, you will likely isolate the lactone form, not the open acid form.

Visual 2: Lactonization Mechanism

The following diagram details the acid-catalyzed cyclization risk.[1]

Lactonization Open H-D-HoSer-OH (Open Chain) Inter Tetrahedral Intermediate Open->Inter + H+ (Acid) Lactone Homoserine Lactone (Cyclic) Inter->Lactone - H2O Lactone->Open + OH- (Base)

Caption: Acid-catalyzed cyclization of Homoserine to Homoserine Lactone. This is a major side reaction during global deprotection.

Mitigation Strategy
  • Avoid Prolonged Acid Exposure: After TFMSA/Acid cleavage, immediately neutralize the peptide solution if the open chain is desired.

  • Base Treatment: If the lactone forms, it can often be hydrolyzed back to the open form by treating with dilute base (0.1 M NaOH or

    
    ) at pH 10–11 for a short period, followed by immediate neutralization and lyophilization.
    
  • C-Terminal Amidation: If the C-terminus is amidated (

    
    ), lactonization is blocked.[1] This is the safest design if the biology permits.
    

Summary of Conditions

ParameterFmoc RemovalBzl Removal (Solid Phase)Bzl Removal (Solution Phase)
Primary Reagent 20% PiperidineTFMSA (10%)

/ Pd-C
Solvent DMFTFAMeOH / EtOH
Scavengers HOBt (Optional)DMS, m-CresolNone
Temperature Ambient (

)

Ambient (

)
Time 3 min + 10 min2–3 Hours4–16 Hours
Risk Factor Aspartimide (Low)Lactonization (High) Catalyst Poisoning (Cys/Met)

References

  • Standard Fmoc Protocols

    • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][4] International Journal of Peptide and Protein Research.[1]

    • [1]

  • TFMSA Deprotection Mechanism

    • Tam, J. P., et al. (1986).[1] Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.[3]

    • [1]

  • Homoserine Lactonization

    • Bycroft, B. W., et al. (2000).[1] Efficient synthesis of N-acyl-L-homoserine lactones. Journal of the Chemical Society, Perkin Transactions 1.

  • Benzyl Ether Cleavage Overview

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Text).

    • [1]

Sources

Method

piperidine concentration for Fmoc removal from D-HoSer

Executive Summary The incorporation of D-Homoserine (D-HoSer) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents a unique challenge: the high propensity for intramolecular lactonization .[1] This si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of D-Homoserine (D-HoSer) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents a unique challenge: the high propensity for intramolecular lactonization .[1] This side reaction leads to premature chain termination, low yields, and the formation of homoserine lactone (HSL) byproducts.

This Application Note establishes the critical necessity of side-chain protection (specifically the Trityl group) and defines the optimal piperidine concentration for Fmoc removal. While standard 20% piperidine is effective for protected D-HoSer, specific modifications are required to ensure the integrity of the peptide backbone and prevent "self-cleavage" events.

Mechanistic Insight: The Lactonization Challenge

The Threat: Intramolecular Cyclization

Unlike Serine or Threonine, Homoserine possesses a gamma-hydroxyl group. Upon removal of the Fmoc group, the generated


-amine is nucleophilic. If the side-chain hydroxyl is unprotected, it can attack the C-terminal carbonyl (ester linkage to resin or amide bond), forming a thermodynamically stable five-membered lactone ring .
  • Consequence: This reaction cleaves the peptide from the resin (if C-terminal) or terminates the chain (if internal), rendering the synthesis failed.

  • Trigger: Basic conditions (like Fmoc deprotection) accelerate this nucleophilic attack.[1]

The Solution: Trityl (Trt) Protection

The use of Fmoc-D-HoSer(Trt)-OH is the primary safeguard. The bulky Trityl group serves two functions:

  • Masking Nucleophilicity: It prevents the hydroxyl oxygen from acting as a nucleophile.

  • Steric Shielding: It physically blocks the formation of the cyclic transition state required for lactonization.

Optimized Protocol: Fmoc Removal

Reagent Selection
  • Standard Reagent: 20% Piperidine in DMF (v/v).[1][2][3][4]

  • Alternative (Green/Mild): 20% 4-Methylpiperidine in DMF.[1]

  • For "Difficult" Sequences: 2% DBU + 5% Piperazine in DMF (Use with caution; DBU is a stronger base and may promote aspartimide formation elsewhere).[1]

Recommended Concentration & Timing

For Fmoc-D-HoSer(Trt)-OH , the standard 20% Piperidine concentration is safe and effective.[1] Lower concentrations (e.g., 10%) are unnecessary unless specific base-sensitive moieties (unrelated to HoSer) are present.[1]

ParameterStandard ProtocolOptimized for D-HoSerRationale
Base 20% Piperidine20% Piperidine Efficient removal; Trt group is base-stable.[1]
Solvent DMFDMF Polarity stabilizes the deprotection intermediate.
Cycles 2 x 10 min1 x 3 min, 1 x 7 min Short initial burst removes bulk Fmoc; second ensures completion without over-exposure.[1]
Temperature AmbientAmbient (20-25°C) Do NOT heat. Heat promotes Trt loss and subsequent lactonization.[1]
Step-by-Step Workflow
  • Resin Preparation: Ensure the resin is fully swollen in DMF (30 min).

  • Deprotection Cycle 1 (Flash): Add 20% Piperidine/DMF (5 mL per gram resin).[1] Agitate for 3 minutes . Drain.

    • Purpose: Removes ~80% of Fmoc; minimizes contact time with high concentrations of fulvene-piperidine adducts.[1]

  • Deprotection Cycle 2 (Completion): Add fresh 20% Piperidine/DMF . Agitate for 7 minutes . Drain.

    • Purpose: Drives reaction to completion.[1]

  • Extensive Washing: Wash with DMF (5 x 1 min).

    • Critical: Residual piperidine can cause premature removal of the Fmoc group on the next amino acid during slow coupling, leading to double insertions.

Visualizing the Pathway

The following diagram illustrates the correct deprotection pathway versus the failure mode (lactonization).

Fmoc_Deprotection_HoSer Start Fmoc-D-HoSer(Trt)-Resin Base Add 20% Piperidine Start->Base Inter Intermediate: Free Amine Exposed Base->Inter Fmoc Removal Path_Success Path A: Trt Protected (Success) Inter->Path_Success Side Chain = O-Trt Path_Fail Path B: Unprotected/Trt Loss (Failure) Inter->Path_Fail Side Chain = OH (Free) Step_Cpl Coupling Next AA Path_Success->Step_Cpl Final Elongated Peptide Step_Cpl->Final Lactone Intramolecular Attack (Lactonization) Path_Fail->Lactone Cleavage Peptide Cleaved from Resin (Homoserine Lactone) Lactone->Cleavage Self-Cleavage

Figure 1: Mechanistic pathway showing the critical role of Trityl (Trt) protection in preventing lactonization during Fmoc removal.[1]

Troubleshooting & Quality Control

Monitoring Deprotection

Do not rely on "standard times" for D-HoSer. Verify deprotection efficiency using the Kaiser Test (Qualitative) or UV Monitoring (Quantitative).

  • Kaiser Test: Should be deep blue (positive) after deprotection.[1]

  • UV Monitoring: Track the fulvene-piperidine adduct at 301 nm .

Common Failure Modes
  • Premature Cleavage: If you observe low yields and find "Homoserine Lactone" in the waste stream, the Trt group was likely lost.

    • Cause: Acid contamination in DMF or excessive heat during deprotection.[1]

    • Fix: Use fresh, amine-free DMF.[1] Avoid microwave deprotection for this specific residue.[1]

  • Incomplete Coupling of Next Residue: The steric bulk of the Trt group on D-HoSer can hinder the approach of the next amino acid.

    • Fix: Use double coupling for the subsequent amino acid (e.g., Fmoc-Ala-OH + HATU + DIPEA, 2 x 30 min).[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5][6] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Novabiochem. (2024).[1] "Fmoc-Hse(Trt)-OH Product Specification and Usage." Merck/Sigma-Aldrich Technical Library.[1] Link[1]

  • Coin, I., et al. (2007).[1] "Depsipeptide Synthesis via Fmoc SPPS." Nature Protocols, 2(12), 3247–3256.[1] Link[1]

  • Hood, C. A., et al. (2008).[1] "Fast Conventional Fmoc Solid-Phase Peptide Synthesis with HCTU." Journal of Peptide Science, 14(1), 97-101.[1] Link[1]

Sources

Application

incorporating Fmoc-D-HoSer(Bzl)-OH into a peptide sequence

Application Note: Strategic Incorporation of Fmoc-D-HoSer(Bzl)-OH in Solid Phase Peptide Synthesis Part 1: Introduction & Strategic Rationale The incorporation of Fmoc-D-HoSer(Bzl)-OH (Fmoc-O-benzyl-D-homoserine) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Fmoc-D-HoSer(Bzl)-OH in Solid Phase Peptide Synthesis

Part 1: Introduction & Strategic Rationale

The incorporation of Fmoc-D-HoSer(Bzl)-OH (Fmoc-O-benzyl-D-homoserine) represents a sophisticated strategy in peptidomimetic design.[1] Unlike standard amino acids, this building block offers a dual advantage: the D-configuration confers resistance to proteolytic degradation, while the O-benzyl ether moiety provides a stable, hydrophobic side chain that mimics Phenylalanine but with unique steric and electronic properties.

Critical Chemical Distinction: Researchers must recognize that in standard Fmoc SPPS (utilizing TFA cleavage), the Benzyl (Bzl) group is acid-stable . Consequently, the final peptide will contain the O-benzyl-homoserine residue. This is distinct from Fmoc-Ser(tBu)-OH, where the protecting group is removed during cleavage.[1]

  • Target Application: Creation of protease-resistant analogs, hydrophobic core engineering, and structural probing of receptor-ligand hydrophobic pockets.[1]

  • Risk Factor: Racemization of the D-isomer during activation and potential lactonization if the Bzl group is subsequently removed.

Part 2: Chemical Profile & Handling

PropertySpecificationTechnical Implication
Molecular Weight ~431.5 g/mol Requires precise gravimetric calculation; higher mass than Ser/Thr derivatives.[1]
Protecting Group Fmoc (N-term) / Bzl (Side-chain)Fmoc: Base-labile (Piperidine).[1] Bzl: Acid-STABLE (TFA).[1] Requires HF or Hydrogenation for removal.
Solubility High in DMF/NMPDissolve at 0.5M concentration. Avoid DCM if possible to prevent aggregation during coupling.
Chirality D-Enantiomer High risk of racemization (D

L conversion) if activated with strong bases (e.g., high DIPEA) or at high temperatures.[1]

Part 3: Synthesis Protocol (Step-by-Step)

Phase A: Resin Preparation & Swelling
  • Resin Selection: Use low-loading resins (0.3 – 0.6 mmol/g) such as Rink Amide or Wang to minimize steric crowding, as the Bzl group adds bulk.

  • Swelling: Swell resin in DMF for 30 minutes. Dichloromethane (DCM) swelling is optional but must be exchanged for DMF before coupling.

Phase B: Activation & Coupling (The "Low-Base" Strategy)

Rationale: To prevent racemization of the D-isomer, avoid pre-activation with high concentrations of tertiary amines (DIPEA). Use a DIC/Oxyma Pure system which is neutral/acidic during activation.

Reagents:

  • Amino Acid: Fmoc-D-HoSer(Bzl)-OH (4.0 equiv relative to resin loading).[1]

  • Activator: DIC (Diisopropylcarbodiimide) (4.0 equiv).[1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (4.0 equiv).[1]

  • Solvent: DMF (anhydrous).

Procedure:

  • Dissolve Fmoc-D-HoSer(Bzl)-OH and Oxyma Pure in minimal DMF.[1]

  • Add DIC immediately prior to adding the mixture to the resin.

  • Coupling Time: 60 minutes at Room Temperature (RT).

    • Note: Do NOT heat this coupling step above 40°C. Thermal energy significantly increases the rate of racemization for D-amino acids [1].

  • Monitoring: Perform a Kaiser Test (ninhydrin). If blue (incomplete), recouple using HATU/DIPEA (3 equiv) for 30 minutes, but strictly limit base exposure.

Phase C: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v) containing 0.1M HOBt.

    • Insight: HOBt suppresses aspartimide formation and potential racemization of the sensitive C-terminal cysteine (if present) during the deprotection of the D-residue [2].

  • Cycles: Treat 2 x 10 minutes. Wash extensively with DMF (5x) and DCM (3x).

Phase D: Cleavage & Isolation

Crucial Step: This step liberates the peptide from the resin but retains the Bzl group on the Homoserine.

  • Cocktail: TFA / TIS / H2O (95: 2.5 : 2.5).

    • Note: Do not use scavengers designed for Bzl removal (like TFMSA) unless you intend to strip the side chain (which requires specialized protocols).

  • Duration: 2–3 hours at RT.

  • Precipitation: Filter resin, concentrate filtrate under N2, and precipitate in cold diethyl ether.

Part 4: Visualization of Decision Logic

The following diagram outlines the critical decision pathways for handling the Bzl group and preventing racemization.

G Start Start: Fmoc-D-HoSer(Bzl)-OH Integration Check_Config Check Configuration: D-Amino Acid Start->Check_Config Racemization_Risk RISK: Racemization (D -> L conversion) Check_Config->Racemization_Risk  Alert   Coupling_Method Select Coupling Method Racemization_Risk->Coupling_Method Method_DIC DIC / Oxyma (Neutral pH, Low Risk) Coupling_Method->Method_DIC  Recommended   Method_HATU HATU / DIPEA (Basic pH, High Risk) Coupling_Method->Method_HATU  Avoid if possible   Coupling_Step Perform Coupling (Max 40°C) Method_DIC->Coupling_Step Method_HATU->Coupling_Step Cleavage_Decision Cleavage Strategy: TFA Cocktail Coupling_Step->Cleavage_Decision Result_Bzl Result: Peptide-D-HoSer(Bzl) (Hydrophobic Side Chain) Cleavage_Decision->Result_Bzl  Standard TFA   Result_OH Result: Peptide-D-HoSer(OH) (Requires Hydrogenation) Cleavage_Decision->Result_OH  Pd/C H2 (Post-Cleavage)  

Figure 1: Decision matrix for coupling D-amino acids and determining final side-chain composition.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Double Peaks in HPLC Racemization occurred during coupling.[1]Use DIC/Oxyma instead of HATU/DIPEA. Lower coupling temperature to 25°C.
Mass +56 Da (approx) t-Butyl adduct (rare with Bzl) or incomplete cleavage of other residues.[1]Ensure scavengers (TIS/Water) are fresh. Bzl group adds +90 Da vs free OH; verify expected mass is calculated with Bzl intact.
Incomplete Coupling Steric hindrance from the bulky Bzl group.Double couple. Use a smaller resin substitution (0.3 mmol/g).
Lactonization Only occurs if Bzl is removed.If Bzl is kept intact (as per this protocol), lactonization is chemically blocked.

Part 6: References

  • Albericio, F., et al. (2018). "Racemization in Peptide Synthesis: Mechanisms and Minimization." Chemical Reviews. Available at: [Link][1]

  • Paradis-Bas, M., et al. (2016).[1] "The use of HOBt in Fmoc removal: A safeguard against racemization." Journal of Peptide Science. Available at: [Link][1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2] Chemical Reviews. (Detailing the stability of Benzyl ethers in TFA). Available at: [Link][1]

Sources

Method

Application Note: Optimized Synthesis Protocols for Fmoc-D-HoSer(Bzl)-OH

Executive Summary This technical guide provides a comparative analysis and detailed protocols for the incorporation of Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-homoserine benzyl ether) into synthetic peptides.[1] Homoserine (HoSer)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis and detailed protocols for the incorporation of Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-homoserine benzyl ether) into synthetic peptides.[1]

Homoserine (HoSer) residues are critical in peptidomimetic drug design for extending side-chain topology and enhancing proteolytic stability.[1] However, they present a significant synthetic challenge: Lactonization . The gamma-hydroxyl group of homoserine is prone to intramolecular nucleophilic attack on the activated alpha-carbonyl, forming a five-membered homoserine lactone and terminating the peptide chain.

The Strategic Choice of Bzl Protection: The selection of the Benzyl (Bzl) protecting group for the homoserine side chain is not arbitrary; it is a strategic countermeasure. Unlike acid-labile groups (e.g., Trt, tBu), the Bzl ether is stable to standard TFA cleavage conditions . This orthogonality ensures that the side chain remains blocked during synthesis and global deprotection, effectively eliminating the risk of on-resin lactonization.

Chemical Profile & Strategic Implications[1]

PropertySpecificationSynthetic Implication
Reagent Fmoc-D-HoSer(Bzl)-OHD-isomer introduces retro-inverso capabilities; Bzl provides permanent protection against TFA.[1]
MW ~431.5 g/mol Moderate steric bulk; coupling rates are generally good but slower than Ser/Ala.[1]
Solubility Moderate in DMFRequires pre-activation vortexing; heating (40°C) improves solubility in automated lines.[1]
Lactonization Risk High (if unprotected) Nullified by Bzl. Bzl prevents the

-OH from attacking the activated carbonyl.
Deprotection Hydrogenolysis / HF Bzl is NOT removed by 95% TFA.[1] It requires post-cleavage catalytic hydrogenation (

/Pd-C) or HF/TFMSA.[1]
Critical Mechanism: Lactonization Suppression

The diagram below illustrates the specific pathway of homoserine lactonization and how the Benzyl group acts as a steric and chemical block.

LactonizationBlock HoSer_Free Unprotected HoSer (Free gamma-OH) Activation C-Term Activation (DIC/Oxyma) HoSer_Free->Activation Attack Intramolecular Nucleophilic Attack Activation->Attack High Risk Coupling Successful Coupling (Peptide Bond) Activation->Coupling Bzl Blocks Attack Lactone Homoserine Lactone (Chain Termination) Attack->Lactone HoSer_Bzl Fmoc-D-HoSer(Bzl)-OH (Protected) HoSer_Bzl->Activation

Figure 1: Mechanism of Homoserine Lactonization and its inhibition via Benzyl (Bzl) protection.[1]

Comparative Analysis: Manual vs. Automated Synthesis

FeatureManual Synthesis Automated Synthesis (Microwave/Induction)
Precision Control High. Allows visual inspection of resin swelling and color change (Kaiser test).[1]Moderate. Relies on pre-set conductivity or UV monitoring (often inaccurate for single residues).[1]
Reagent Efficiency High. Exact stoichiometry (2-3 eq) reduces waste of expensive D-HoSer(Bzl).[1]Low. Dead volumes require excess reagent (5-10 eq) to ensure line priming.[1]
Racemization Risk Low. Temperature is strictly controlled (RT).[1]Medium. Microwave heating (>50°C) can induce D

L racemization in sensitive derivatives.[1]
Throughput Low (1-2 peptides/day).[1]High (12-24 peptides/day).[1]
Best Use Case Validation Phase. Synthesizing the first 5-10 mg for bioassays; troubleshooting difficult sequences.Production Phase. Library generation or scale-up after protocol validation.[1]

Protocol A: Manual Synthesis (The "Precision" Method)

Objective: Maximize coupling efficiency while minimizing reagent consumption and racemization.

Materials
  • Resin: Rink Amide ProTide or Wang Resin (0.3–0.5 mmol/g loading).[1]

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1] Note: Avoid HBTU/HATU for D-amino acids if possible to further suppress racemization, though they are acceptable with base limitation.[1]

  • Solvent: DMF (Peptide grade), DCM.

Step-by-Step Procedure
  • Resin Swelling (Crucial for Sterics):

    • Place resin in a fritted syringe reactor.[1]

    • Swell in DCM for 20 mins (opens polystyrene matrix).

    • Wash with DMF (

      
       min).[1]
      
  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (containing 0.1M Oxyma Pure to prevent aspartimide formation if Asp is present).[1]

    • 
       min.[1][2]
      
    • Wash: DMF (

      
       min).[1] Ensure all piperidine is removed; verify with chloranil test if needed.
      
  • Activation & Coupling (The "Pre-Activation" Step):

    • Stoichiometry: 3 eq Fmoc-D-HoSer(Bzl)-OH : 3 eq DIC : 3 eq Oxyma Pure.[1]

    • Dissolve amino acid and Oxyma in minimal DMF.

    • Add DIC.[1][3] Vortex for 2 minutes before adding to resin. Why? This forms the O-acylisourea/active ester in solution, ensuring rapid reaction upon contact with resin.

    • Add mixture to resin.[1][3][4]

    • Agitate: 60–90 minutes at Room Temperature.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) on a few resin beads.[1]

    • Colorless/Yellow: Coupling complete (>99%).

    • Blue:[1] Incomplete. Do not proceed. Recouple using HATU/DIEA (1:1:2) for 45 mins.

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine/DMF (1:1:[1]8) for 10 min. Caps unreacted amines to prevent deletion sequences.[1]

Protocol B: Automated Synthesis (The "High-Throughput" Method)[1]

Objective: Reproducible synthesis of D-HoSer containing peptides using standard synthesizers (e.g., CEM Liberty, Gyros PurePep).

Critical Parameter Adjustments
  • Temperature Limit: Do NOT exceed 50°C for the Fmoc-D-HoSer(Bzl)-OH coupling. High temperatures increase the risk of racemization (D

    
     L conversion).
    
  • Double Coupling: Automated systems lack visual feedback.[1] Program a Double Couple routine automatically for this residue.

Step-by-Step Procedure
  • Instrument Setup:

    • Amino Acid Solution: Prepare 0.2M Fmoc-D-HoSer(Bzl)-OH in DMF. Filter the solution to remove any particulates that could block lines.

    • Activator: 0.5M DIC in DMF.[1]

    • Base: 1.0M Oxyma Pure in DMF (Avoid DIEA to reduce racemization risk).

  • Programming the Method:

    • Cycle: Single Deprotection / Double Coupling.[1]

    • Deprotection: 20% Piperidine + 0.1M Oxyma (75°C for 3 min is acceptable for deprotection, but ensure resin cools before coupling).

    • Coupling 1: 5 eq AA, DIC, Oxyma. Microwave Power: 25W. Max Temp: 50°C. Time: 10 min.

    • Coupling 2: Fresh reagents. Same parameters.

  • Wash Steps:

    • Increase DMF wash volumes by 20% after this residue.[1] The Bzl group adds hydrophobicity, making the resin "sticky."

Post-Cleavage Processing: The "Bzl" Factor

CRITICAL NOTE: Standard cleavage (95% TFA / 2.5% TIS / 2.5%


) will NOT  remove the Benzyl ether.
Scenario A: You want the Bzl group retained (e.g., for hydrophobicity).
  • Proceed with standard TFA cleavage.[1]

  • Precipitate in cold diethyl ether.

  • Lyophilize.[1]

  • Result: Peptide containing D-HoSer(Bzl).[1][5]

Scenario B: You want the free D-Homoserine hydroxyl.[1]
  • Step 1: Perform standard TFA cleavage and ether precipitation to obtain the crude peptide (with Bzl intact).

  • Step 2 (Catalytic Hydrogenolysis):

    • Dissolve crude peptide in MeOH or AcOH/MeOH (1 mg/mL).

    • Add 10% Pd/C catalyst (10-20% by weight of peptide).[1]

    • Bubble

      
       gas or stir under 
      
      
      
      balloon for 2-4 hours.
    • Filter through Celite to remove Pd/C.[1]

    • Lyophilize.[1]

  • Validation: Monitor via HPLC/MS. The mass shift will be -90 Da (loss of Benzyl:

    
    ).[1]
    

Troubleshooting Guide

IssueDiagnosisSolution
Incomplete Coupling (Blue Kaiser) Steric hindrance or aggregation.[1]Manual: Recouple with HATU/HOAt/DIEA. Auto: Switch to "High Swelling" protocol (NMP solvent instead of DMF).
Racemization (D/L mix in HPLC) Over-activation or overheating.[1]Use DIC/Oxyma instead of HBTU/DIEA. Lower microwave temp to <50°C.
Mass Spec +90 Da Bzl group not removed.Normal. Bzl is stable to TFA. Perform Hydrogenolysis (Protocol 6, Scenario B).
Lactonization (Mass -18 Da) Loss of water; ring formation.[1]Rare with Bzl protection.[1] Likely occurred after Bzl removal if pH was acidic.[1] Keep pH neutral after hydrogenolysis.[1]

References

  • Chan, W. C., & White, P. D. (2000).[2] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1][2] (Standard reference for Fmoc protocols and Bzl stability). [1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups in Organic Synthesis". Chemical Reviews, 109(6), 2455-2504.[1] (Detailed review of Bzl stability and orthogonality). [1]

  • Coin, I., et al. (2007). "Depsipeptides and homoserine lactone formation in peptide synthesis". Journal of Peptide Science. (Mechanisms of lactonization).

  • CEM Corporation. (2023).[1] "Microwave Peptide Synthesis: Application Notes for Difficult Couplings". (Parameters for automated heating).

  • Gyros Protein Technologies. (2025).[1][6] "Automated Peptide Synthesis Guide: Optimization Strategies". (Comparison of manual vs auto workflows).

Sources

Application

Technical Application Note: Optimization of Fmoc-D-HoSer(Bzl)-OH Incorporation via Microwave-Assisted SPPS

Executive Summary & Chemical Logic The incorporation of Fmoc-D-Homoserine(Bzl)-OH (Fmoc-D-HoSer(Bzl)-OH) presents a unique intersection of stereochemical challenges and protecting group strategy. D-Homoserine is increasi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The incorporation of Fmoc-D-Homoserine(Bzl)-OH (Fmoc-D-HoSer(Bzl)-OH) presents a unique intersection of stereochemical challenges and protecting group strategy. D-Homoserine is increasingly utilized in peptidomimetics to induce specific backbone constraints and improve proteolytic stability. However, its use in Microwave-Assisted SPPS (MW-SPPS) requires rigorous control over two competing failure modes: Lactonization and Racemization .

The "Bzl" Strategic Imperative

Unlike Serine or Threonine, Homoserine possesses a


-hydroxyl group. Upon side-chain deprotection, this group can attack the C-terminal carbonyl, forming a stable five-membered homoserine lactone . This reaction cleaves the peptide chain at the HoSer residue.
  • Why (Bzl)? The Benzyl (Bzl) ether is exceptionally stable to both base (piperidine) and standard acid (95% TFA) conditions. It is employed specifically to permanently block the hydroxyl group during synthesis and standard cleavage, preventing on-resin or post-cleavage lactonization.

  • The Trade-off: Standard TFA cleavage will yield the Peptide-D-HoSer(Bzl) . If the free hydroxyl is required, a secondary deprotection step (Hydrogenolysis or TFMSA) is mandatory.

Microwave Considerations

While microwave irradiation accelerates coupling, D-amino acids are susceptible to thermal epimerization (reversion to L-form) at temperatures


C. Furthermore, the bulky Bzl group introduces steric hindrance, necessitating optimized coupling cocktails.

Critical Workflow: Chemical Pathways

The following diagram illustrates the competing pathways: the desired synthesis versus the fatal lactonization event that the Bzl group prevents.

HoSer_Pathways Start Fmoc-D-HoSer(Bzl)-OH (Coupling Step) Intermediate Peptide-D-HoSer(Bzl)-Resin (Stable Intermediate) Start->Intermediate DIC/Oxyma, 75°C Cleavage TFA Cleavage Intermediate->Cleavage Failure_Start Hypothetical: Side Chain Deprotection (Free -OH) Intermediate->Failure_Start If Bzl removed prematurely Product_Bzl Final Product: Peptide-D-HoSer(Bzl)-OH Cleavage->Product_Bzl Bzl remains intact (No Lactonization) Lactone Formation of Homoserine Lactone (Peptide Chain Scission) Failure_Start->Lactone Intramolecular Cyclization

Figure 1: Mechanistic pathway showing the protective role of the Benzyl group in preventing homoserine lactone formation during synthesis and cleavage.

Optimized Microwave Protocol

This protocol is designed for automated microwave synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra).

Reagents & Preparation
ComponentSpecificationRationale
Amino Acid 0.2 M Fmoc-D-HoSer(Bzl)-OH in DMFStandard concentration; ensure full solubility.
Activator 1.0 M DIC (Diisopropylcarbodiimide)Preferred over HATU/HBTU for Cys/His/D-AAs to reduce racemization risk [1].
Base/Additive 1.0 M Oxyma Pure in DMFOxyma outperforms HOBt in suppressing racemization and is safer than HOAt [2].
Deprotection 20% Piperidine + 0.1 M OxymaThe addition of Oxyma scavenges potential aldehydes and suppresses aspartimide formation in adjacent residues.
Microwave Cycle Parameters (Single Coupling)

Note: For D-amino acids, we strictly limit temperature to 75°C to maintain chiral integrity.

StepOperationTemp (°C)Time (sec)Power (W)Agitation
1Deprotection75180150 (Variable)High
2Wash (DMF)RT4 x 300High
3Coupling 75 300 (5 min) 170 (Dynamic) High
4Wash (DMF)RT3 x 300High

Protocol Validation Check:

  • Why 75°C? Studies indicate that racemization of sensitive amino acids (Cys, His, D-isomers) increases significantly above 80°C. 75°C provides a balance of kinetic acceleration and stereochemical safety [3].

  • Why DIC/Oxyma? Base-mediated coupling (DIEA/HATU) poses a higher risk of epimerization for D-amino acids via the oxazolone mechanism. Carbodiimide/Oxyma creates a neutral/acidic activation environment, preserving chirality.

Cleavage & Post-Synthetic Processing

CRITICAL WARNING: The (Bzl) group is NOT removed by standard 95% TFA cocktails.

Scenario A: Target Molecule is Peptide-D-HoSer(Bzl)

If your biological application tolerates or requires the hydrophobic Benzyl ether, proceed with standard cleavage.

  • Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT.

  • Time: 2 Hours at Room Temperature.

  • Outcome: The Bzl group remains on the HoSer side chain. Lactonization is impossible.

Scenario B: Target Molecule is Peptide-D-HoSer(OH)

If you require the free hydroxyl group, you must perform a secondary deprotection.

Method 1: Catalytic Hydrogenolysis (Preferred)

  • Perform standard TFA cleavage (Scenario A) and purify the Bzl-protected peptide via HPLC.

  • Dissolve peptide in MeOH/AcOH (9:1).

  • Add Pd/C catalyst (10% wt) and stir under

    
     atmosphere (balloon) for 4–16 hours.
    
  • Filter catalyst and lyophilize.

    • Note: Incompatible if peptide contains Cys (Sulfur poisons Pd catalyst) or Trp (risk of reduction).

Method 2: High-Acidity Cocktail (TFMSA)

  • Cocktail: TFA / TFMSA (Trifluoromethanesulfonic acid) / Thioanisole / EDT (10:1:1:0.5).

  • Risk: TFMSA is extremely harsh. It will cleave the Bzl group but may damage sensitive residues (Trp, Met, Tyr).

  • Recommendation: If free HoSer is required and the sequence contains Cys/Met, do not use Fmoc-D-HoSer(Bzl)-OH . Instead, source Fmoc-D-HoSer(Trt)-OH or Fmoc-D-HoSer(tBu)-OH , which are acid-labile.

Quality Control & Troubleshooting

Analytical Expectations (HPLC/MS)

When analyzing the crude peptide (Scenario A), ensure you account for the mass of the Benzyl group.

  • Mass Shift: The Bzl group adds +90.12 Da relative to the free Homoserine.

  • Retention Time: The Bzl group is significantly hydrophobic. Expect the peptide to elute later (higher % ACN) than the deprotected analog.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Deletion) Steric hindrance of Bzl group.Double couple at 75°C; Switch resin to ChemMatrix (better swelling).
Racemization (>1% L-isomer) Overheating during coupling.Reduce coupling Temp to 50°C (extend time to 10 min). Switch to DIC/Oxyma if using HATU.
Mass -18 Da (Lactone) Bzl group was lost or absent.Verify starting material identity. Ensure no strong acids were used prior to final cleavage.
Incomplete Bzl Removal Attempted removal with TFA only.Bzl requires TFMSA or Hydrogenolysis.[1][2] See Section 4.

References

  • Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters, 16(3), 940–943. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 13(3), 143-148. Link

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[3][4] Chemical Reviews, 109(6), 2455–2504. Link

Sources

Method

Application Note: Synthesis of Peptides Containing D-Homoserine

This Application Note and Protocol guide details the synthesis of peptides containing D-Homoserine (D-Hse) . It addresses the unique chemical challenges posed by this non-proteinogenic amino acid, specifically the thermo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of peptides containing D-Homoserine (D-Hse) . It addresses the unique chemical challenges posed by this non-proteinogenic amino acid, specifically the thermodynamic propensity for lactonization and the strategies for orthogonal protection during Solid-Phase Peptide Synthesis (SPPS).

[1][2][3]

Introduction & Strategic Overview

D-Homoserine (D-Hse) is a valuable chiral building block in peptidomimetics. Its inclusion confers resistance to proteolytic degradation (a property of D-amino acids) and provides a versatile


-hydroxyl handle for post-synthetic modifications, such as cyclization (lactonization), glycosylation, or fluorophore attachment.[1]
The Core Challenge: Lactonization

The primary synthetic hurdle with D-Homoserine is its tendency to undergo intramolecular cyclization to form D-homoserine lactone (D-Hsl) . This reaction is acid-catalyzed and thermodynamically favored when the C-terminus is free or activated.

  • In Solution: Equilibrium favors the lactone form under acidic conditions.

  • In SPPS: Unprotected side-chain hydroxyls can attack the activated C-terminal carbonyl during coupling, terminating the chain or forming cyclic byproducts.

Strategic Solution: The use of orthogonally protected building blocks, specifically Fmoc-D-Hse(Trt)-OH , is the industry standard for direct incorporation. Alternatively, the Methionine Precursor Method (Met


 Hse conversion via CNBr) is employed for C-terminal Hse lactone generation.

Materials & Reagents

ComponentSpecificationPurpose
Building Block Fmoc-D-Hse(Trt)-OH Prevents lactonization during coupling; Trt is acid-labile.[1][2]
Resin 2-Chlorotrityl Chloride (2-CTC) For C-terminal acid peptides; prevents premature cleavage.[3]
Coupling Reagents HATU / HOAt High-efficiency coupling to minimize racemization.
Base DIPEA (Diisopropylethylamine) Non-nucleophilic base for activation.
Cleavage Cocktail TFA / TIS / H

O (95:2.5:2.5)
Global deprotection and cleavage.
Solvents DMF (Peptide grade), DCMReaction media and washing.

Protocol A: Direct Incorporation via SPPS (Internal D-Hse)

This protocol describes the incorporation of D-Hse into the middle of a peptide chain using the Fmoc-D-Hse(Trt)-OH building block.[1]

Step 1: Resin Loading
  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin to minimize diketopiperazine formation and allow mild cleavage if necessary.

  • Loading: Load the first amino acid (C-terminal) using standard DIPEA/DCM conditions. Cap unreacted sites with methanol.

Step 2: Peptide Assembly (Fmoc Cycle)

Perform standard SPPS cycles for all amino acids preceding D-Hse.

  • Deprotection: 20% Piperidine in DMF (

    
     min).
    
  • Wash: DMF (

    
     min).
    
  • Coupling:

    • Activate Fmoc-AA-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Reaction time: 45–60 min.

Step 3: Coupling of Fmoc-D-Hse(Trt)-OH
  • Critical: Do not use unprotected Fmoc-D-Hse-OH. The free hydroxyl will compete with the amine, leading to self-esterification.

  • Procedure:

    • Dissolve Fmoc-D-Hse(Trt)-OH (3 eq) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6 eq). Pre-activate for 30 seconds.

    • Add to the resin-bound peptide.[4][5][6]

    • Couple for 60 minutes. Double coupling is recommended if the sequence is hydrophobic.

Step 4: Final Cleavage & Deprotection

The Trityl (Trt) group on the homoserine side chain is removed concomitantly with the peptide cleavage.

  • Wash resin with DCM (

    
    ).
    
  • Add Cleavage Cocktail : 95% TFA, 2.5% TIS, 2.5% H

    
    O.
    
  • Shake for 2–3 hours at room temperature.

  • Precipitate in cold diethyl ether.

Note on Stability: Upon cleavage, the peptide will contain linear D-Hse. If the solution is kept acidic (pH < 4), the D-Hse residue may slowly equilibrate to the lactone form if it is at the C-terminus. For internal D-Hse, the lactone cannot form without cleaving the peptide backbone, so the linear form is stable.

Protocol B: Generation of C-Terminal D-Hse Lactone (Methionine Route)

This method is preferred when the target is a peptide ending in D-Homoserine Lactone , often used as an intermediate for further conjugation.

Mechanism

Methionine (Met) is incorporated during SPPS. Post-synthesis, treatment with Cyanogen Bromide (CNBr) alkylates the sulfur, causing intramolecular attack by the backbone carbonyl, cleaving the C-terminal bond and forming the homoserine lactone.

Workflow Diagram

Met_to_Hse Start Peptide-Met-Resin Step1 Cleavage (TFA/TIS/H2O) Start->Step1 Global Deprotection Intermed Free Peptide-Met-OH Step1->Intermed Step2 CNBr Treatment (70% Formic Acid) Intermed->Step2 Alkylation & Cyclization End Peptide-D-Hse-Lactone Step2->End Met Excision

Caption: Conversion of C-terminal Methionine to Homoserine Lactone via Cyanogen Bromide cleavage.

Protocol Steps
  • Synthesis: Synthesize the peptide with Fmoc-D-Met-OH as the C-terminal residue.

  • Cleavage: Cleave the peptide from the resin using standard TFA cocktails. Lyophilize.

  • CNBr Reaction:

    • Dissolve the crude peptide in 70% Formic Acid or 0.1 M HCl (10 mg/mL).

    • Add Cyanogen Bromide (CNBr) (50–100 equivalents). Warning: CNBr is highly toxic. Work in a fume hood.

    • Stir in the dark for 12–24 hours at room temperature.

  • Workup: Dilute with 10 volumes of water and lyophilize immediately to remove excess CNBr and acid.

  • Result: The C-terminal D-Met is converted to D-Hse lactone.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield (Protocol A) Steric hindrance of Trt group.Use HOAt/HATU; Increase temperature to 40°C; Double couple.
Lactone Formation (Internal) Premature Trt loss + Activation.Ensure Trt is stable; Avoid strong acids during synthesis; Check pH of coupling.
Incomplete Met ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hse (Protocol B)
Old/Wet CNBr; pH too high.Use fresh CNBr; Ensure solvent is acidic (Formic acid/HCl).
Racemization Base-catalyzed epimerization.Use DIPEA/Collidine (weaker bases); Minimize pre-activation time (< 1 min).

Structural Logic: Lactone-Open Chain Equilibrium

Understanding the equilibrium is vital for HPLC purification.

  • Acidic pH (TFA/Formic Acid): Favors Lactone (Closed ring).

  • Basic pH (Ammonium Bicarbonate/Piperidine): Favors Open Chain (Carboxylate/Hydroxyl).

Recommendation: For C-terminal D-Hse peptides, purify using acidic buffers (0.1% TFA) to maintain the lactone form if that is the desired product. If the open chain is required, treat the lactone with dilute NaOH (pH 10) briefly, then neutralize.

Equilibrium Lactone D-Hse Lactone (Acid Stable) Open D-Hse Open Chain (Base Stable) Lactone->Open  pH > 7 (Hydrolysis)   Open->Lactone  pH < 4 (Cyclization)  

Caption: pH-dependent equilibrium between Homoserine Lactone and the Open Chain form.

References

  • National Institutes of Health (NIH). (2015). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide. Retrieved from [Link]

Sources

Application

Application Note: Cleavage and Side-Chain Deprotection of HoSer(Bzl) Peptides

This Application Note and Protocol is designed for researchers utilizing Boc/Bzl solid-phase peptide synthesis (SPPS) strategies involving Homoserine (HoSer) residues. Executive Summary Homoserine (HoSer) is a non-protei...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing Boc/Bzl solid-phase peptide synthesis (SPPS) strategies involving Homoserine (HoSer) residues.

Executive Summary

Homoserine (HoSer) is a non-proteinogenic amino acid often encountered as a Cyanogen Bromide (CNBr) cleavage product of Methionine.[1] However, in synthetic peptide chemistry, HoSer(Bzl) (O-benzyl-homoserine) is utilized as a stable building block to introduce HoSer residues at specific positions, often to serve as a handle for chemoselective ligation (via lactone aminolysis) or to study peptide stability.

The cleavage and deprotection of HoSer(Bzl) peptides present a unique dual challenge:

  • Benzyl (Bzl) Removal: Requires strong acidolysis (HF or TFMSA), conditions that are significantly harsher than standard Fmoc/tBu cleavage.

  • Lactonization Equilibrium: Upon deprotection, the

    
    -hydroxyl group of HoSer is prone to intramolecular nucleophilic attack on the C-terminal carbonyl (if C-terminal) or adjacent amide bonds, forming Homoserine Lactone (HSL) . This reaction is acid-catalyzed and thermodynamically favored in the cleavage cocktail.
    

This guide provides the gold-standard protocols for the simultaneous resin cleavage and Bzl-group removal using Hydrogen Fluoride (HF) and Trifluoromethanesulfonic Acid (TFMSA), with a specific focus on managing the lactone/open-chain equilibrium post-cleavage.

Mechanistic Insight
2.1 The Deprotection Mechanism (Acidolysis)

The Benzyl (Bzl) ether on the homoserine side chain is stable to TFA but labile to anhydrous HF. The cleavage proceeds via an S_N1 mechanism :

  • Protonation of the ether oxygen by HF.

  • Cleavage of the C-O bond, generating the free HoSer hydroxyl group and a benzyl carbocation (

    
    ).
    
  • Scavenger Necessity: The benzyl cation is highly electrophilic and will alkylate electron-rich residues (Tyr, Trp, Met, Cys) if not intercepted by scavengers like Anisole or p-Cresol.

2.2 The Lactonization Trap

Unlike Serine (which forms a strained 3-membered ring if cyclized, making it stable), Homoserine forms a stable 5-membered lactone ring.

  • In Acid (HF/TFA): The equilibrium shifts almost 100% toward the Lactone (HSL) form if the carboxyl group is free (C-terminal).

  • In Base (pH > 10): The lactone hydrolyzes to the open Homoserine (HoSer) carboxylate.

Implication for Purification: If your target is the open-chain HoSer peptide, you must perform a base-treatment step immediately before or during HPLC purification.

Workflow Visualization

HoSer_Workflow Resin Peptide-Resin [Boc-HoSer(Bzl)-...-Resin] Cleavage Acidolysis (HF or TFMSA) + Scavengers Resin->Cleavage -Bzl, -Resin Intermediate Crude Peptide (Side-chains free) Cleavage->Intermediate Lactone Homoserine Lactone (HSL) (Dominant in Acid) Intermediate->Lactone Spontaneous Cyclization (Acidic pH) OpenChain Open Homoserine (HoSer) (Dominant in Base) Lactone->OpenChain Base Treatment (pH 10-11) HPLC HPLC Purification (pH Controlled) Lactone->HPLC Purify as Lactone OpenChain->Lactone Acidification OpenChain->HPLC Purify as Acid

Caption: Workflow for HoSer(Bzl) cleavage showing the pH-dependent equilibrium between Lactone and Open-chain forms.

Protocol A: High-HF Cleavage (Gold Standard)

Purpose: Complete removal of Bzl groups and resin cleavage. Equipment: Teflon/Kel-F HF apparatus (Glass is strictly prohibited).

Reagents
  • Anhydrous Hydrogen Fluoride (HF): Highly toxic, volatile.

  • Scavenger Cocktail: Anisole (10% v/v) and p-Cresol (5% v/v).

    • Note: If Met is present, add Dimethyl Sulfide (DMS) (5% v/v) to prevent oxidation.

  • Wash Solvents: Diethyl Ether (cold), Ethyl Acetate.

Step-by-Step Procedure
  • Preparation:

    • Place 100–500 mg of dried peptide-resin into the Kel-F reaction vessel.

    • Add scavengers: 1.0 mL Anisole + 0.5 mL p-Cresol (scaled to resin weight).

    • Add a magnetic stir bar.

  • HF Condensation:

    • Cool the vessel to -78°C (Dry ice/Acetone bath).

    • Distill 10 mL of anhydrous HF into the vessel.

  • Reaction:

    • Warm the vessel to 0°C (Ice water bath).

    • Stir for 60 minutes .

    • Critical: Do not exceed 0°C or 60 mins to minimize Bzl migration to Tyrosine rings.

  • Evaporation:

    • Evaporate HF under a stream of Nitrogen or high vacuum (with a KOH trap) at 0°C.

    • Caution: Ensure all HF is removed; the residue will be an oily paste.

  • Precipitation:

    • Add 50 mL of cold Diethyl Ether to the vessel to precipitate the peptide and dissolve scavengers.

    • Filter the suspension through a fritted funnel.

    • Wash the solid 3x with cold Ether.

  • Extraction:

    • Extract the peptide from the resin using 10-50% Acetic Acid (for open chain/lactone mix) or 0.1% TFA/Water .

    • Lyophilize the extract immediately.

Protocol B: TFMSA Cleavage (Glassware Compatible)

Purpose: Alternative to HF for labs without HF apparatus. Note: TFMSA is a superacid but less volatile than HF.

Reagents
  • TFMSA (Trifluoromethanesulfonic acid)

  • TFA (Trifluoroacetic acid) [2][3]

  • DMS (Dimethyl sulfide)

  • m-Cresol

Step-by-Step Procedure
  • Preparation:

    • Place 200 mg resin in a round-bottom flask.

    • Add 200 µL m-Cresol and 200 µL Thioanisole (if Met/Cys present).

  • Acid Addition:

    • Add 2.0 mL TFA. Stir to swell resin.

    • Cool to 0°C.

    • Slowly add 200 µL TFMSA dropwise.

  • Reaction:

    • Allow to react at 0°C for 2 hours.

    • Note: TFMSA is slower than HF for Bzl removal; 2 hours ensures completion.

  • Workup:

    • Precipitate directly by pouring the mixture into 100 mL cold Diethyl Ether.

    • Centrifuge and wash the pellet 3x with Ether.

    • Dissolve pellet in water/buffer for purification.

Post-Cleavage: Controlling the Lactone

After cleavage (Protocol A or B), your peptide exists primarily as the Homoserine Lactone (if C-terminal).

Desired FormProtocol
Homoserine Lactone (HSL) Keep Acidic: Dissolve crude lyophilizate in 0.1% TFA/Water. Purify via HPLC using standard TFA buffers. The lactone is stable at pH < 4.
Open Homoserine (HoSer) Base Treatment: 1. Dissolve crude peptide in water.2. Adjust pH to 10–11 using 0.1 M NaOH or

.3. Incubate for 15 minutes at Room Temp.4. Optional: Neutralize to pH 7 for storage.5. HPLC: Use Ammonium Acetate/Bicarbonate buffers (pH 6.5–7.5) to prevent re-lactonization on the column.
Troubleshooting & Optimization
IssueProbable CauseSolution
Incomplete Bzl Removal Reaction time too short or HF wet.Ensure HF is anhydrous. Extend HF reaction to 90 mins at 0°C (monitor for side reactions).
Alkylation of Trp/Tyr Insufficient scavengers.Increase Anisole/p-Cresol ratio. Use "Low-HF" protocol first if Trp(Formyl) is present.
Split Peaks on HPLC Lactone/Open-chain equilibrium.The peptide is interconverting during chromatography. Fix pH: Either acidify fully (pH 2) to force Lactone, or basify (pH 7+) to force Open Chain.
Methionine Oxidation Absence of reducing scavenger.Ensure DMS or p-Thiocresol is included in the cocktail.
References
  • Merrifield, R. B. (1963).[4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 41–62.

  • Kemp, D. S. (1981). The lactonization of homoserine and its derivatives.[5][6] The Journal of Organic Chemistry, 46(26), 5429-5431. (Foundational chemistry for HoSer lactonization kinetics).

Sources

Method

Application Note: High-Fidelity Purification of D-Homoserine Peptides by HPLC

Controlling the Lactonization Equilibrium for Therapeutic Peptidomimetics Executive Summary & Scientific Rationale The incorporation of D-Homoserine (D-HoSer) into peptide sequences is a potent strategy in drug design. T...

Author: BenchChem Technical Support Team. Date: February 2026

Controlling the Lactonization Equilibrium for Therapeutic Peptidomimetics

Executive Summary & Scientific Rationale

The incorporation of D-Homoserine (D-HoSer) into peptide sequences is a potent strategy in drug design. The D-configuration confers resistance to proteolytic degradation (enhancing plasma half-life), while the homoserine side chain (


) provides a unique hydroxyl handle for further functionalization or solubility enhancement.

However, D-HoSer introduces a critical purification challenge: Acid-Catalyzed Lactonization .

Unlike Serine, Homoserine readily cyclizes to form a five-membered lactone ring (Homoserine Lactone, HSL) under acidic conditions. Since standard Reverse-Phase HPLC (RP-HPLC) relies on acidic modifiers like Trifluoroacetic Acid (TFA, pH ~2), the purification process itself often drives the peptide into its lactone form or, worse, creates a split-peak equilibrium between the open acid and the closed lactone.

This guide provides a chemically grounded protocol to control this equilibrium, ensuring the isolation of the specific target form (Open Acid vs. Lactone) with >98% purity.

The Chemical Challenge: The Lactonization Equilibrium

Understanding the mechanism is the prerequisite for successful separation. The equilibrium is pH-dependent and reversible.

  • Low pH (TFA, Formic Acid): Drives the reaction toward the Lactone (HSL) . This form is more hydrophobic (later retention time) and has a mass of [M-18 Da].

  • Neutral/High pH (Ammonium Acetate/Bicarbonate): Drives the reaction toward the Open Acid (HoSer) . This form is more hydrophilic (earlier retention time) and has the expected mass [M].

Visualization: The D-HoSer Switch Mechanism

HoSer_Mechanism cluster_conditions HPLC Conditions Impact Acid D-HoSer Peptide (Open Acid Form) Hydrophilic | Mass: M Intermediate Tetrahedral Intermediate Acid->Intermediate + H+ (Acidic pH) Intermediate->Acid Ring Opening Lactone D-HoSer Lactone (Cyclic Form) Hydrophobic | Mass: M-18 Intermediate->Lactone - H2O Lactone->Intermediate + OH- (Basic pH)

Figure 1: The acid-catalyzed equilibrium between D-Homoserine and its Lactone form.[1] Standard TFA buffers drive the reaction right (Red path), while basic buffers drive it left (Blue path).

Method Development Strategy

Do not use a generic "0.1% TFA" gradient without assessment. You must choose your buffer based on your target species.

Table 1: Buffer Selection Matrix
ParameterStrategy A: Target is Open Acid Strategy B: Target is Lactone
Primary Goal Isolate the biologically active, open-chain peptide.Isolate the cyclic precursor (e.g., for further derivatization).
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5) or Ammonium Bicarbonate (pH 8.0).0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
Mobile Phase B Acetonitrile (no modifier needed if A has buffer).0.1% TFA in Acetonitrile.
Column Selection Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion). Why: Better peak shape for basic peptides at neutral pH.Standard C18 (e.g., Agilent Zorbax, Waters XBridge).
Detection UV 214/220 nm.UV 214/220 nm.
Mass Shift Target Mass = [M] Target Mass = [M - 18 Da]

Detailed Protocols

Protocol 1: Analytical Profiling (The "Shift Check")

Goal: Determine the current state of your crude peptide and confirm the D-HoSer integrity.

  • Sample Prep: Dissolve 0.1 mg of crude peptide in neutral solvent (Water/ACN 50:50). Do not use acidic diluents.

  • Run 1 (Acidic): Inject on a standard C18 column using a TFA gradient (0-60% B over 20 min).

    • Observation: Look for a peak with Mass [M-18]. This confirms the peptide can lactonize.

  • Run 2 (Neutral): Inject on a C18 (or Polar-Embedded) column using 10 mM Ammonium Acetate (pH 6.5).

    • Observation: Look for a peak with Mass [M]. It should elute earlier than the peak in Run 1 due to the free carboxylic acid group.

  • Decision: If the Acidic run shows split peaks (broadening), the equilibrium is occurring on-column. You must switch to Strategy A (Neutral pH) for purification to get a single sharp peak.

Protocol 2: Purification of Open D-HoSer Peptide (Recommended)

Goal: Purify the stable, open-chain form without lactonization artifacts.

  • Mobile Phase Preparation:

    • A: 10 mM Ammonium Acetate in Water (Adjust pH to 6.5 with dilute Acetic Acid or Ammonium Hydroxide).

    • B: 100% Acetonitrile.

  • Column Loading: Use a C18 Polar-Embedded preparative column. The "shielded" silanols prevent tailing at this higher pH.

  • Gradient: Linear gradient, typically 5% to 50% B over 30 minutes (slope ~1.5% per minute).

  • Fraction Collection: Collect peaks based on UV threshold.

  • Critical Post-Run Step:

    • Analyze fractions immediately by LC-MS.

    • Lyophilization Warning: Lyophilizing from Ammonium Acetate is generally safe. However, if any residual acid is present, the peptide may partially lactonize during the drying process.

    • Safeguard: Add a small amount of dilute

      
       to the pooled fractions (to pH ~8) before freezing to ensure the ring stays open during sublimation.
      
Protocol 3: The "Lactone-Trap" Recovery

Goal: If you accidentally purified using TFA and have the lactone (or a mix), convert it back to the open acid.

  • Dissolve the lyophilized peptide (likely [M-18]) in water.

  • Adjust pH to 10–11 using 0.1 M NaOH or

    
    .
    
  • Stir at Room Temperature for 15–30 minutes.

  • Monitor by HPLC (Protocol 1, Run 2 conditions) until the [M-18] peak disappears and the [M] peak dominates.

  • Neutralize to pH 7.5–8.0 immediately. Do not re-acidify.

  • Lyophilize.

Decision Tree Workflow

Use this logic flow to determine your experimental setup.

Workflow Start Start: Crude D-HoSer Peptide Goal What is your target? Start->Goal Target_Acid Target: Open Acid (Biologic) Goal->Target_Acid Target_Lactone Target: Lactone (Intermediate) Goal->Target_Lactone Method_Acid Use Ammonium Acetate (pH 6.5) or Ammonium Bicarbonate (pH 8) Target_Acid->Method_Acid Method_Lactone Use 0.1% TFA (pH 2) Target_Lactone->Method_Lactone QC_Check QC: Check Mass Spec Method_Acid->QC_Check Method_Lactone->QC_Check Result_Acid Mass = [M] (Success) QC_Check->Result_Acid Target Matched Result_Lactone Mass = [M-18] (Success) QC_Check->Result_Lactone Target Matched Result_Mix Mass = Mix of [M] & [M-18] (Split Peak) QC_Check->Result_Mix Equilibrium Issue Fix Perform 'Lactone-Trap' Hydrolysis (Protocol 3) Result_Mix->Fix Fix->Result_Acid

Figure 2: Strategic decision tree for buffer selection and troubleshooting based on the target peptide form.

Troubleshooting & Expert Tips

  • Peak Splitting: If you see a "doublet" peak connected by a saddle (plateau), your pH is near the pKa of the lactonization reaction. Action: Move the pH away from the equilibrium point. Go higher (pH 7+) to open the ring, or lower (pH <2) to close it.

  • D-isomer Racemization: While D-amino acids are stable, extreme basic conditions (pH > 12) for prolonged periods can cause racemization of the

    
    -carbon. Keep saponification (Protocol 3) brief (15-30 mins) and at moderate pH (10-11).
    
  • Solubility: D-HoSer peptides are generally polar. If the peptide precipitates in Ammonium Acetate, add 10-20% Acetonitrile to Buffer A.

References

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from

  • National Institutes of Health (NIH). (2020). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones.[2] Retrieved from

  • Springer Nature Experiments. (2019). HPLC Analysis and Purification of Peptides. Retrieved from

  • MDPI Pharmaceutics. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides. Retrieved from

  • BenchChem. (2024). DL-Homoserine vs. DL-Serine: A Comparative Guide for Peptide Synthesis Applications. Retrieved from

Sources

Application

Analytical Characterization of Fmoc-D-HoSer(Bzl)-OH

Executive Summary Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH) is a critical non-standard amino acid building block utilized in the solid-phase synthesis of protease-resistant peptides and peptidomimetics. The inc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH) is a critical non-standard amino acid building block utilized in the solid-phase synthesis of protease-resistant peptides and peptidomimetics. The incorporation of the D-isomer confers proteolytic stability, while the benzyl (Bzl) ether protection on the


-hydroxyl group is essential to prevent the spontaneous intramolecular cyclization (lactonization) that plagues unprotected homoserine residues.

This guide outlines a rigorous analytical framework for the characterization of Fmoc-D-HoSer(Bzl)-OH. Unlike standard amino acids, this molecule presents unique challenges:

  • Enantiomeric Purity: Ensuring high D-enantiomeric excess (%ee) is vital, as L-isomer contamination can disrupt secondary structures and biological activity.

  • Lactonization Risk: Detection of the homoserine lactone impurity, which acts as a chain-terminator during peptide synthesis.

  • Hydrophobicity: The bulky Fmoc and Benzyl groups require optimized chromatographic conditions to prevent aggregation or peak tailing.

Physicochemical Profile

ParameterSpecification
Chemical Name

-

-(9-Fluorenylmethoxycarbonyl)-O-benzyl-D-homoserine
Molecular Formula

Molecular Weight 431.48 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM, MeOH; Insoluble in Water
Melting Point 125–130 °C (Typical range; varies by crystal polymorph)
Specific Rotation

(Determine experimentally; typically negative in DMF for D-Fmoc-AA)

Analytical Workflow Overview

The following flowchart illustrates the critical quality control (QC) decision tree required for releasing a batch of Fmoc-D-HoSer(Bzl)-OH for synthesis.

QC_Workflow Sample Raw Sample Fmoc-D-HoSer(Bzl)-OH Identity Identity Verification (NMR, MS, IR) Sample->Identity Purity_Chem Chemical Purity (RP-HPLC) Identity->Purity_Chem Purity_Chiral Enantiomeric Purity (Chiral HPLC) Purity_Chem->Purity_Chiral Impurity_Check Impurity Profiling (Lactone, Free Fmoc) Purity_Chiral->Impurity_Check Impurity_Check->Sample Fail (Reprocess) Release Batch Release (>99% Purity, >99.5% ee) Impurity_Check->Release Pass

Figure 1: Analytical QC Workflow. A sequential approach ensures identity is confirmed before expensive chromatographic resources are utilized for purity determination.

Protocol 1: Structural Identity Verification

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the presence of the Fmoc group, the Benzyl ether, and the intact Homoserine backbone. Solvent: DMSO-


 is preferred over CDCl

due to the solubility of the free acid and to prevent aggregation.

Expected


H-NMR Signals (400 MHz, DMSO-

):
MoietyProton TypeChemical Shift (

, ppm)
MultiplicityIntegration
Amide -NH-7.6 – 7.8Doublet1H
Fmoc Ar-H (Fluorene)7.3 – 7.9Multiplet8H
Benzyl Ar-H (Phenyl)7.2 – 7.4Multiplet5H
Fmoc -CH

-O- (Linker)
4.2 – 4.4Multiplet2H
Fmoc -CH- (Bridgehead)4.2 – 4.3Triplet1H

-CH
Backbone CH4.0 – 4.2Multiplet1H
Benzyl -O-CH

-Ph
4.4 – 4.5Singlet/AB q2H

-CH

Sidechain O-CH

3.4 – 3.6Triplet/Mult2H

-CH

Sidechain CH

1.8 – 2.1Multiplet2H

Expert Insight: The


-protons (3.4-3.6 ppm) are the diagnostic marker for Homoserine. If lactonization occurs, these protons will shift downfield significantly due to the ester formation.
Mass Spectrometry (ESI-MS)

Method: Direct infusion or LC-MS (Electrospray Ionization, Positive Mode).

  • Target Ion:

    
     Da; 
    
    
    
    Da.
  • Fragment Check: Look for loss of Fmoc group (

    
     179 for dibenzofulvene cation) to confirm N-protection.
    

Protocol 2: Chromatographic Purity (The Gold Standard)

Reversed-Phase HPLC (Chemical Purity)

This method detects synthesis by-products such as free Fmoc-OSu, benzyl alcohol, or truncated peptides.

Instrument: Agilent 1260/1290 or equivalent with DAD. Column: C18 (e.g., Zorbax Eclipse Plus, 3.5


m, 4.6 x 100 mm).
Mobile Phase: 
  • A: 0.1% TFA in Water (Milli-Q)

  • B: 0.1% TFA in Acetonitrile (HPLC Grade) Gradient: 5% B to 95% B over 20 minutes. Flow Rate: 1.0 mL/min.[1] Detection: UV 254 nm (Fmoc absorption) and 210 nm (Amide bond). Temperature: 25°C.

Acceptance Criteria:

  • Main Peak Purity:

    
    [2][3][4][5]
    
  • No single impurity

    
    
    
Chiral HPLC (Enantiomeric Purity)

Criticality: D-amino acids are often synthesized from L-precursors or via resolution. Trace L-isomer contamination is a critical failure mode.

Column Selection: Polysaccharide-based columns are superior for Fmoc-amino acids.

  • Primary Choice: Lux Cellulose-2 (Phenomenex) or Chiralpak IC (Daicel).

  • Stationary Phase: Cellulose tris(3-chloro-4-methylphenylcarbamate).

Method Parameters:

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).

  • Mobile Phase (NP): n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV 254 nm.

Expert Insight: Fmoc-D-HoSer(Bzl)-OH typically elutes before the L-isomer on Cellulose-2 columns in NP mode, but elution order must be confirmed by spiking with a reference standard of the racemate or L-isomer.

Acceptance Criteria:

  • Enantiomeric Excess (%ee):

    
    [5]
    
  • L-Isomer Content:

    
    
    

Stability Hazard: The Lactonization Pathway

Homoserine derivatives are prone to intramolecular cyclization to form homoserine lactone (HSL). While the Benzyl ether protects against this, trace acid or loss of the benzyl group can trigger the reaction.

Lactonization Protected Fmoc-D-HoSer(Bzl)-OH (Stable Precursor) Deprotection Acidic Conditions / Bzl Loss (Accidental) Protected->Deprotection Hydrolysis Intermediate Fmoc-D-HoSer-OH (Free Hydroxyl) Deprotection->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Fast Lactone Fmoc-D-Homoserine Lactone (Dead-End Impurity) Cyclization->Lactone - H2O

Figure 2: Lactonization Pathway. The formation of the lactone renders the molecule unreactive for further chain elongation at the C-terminus, terminating peptide synthesis.

Monitoring Protocol:

  • Check for a peak in RP-HPLC with a mass corresponding to [M - H2O - Bzl] or [M - Bzl].

  • IR Spectroscopy: Appearance of a new carbonyl band at ~1770 cm

    
     (gamma-lactone) is a definitive sign of degradation.
    

Storage and Handling

  • Storage: -20°C, desiccated. Protect from light.

  • Handling: Allow the bottle to warm to room temperature before opening to prevent water condensation, which accelerates ester hydrolysis and potential lactonization.

References

  • Sigma-Aldrich. Fmoc-His(Bzl)-OH Product Specification. (Used for comparative Bzl/Fmoc spectral properties).[6] Link

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Application Note. Link

  • MedChemExpress. Fmoc-MeSer(Bzl)-OH Analytical Data. (Structural analog reference). Link

  • Royal Society of Chemistry. NMR Chemical Shifts of Trace Impurities in DMSO-d6. (Solvent reference). Link

  • Florida Institute of Technology. The aqueous stability of N-acyl-L-homoserine lactones. (Mechanistic insight on lactonization). Link

Sources

Method

Technical Application Note: Characterization of Fmoc-D-HoSer(Bzl)-OH via NMR and Mass Spectrometry

This Technical Application Note is designed for researchers and drug development professionals requiring rigorous characterization data for Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH). Introduction & Compound Ove...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for researchers and drug development professionals requiring rigorous characterization data for Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH).

Introduction & Compound Overview

Fmoc-D-HoSer(Bzl)-OH is a non-standard amino acid derivative used extensively in Solid Phase Peptide Synthesis (SPPS) to introduce a side-chain protected D-homoserine moiety. Homoserine (2-amino-4-hydroxybutanoic acid) differs from Serine by the insertion of an additional methylene group (


) in the side chain, extending the distance between the backbone and the hydroxyl functionality.

The characterization of this compound is critical to ensure:

  • Enantiomeric Purity: Confirmation of the D-configuration (though NMR in achiral solvents is identical for enantiomers, the absence of diastereomeric impurities is key).

  • Side-Chain Integrity: Verification that the benzyl ether protection is intact.

  • Fmoc Stability: Ensuring the N-terminal protecting group has not degraded to dibenzofulvene.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 431.48 g/mol

  • Monoisotopic Mass: 431.1733 Da

Experimental Protocols

Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular mass and assess the presence of supramolecular adducts.

Protocol:

  • Sample Preparation: Dissolve 0.1 mg of Fmoc-D-HoSer(Bzl)-OH in 1 mL of Methanol (MeOH) or Acetonitrile (MeCN) containing 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

  • Direct Infusion: Flow rate at 5-10 µL/min.

  • Scan Range: 100 – 1000

    
    .
    

Expected Results (Positive Mode):

  • 
    :  432.18 Da
    
  • 
    :  454.16 Da (Sodium adduct, common in glass storage)
    
  • 
    :  863.35 Da (Dimer formation is typical for Fmoc-amino acids at higher concentrations)
    
NMR Spectroscopy ( and )

Objective: Structural elucidation and purity assessment.

Protocol:

  • Solvent: DMSO-

    
      (Dimethyl sulfoxide-d6) is the preferred solvent.
    
    • Reasoning: It provides excellent solubility for Fmoc-derivatives and, unlike

      
      , it slows the exchange of the amide proton (NH), allowing it to appear as a distinct doublet, which is crucial for verifying the amide bond integrity.
      
  • Concentration: 10–15 mg in 0.6 mL DMSO-

    
    .
    
  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic multiplets).

  • Temperature: 298 K (

    
    ).
    
  • Referencing: Calibrate to residual DMSO quintet at 2.50 ppm (

    
    ) and septet at 39.52 ppm (
    
    
    
    ).

Structural Characterization Data[3][4][6][8][9][10][11][12]

NMR Assignment (400 MHz, DMSO- )

The spectrum is divided into three distinct regions: the Amide/Acid (downfield), the Aromatic (mid-field), and the Aliphatic (upfield).

Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH ~12.70Broad Singlet1HCarboxylic acid proton; often broad due to hydrogen bonding.
Fmoc Aromatics 7.89Doublet (

Hz)
2HC4, C5 protons of Fluorene (pseudo-ortho).
Fmoc Aromatics 7.72Doublet (

Hz)
2HC1, C8 protons of Fluorene.
NH (Amide) 7.60 – 7.65Doublet (

Hz)
1HAmide proton coupled to

-CH.
Fmoc Aromatics 7.41Triplet (

Hz)
2HC3, C6 protons of Fluorene.
Fmoc/Bzl Aromatics 7.25 – 7.35Multiplet7HOverlap of Fmoc C2, C7 (2H) and Benzyl phenyl protons (5H).
Benzyl

4.46Singlet2HBenzylic methylene protons (distinct singlet).
Fmoc

4.20 – 4.35Multiplet2HMethylene of the Fmoc linker.
Fmoc CH 4.20 – 4.25Triplet1HMethine of the Fmoc fluorenyl ring (often overlaps with Fmoc

).

-CH
4.00 – 4.10Multiplet1HChiral center proton.

-

3.45 – 3.55Triplet/Multiplet2HSide chain methylene adjacent to Oxygen (ether linkage).

-

1.85 – 2.05Multiplet2HSide chain methylene distinct to Homoserine (bridges

and

).

Critical Diagnostic:

  • Differentiation from Serine: Fmoc-Ser(Bzl)-OH would show

    
    -protons downfield at ~3.6-3.8 ppm. The presence of the 
    
    
    
    -
    
    
    multiplet at 1.85–2.05 ppm confirms the Homoserine scaffold.
NMR Assignment (100 MHz, DMSO- )
Carbon GroupChemical Shift (

, ppm)
Assignment
Carbonyl (Acid) 173.8Carboxylic acid carbon.
Carbonyl (Fmoc) 156.1Carbamate carbonyl.
Aromatic (Quaternary) 143.8, 140.7Fmoc quaternary carbons.
Aromatic (Benzyl) 138.2Benzyl quaternary carbon.
Aromatic (CH) 128.8, 128.1, 127.6, 127.4, 127.1, 125.3, 120.1Complex aromatic region (Fmoc + Benzyl).
Benzyl

71.8Benzylic carbon.

-

67.2Side chain ether carbon.
Fmoc

65.7Fmoc linker methylene.

-CH
53.5Chiral center.
Fmoc CH 46.7Fluorenyl methine.[5]

-

30.5Homoserine specific methylene (shielded compared to Serine).

Visualization & Workflow

Structural Analysis Workflow

The following diagram illustrates the logical flow for validating the compound structure using the data above.

G Sample Fmoc-D-HoSer(Bzl)-OH Sample MS_Analysis ESI-MS Analysis Sample->MS_Analysis NMR_Analysis NMR Spectroscopy (DMSO-d6) Sample->NMR_Analysis Mass_Check Check [M+H]+ = 432.2 MS_Analysis->Mass_Check Fragment_Check Check Fmoc Removal Fragment (Optional) MS_Analysis->Fragment_Check H1_Check 1H NMR Analysis NMR_Analysis->H1_Check C13_Check 13C NMR Analysis NMR_Analysis->C13_Check Valid VALIDATED STRUCTURE Mass_Check->Valid Beta_Proton Verify Beta-CH2 (1.8-2.0 ppm) Distinguishes from Serine H1_Check->Beta_Proton Benzyl_Peak Verify Benzyl CH2 (~4.46 ppm singlet) H1_Check->Benzyl_Peak Fmoc_Pattern Verify Fmoc Region (7.3-7.9 ppm) H1_Check->Fmoc_Pattern Beta_Proton->Valid Benzyl_Peak->Valid

Figure 1: Analytical workflow for the structural validation of Fmoc-D-HoSer(Bzl)-OH.

Structural Connectivity Diagram

This diagram highlights the specific moieties responsible for the NMR signals described.

Structure Fmoc Fmoc Group (Aromatic d/t 7.3-7.9 ppm) (CH2 ~4.3 ppm) Amide Amide NH (d ~7.6 ppm) Fmoc->Amide Alpha Alpha-Carbon (m ~4.1 ppm) Amide->Alpha Beta Beta-CH2 (m ~1.9 ppm) *Key Identifier* Alpha->Beta Acid Carboxylic Acid (COOH ~12.7 ppm) Alpha->Acid Gamma Gamma-CH2 (t ~3.5 ppm) Beta->Gamma Ether Ether Oxygen Gamma->Ether Benzyl Benzyl Group (CH2 s ~4.46 ppm) (Ph m 7.3 ppm) Ether->Benzyl

Figure 2: NMR connectivity map linking chemical moieties to specific spectral signatures.

Quality Control & Purity Guidelines

When reviewing the Certificate of Analysis (CoA) or raw data for this compound, apply the following pass/fail criteria:

  • Solvent Residuals: Check for common synthesis solvents.

    • Ethyl Acetate: Singlet ~2.0 ppm, Quartet ~4.0 ppm.

    • DMF: Doublet ~2.7/2.9 ppm, Singlet ~7.9 ppm.

  • Fmoc Deprotection (Impurity): The presence of a small multiplet at ~6.0–6.5 ppm (vinyl protons of dibenzofulvene) indicates degradation of the Fmoc group.

  • D-Enantiomer Verification: While standard NMR cannot distinguish D/L, the specific rotation

    
     should be measured.
    
    • Literature Value:

      
       (
      
      
      
      , DMF) (Note: Value typically negative for D-Fmoc-amino acids in DMF, but must be compared against specific lot reference).

References

  • PubChem. (n.d.).[1] Fmoc-O-benzyl-L-homoserine.[2][4] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent shifts in DMSO-d6).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fmoc-D-HoSer(Bzl)-OH Coupling Optimization

The following technical guide is structured as a specialized support center resource. It is designed to troubleshoot, diagnose, and resolve coupling inefficiencies specifically related to Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Hom...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to troubleshoot, diagnose, and resolve coupling inefficiencies specifically related to Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine-O-benzyl ether).[1]

Ticket Subject: Low Coupling Efficiency / Incomplete Incorporation Applicable For: Solid Phase Peptide Synthesis (SPPS) Severity: High (Sequence Termination Risk)[1]

Executive Summary: The "Lactone-Steric" Paradox

Coupling Fmoc-D-HoSer(Bzl)-OH presents a dual challenge in peptide synthesis. Unlike standard serine, Homoserine (HoSer) possesses an extended side chain (gamma-hydroxyl), making it prone to intramolecular cyclization (lactonization).[1] While the Benzyl (Bzl) protection mitigates this, its significant steric bulk—combined with the D-configuration—creates a kinetic barrier.

The Core Problem: The bulky benzyl ether group creates a "steric umbrella" that slows down the nucleophilic attack of the resin-bound amine onto the activated HoSer carboxylate. This slow kinetics allows competing reactions (active ester hydrolysis or guanidinylation) to dominate, resulting in low coupling efficiency.

Diagnostic Workflow

Before altering your protocol, use this logic flow to pinpoint the failure mode.

DiagnosticWorkflow Start START: Low Coupling Efficiency CheckPurity 1. Check AA Purity (LCMS) Is there a peak at [M-18]? Start->CheckPurity LactoneFound Lactone Detected (Impure Starting Material) CheckPurity->LactoneFound Yes (-H2O mass) PurityOK Purity OK (>98%) CheckPurity->PurityOK No CheckPos 2. Check Position in Sequence Is it Residue 2 or 3? PurityOK->CheckPos DKPRisk High Risk: DKP Formation (Diketopiperazine) CheckPos->DKPRisk C-Terminus MidSeq Mid-Sequence (>Residue 4) CheckPos->MidSeq Elongation CheckAgg 3. Aggregation Test Does resin swell in DCM? MidSeq->CheckAgg AggYes Aggregation Confirmed (Beta-sheet formation) CheckAgg->AggYes Poor Swelling AggNo Kinetic Issue (Steric Hindrance) CheckAgg->AggNo Good Swelling

Figure 1: Diagnostic Decision Tree. Use this workflow to distinguish between starting material degradation (Lactone), side reactions (DKP), and kinetic stalling (Sterics/Aggregation).[1]

Troubleshooting Guide (Q&A)

Q1: I see a mass shift of -18 Da in my starting material or coupling mixture. What is this?

A: This indicates Lactonization .[1] Although the Bzl group protects the side chain, trace amounts of free hydroxyl (impurity) or instability of the Bzl ether under acidic storage conditions can lead to the formation of Fmoc-D-Homoserine Lactone .

  • Mechanism: The side chain hydroxyl attacks the activated C-terminal carboxyl, forming a 5-membered ring. This species is chemically inert to amines; it will not couple to your peptide chain.[1]

  • Solution: Verify the quality of your Fmoc-D-HoSer(Bzl)-OH. If >5% lactone is present, recrystallize or purchase a fresh batch. Ensure the coupling environment is base-minimal during the activation step (add base after the active ester forms if using phosphonium salts).

Q2: My Kaiser test is positive after 2 hours. Should I extend the time?

A: No. Extending beyond 2 hours rarely improves yield for hindered D-amino acids and increases the risk of racemization.

  • The Cause: The reaction has likely stalled due to "gelation" or active ester hydrolysis.

  • The Fix: Perform a Double Coupling .

    • Drain the resin.

    • Wash with DMF (3x) and DCM (3x) to disrupt local aggregation.[1]

    • Re-couple using a different activation chemistry (e.g., if you used DIC/Oxyma first, use HATU/HOAt for the second pass).

Q3: Why is HATU preferred over HBTU/HCTU for this residue?

A: The "A" in HATU stands for the aza-benzotriazole ring (HOAt). Standard reagents (HBTU) generate an OBt ester.[1] HATU generates an OAt ester .[1] The nitrogen in the pyridine ring of HOAt provides an "anchimeric assistance" (neighboring group effect) via hydrogen bonding to the incoming amine. This accelerates the coupling rate by ~10-100x, which is critical for overcoming the steric bulk of the D-HoSer(Bzl) side chain.

Q4: Can I use microwave heating?

A: Yes, but with strict limits. D-amino acids are prone to racemization (converting back to L) at high temperatures, especially when activated.[1]

  • Limit: Max 50°C for 10 minutes.

  • Reagent: Use DIC/Oxyma for microwave steps.[1][2] Avoid HATU in the microwave with D-amino acids if possible, as the high reactivity + heat can increase epimerization risks.

Optimized Experimental Protocols

Protocol A: The "Power Coupling" (Recommended for Hindered Systems)

Use this for the first coupling attempt.

ComponentEquivalentsConcentrationNotes
Fmoc-D-HoSer(Bzl)-OH 4.0 eq0.2 MDissolve in DMF/NMP (1:[1]1)
HATU 3.9 eq0.2 MSlight deficit to prevent capping
HOAt (Additive)4.0 eq0.2 MCrucial for steric speed
DIEA (Base)8.0 eq0.4 MAdd last to initiate

Step-by-Step:

  • Dissolve AA and HATU in dry DMF/NMP.[1]

  • Add HOAt (if available separately) to boost efficiency.[1]

  • Add DIEA immediately before adding to the resin.

  • Agitate: 60 minutes at Room Temp.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Protocol B: The "Aggregation Breaker" (For Difficult Sequences)

Use this if Protocol A fails or if the resin bed looks "clumped".

Solvent System: "Magic Mixture" (DCM:DMF:NMP, 1:1:1) or pure NMP.[1] Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1][3]

  • Pre-activation: Mix AA (4 eq) and Oxyma Pure (4 eq) in the solvent mixture.

  • Add DIC (4 eq) and let react for 2 minutes (pre-activation).

  • Add to resin.[1]

  • Agitate: 2 hours at Room Temp or 10 min at 50°C.

  • Note: Carbodiimide chemistries (DIC) are generally slower but less prone to racemization than uroniums (HATU), allowing for longer reaction times.

Mechanistic Visualization: The Activation Pathway

The following diagram illustrates why the OAt ester (from HATU) is superior for the bulky D-HoSer(Bzl) residue compared to standard esters.

ActivationMechanism FmocAA Fmoc-D-HoSer(Bzl)-OH (Bulky Side Chain) ActiveEster Active OAt-Ester (Stabilized & Reactive) FmocAA->ActiveEster Activation (Fast) HATU HATU (Reagent) HATU->ActiveEster Product Peptide Bond Formed ActiveEster->Product Coupling Amine Resin-Amine (Nucleophile) Amine->Product StericClash STERIC HINDRANCE (Bzl Group Interference) StericClash->Product Slows Reaction NeighborEffect Anchimeric Assistance (HOAt Pyridine N) NeighborEffect->Product Accelerates Reaction

Figure 2: Activation Dynamics. The "Anchimeric Assistance" of the OAt ester counteracts the "Steric Hindrance" introduced by the Benzyl-protected D-Homoserine.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1][2] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Albericio, F., & Boman, J. M. (1999). Preparation and handling of peptides containing methionine and cysteine. In Solid-Phase Peptide Synthesis (pp. 483-506).[1] Academic Press.[1] (Context on side-chain protection stability).

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal, 15(37), 9394-9403.[1] [1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Detailed data on Bzl ether stability).

Sources

Optimization

incomplete Fmoc deprotection of D-HoSer residue

Technical Support Case ID: #SPPS-D-HoSer-001 Subject: Troubleshooting Incomplete Fmoc Removal in D-Homoserine (D-HoSer) Sequences Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case ID: #SPPS-D-HoSer-001 Subject: Troubleshooting Incomplete Fmoc Removal in D-Homoserine (D-HoSer) Sequences Assigned Scientist: Dr. A. Vance, Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are encountering incomplete Fmoc deprotection at a D-Homoserine (D-HoSer) residue. While D-HoSer is a valuable non-standard amino acid for increasing peptide half-life and exploring conformational space, its inclusion introduces specific steric and chemical challenges.[1]

The "incomplete deprotection" you are observing is likely caused by one of two distinct phenomena:

  • True Incomplete Deprotection: Caused by secondary structure aggregation (interchain

    
    -sheets) induced by the D-stereoisomer and the bulky side-chain protection (usually Trityl).[1]
    
  • Pseudo-Incomplete Deprotection (The "Silent Killer"): Caused by Diketopiperazine (DKP) formation , where the peptide chain cyclizes and cleaves itself from the resin.[1][2] This mimics a failed deprotection because the reactive amine is lost.[1]

This guide provides a diagnostic workflow to distinguish between these causes and specific protocols to resolve them.

Part 1: Diagnostic Workflow

Before altering your synthesis, you must diagnose whether the Fmoc group is chemically stuck (Aggregation) or if the peptide chain has been lost (DKP).[1]

Diagnostic Decision Tree

Troubleshooting_DHoSer Start Observation: Low Coupling Yield after D-HoSer UV_Check Step 1: Check UV Trace of Fmoc Removal Start->UV_Check Low_UV Low/Broad UV Peak (Fmoc adduct) UV_Check->Low_UV < 70% Expected Area Normal_UV Normal UV Peak (Fmoc removed) UV_Check->Normal_UV > 90% Expected Area Diagnosis_Agg DIAGNOSIS: Aggregation / Steric Shielding Low_UV->Diagnosis_Agg Action_Agg SOLUTION: Chaotropic Salts & DBU Diagnosis_Agg->Action_Agg Kaiser_Test Step 2: Perform Kaiser Test on Resin Beads Normal_UV->Kaiser_Test Kaiser_Blue Blue Beads (Free Amine Present) Kaiser_Test->Kaiser_Blue Kaiser_Colorless Colorless Beads (No Free Amine) Kaiser_Test->Kaiser_Colorless Diagnosis_Chem DIAGNOSIS: Acylation Failure (Next AA didn't couple) Kaiser_Blue->Diagnosis_Chem Diagnosis_DKP DIAGNOSIS: Diketopiperazine (DKP) (Chain lost from resin) Kaiser_Colorless->Diagnosis_DKP Action_DKP SOLUTION: 2-CTC Resin & Short Deprotection Diagnosis_DKP->Action_DKP

Figure 1: Diagnostic logic for distinguishing aggregation from side-reaction induced chain loss.

Part 2: Addressing True Incomplete Deprotection (Aggregation)

If your UV monitoring shows a small or slow Fmoc removal peak, the D-HoSer residue is likely inducing


-sheet aggregation .[1] D-amino acids disrupt the standard 

-helix but can promote intermolecular hydrogen bonding (stacking) in specific sequences, effectively "hiding" the N-terminus from the bulky Piperidine molecule.[1]
Protocol A: The "Magic Mixture" & DBU Shock

Standard 20% Piperidine is often insufficient for aggregated sequences.[1] We recommend a two-stage approach using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a stronger, non-nucleophilic base, combined with chaotropic salts to disrupt hydrogen bonding.[1]

Reagents Required:

  • Standard Base: 20% Piperidine in DMF.[1][2][3][4][5]

  • Aggressive Base: 2% DBU + 2% Piperidine in DMF.[1][3]

  • Chaotropic Solvent (Magic Mixture): 0.1M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.[1]

Step-by-Step Protocol:

  • Swell: Ensure resin is fully swollen in DMF (or NMP for higher swelling) for 20 mins.

  • Short Deprotection (Clear surface Fmoc): Treat with 20% Piperidine/DMF for 5 minutes.[1] Drain.

    • Why? This removes the bulk of the Fmoc without exposing the peptide to strong base for too long.[1]

  • Aggressive Deprotection (Penetrate Aggregates): Treat with 2% DBU / 2% Piperidine / 0.1M LiCl in DMF for 10 minutes.

    • Mechanism:[1][3][4][5][6][7][8][9] LiCl disrupts the hydrogen bond network (chaotropic effect), expanding the resin and exposing the amine.[1] DBU is a smaller, stronger base that drives the reaction to completion [1].[1]

  • Wash: Wash extensively with DMF (5x) to remove DBU traces.[1]

    • Critical: Residual DBU can cause racemization of Cys/His or Aspartimide formation in the next step.[1]

Protocol B: Thermal Assistance

If you have access to a microwave synthesizer:

  • Temperature: 75°C.

  • Time: 2 x 3 minutes.

  • Reagent: 0.1M HOBt added to the deprotection cocktail (20% Piperidine).

    • Why HOBt? At high temperatures, Piperidine can cause racemization (especially of the D-HoSer).[1] HOBt acts as an acidic buffer to suppress this side reaction while heat breaks the aggregates [2].[1]

Part 3: Addressing The "Silent Killer" (DKP Formation)

If the Kaiser test is negative (colorless) but the UV trace showed Fmoc removal, you have likely lost your peptide via Diketopiperazine (DKP) formation .[1]

The Mechanism: D-amino acids at the N-terminus (especially D-HoSer with its flexible side chain) favor a cis-amide bond conformation.[1] Upon Fmoc removal, the free amine back-bites the carbonyl of the preceding amino acid, cleaving the ester bond to the resin.[1] The dipeptide falls off as a cyclic byproduct.[1]

Risk Factors:

  • Resin: Wang or Merrifield (Ester linkage).[1]

  • Sequence: D-HoSer at position 2 (e.g., H-D-HoSer-Pro-Resin or H-D-HoSer-Gly-Resin).[1]

Protocol C: Prevention of DKP
  • Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

    • Why? The massive steric bulk of the 2-CTC linker prevents the amine from attacking the ester bond.[1][2] This is the gold standard for preventing DKP [3].

  • Short Deprotection:

    • Use 20% Piperidine for 2 x 3 minutes only.

    • Wash immediately and couple the next amino acid. DKP is time-dependent; minimizing the time the amine sits free reduces the risk.[1]

Part 4: D-HoSer Specific Considerations (Lactonization)

D-Homoserine possesses a


-hydroxyl group.[1] While usually protected (e.g., D-HoSer(Trt)-OH), issues can arise if the protection is lost or absent.[1][9]
  • The Risk: If the side chain is unprotected, D-HoSer can cyclize to form Homoserine Lactone (a 5-membered ring) under acidic conditions (cleavage) or if activated [4].[1]

  • The Fix:

    • Always use Fmoc-D-HoSer(Trt)-OH .[1] The Trityl group is stable to base (Piperidine) but removed by TFA (Cleavage).[1]

    • Do not use Fmoc-D-HoSer-OH (unprotected) in SPPS unless you are using specific side-chain anchoring strategies.[1]

Summary of Optimization Parameters

ParameterStandard ConditionOptimized for D-HoSer IssuesReason
Base 20% Piperidine2% DBU + 2% PiperidineDBU is stronger; penetrates aggregates better.[1]
Solvent DMFNMP or DMF + 0.1M LiClNMP/LiCl disrupts

-sheet aggregation.
Resin Wang2-Chlorotrityl (2-CTC)Steric bulk prevents DKP formation.[1][2][9]
Temp RT50°C - 75°C (Microwave)Thermal energy overcomes steric hindrance.[1]
Protection tBu (if avail)Trityl (Trt)Trt prevents lactonization but adds bulk (requires Protocol A).[1]

References

  • Wade, J. D., et al. (1991).[1] "Use of DBU for Fmoc deprotection in the synthesis of difficult peptides." Australian Journal of Chemistry, 44(11), 1693-1701.[1] [1]

  • Palasek, S. A., et al. (2007).[1] "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 13(3), 143-148.[1] [1]

  • Giraud, M., et al. (1999).[1] "Diketopiperazine formation: A new insight into the mechanism."[1] Journal of Peptide Science, 5(3), 141-146.[1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][5][8][9] Chemical Reviews, 109(6), 2455-2504.[1] [1]

Sources

Troubleshooting

Technical Support Center: Handling Fmoc-D-HoSer(Bzl)-OH

Welcome to the Technical Support Center. This guide addresses the specific chemical behaviors, side reactions, and troubleshooting protocols for Fmoc-D-Homoserine(Benzyl)-OH .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific chemical behaviors, side reactions, and troubleshooting protocols for Fmoc-D-Homoserine(Benzyl)-OH . It is designed for researchers observing unexpected mass shifts, low yields, or chain termination events in peptide synthesis.

Product Profile & Core Reactivity

  • Molecule: Fmoc-D-HoSer(Bzl)-OH

  • Key Feature: The side chain is a

    
    -hydroxyl group protected as a Benzyl (Bzl) ether .
    
  • Critical Constraint: Unlike tert-butyl (tBu) or trityl (Trt) groups, the Benzyl ether is STABLE to Trifluoroacetic Acid (TFA) . It will not be removed during standard Fmoc cleavage cocktails (e.g., 95% TFA).

Quick Diagnostic: What are you seeing?
ObservationLikely CauseTechnical Issue
Mass Spec: +90 Da Bzl group retention User assumed TFA would remove Bzl (it does not).
Mass Spec: -18 Da Lactonization Formation of homoserine lactone (usually post-Bzl removal).
Mass Spec: -18 Da (during synthesis) Cyclization/Truncation Loss of Bzl group leading to nucleophilic attack on the backbone.
Low Yield / Deletion Aggregation Hydrophobic nature of Bzl causing on-resin aggregation.

Module 1: The "Mass Mismatch" (Bzl Retention)

The Issue: Users frequently report a mass anomaly of +90.1 Da (or +90.05) relative to the expected target peptide mass after standard TFA cleavage.

Technical Explanation: In Fmoc solid-phase peptide synthesis (SPPS), side-chain protection is typically achieved with acid-labile groups (tBu, Boc, Trt) that cleave simultaneously with the resin linker. However, the Benzyl (Bzl) ether is an orthogonal protecting group in the Fmoc strategy. It requires strong acids (HF, TFMSA) or catalytic hydrogenation for removal.

Troubleshooting Protocol: If you require the free hydroxyl group (


) on the final peptide:
  • Prevention: Switch reagents. Use Fmoc-D-HoSer(Trt)-OH or Fmoc-D-HoSer(tBu)-OH if you intend to deprotect with TFA.

  • Correction (Post-Synthesis): If the peptide is already synthesized with Bzl, you must perform a secondary deprotection step.

Protocol: Catalytic Hydrogenation (Benzyl Removal)

Use this method to remove the Bzl group after the peptide has been cleaved from the resin and purified.

  • Dissolve: Dissolve the lyophilized peptide in MeOH or MeOH/H₂O (1:1) or AcOH.

  • Catalyst: Add 10% Pd/C (approx. 10-20% by weight of the peptide).

  • Reaction: Bubble

    
     gas through the solution or stir under a hydrogen balloon for 2–16 hours.
    
  • Monitoring: Check reaction progress via HPLC/MS (look for -90 Da shift).

  • Workup: Filter through Celite to remove the catalyst and lyophilize.

    • Warning: Do not use this method if your peptide contains Cysteine (Cys) or Methionine (Met) , as sulfur poisons the Pd catalyst and desulfurization may occur.

Module 2: The Lactonization Trap

The Issue: Homoserine derivatives are thermodynamically prone to intramolecular cyclization, forming a five-membered Homoserine Lactone . This results in a mass shift of -18 Da (loss of


 or alcohol) and often leads to chain termination or inability to functionalize the C-terminus.

Mechanism: The


-hydroxyl oxygen acts as a nucleophile, attacking the activated carbonyl carbon of the homoserine backbone.
  • With Bzl Protection: The ether linkage prevents this attack.

  • Risk Zone: Lactonization occurs immediately if the Bzl group is lost while the C-terminus is activated, or spontaneously after Bzl removal in acidic conditions.

Visualizing the Pathway

Lactonization FmocHoSerBzl Fmoc-D-HoSer(Bzl)-OH (Protected) Activation Activation (DIC/Oxyma or HATU) FmocHoSerBzl->Activation Standard SPPS BzlLoss Premature Bzl Loss (Acid/Harsh Cond.) FmocHoSerBzl->BzlLoss Trace Acid / High Temp SafeCoupling Peptide Elongation (Linear Peptide) Activation->SafeCoupling Bzl Intact Lactone Homoserine Lactone (Dead End / -18 Da) Activation->Lactone If Bzl missing FreeHoSer Free Side Chain (-OH exposed) BzlLoss->FreeHoSer FreeHoSer->Lactone Intramolecular Attack

Figure 1: The Lactonization Pathway. The presence of the Benzyl group is the primary barrier preventing the formation of the thermodynamically stable lactone.

Troubleshooting Protocol:

  • Avoid Strong Acids during Coupling: Do not use highly acidic additives during the coupling of Fmoc-HoSer(Bzl)-OH.

  • C-Terminal Loading: If loading Fmoc-HoSer(Bzl)-OH onto a resin (making it the C-terminal residue), use a resin with a pre-installed linker (e.g., Wang linker) and standard esterification.

    • Critical: Do NOT attempt to load unprotected Fmoc-HoSer-OH; it will lactonize immediately.

  • Post-Cleavage Handling: If you remove the Bzl group (e.g., via hydrogenation) and the C-terminus is a free acid, the peptide will slowly lactonize in solution, especially at acidic pH. Store lyophilized or at neutral pH.

Module 3: Diketopiperazine (DKP) Formation

The Issue: Loss of the dipeptide from the resin, often observed when Fmoc-D-HoSer(Bzl)-OH is the second residue added to the resin (C-terminal position


).

Mechanism: D-amino acids at the second position (especially when combined with Proline or Glycine at the C-terminus) facilitate the nucleophilic attack of the N-terminal amine (after Fmoc removal) onto the C-terminal ester linkage. This releases a cyclic dipeptide (DKP).[1][2]

Troubleshooting Protocol:

  • Use Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker significantly suppresses DKP formation compared to Wang resin.

  • Short Deprotection Times: During Fmoc removal of the residue attached to HoSer, use short bursts of piperidine (e.g., 2 x 3 min) rather than standard 20 min cycles to minimize the time the free amine is exposed to the ester linkage.

Module 4: Aggregation & Coupling Efficiency

The Issue: Incomplete coupling or difficult deprotection steps following the incorporation of Fmoc-D-HoSer(Bzl)-OH.

Technical Insight: The benzyl group is hydrophobic and aromatic. A sequence containing HoSer(Bzl) adjacent to other hydrophobic residues (e.g., Ile, Leu, Phe, Val) can induce


-sheet formation or aggregation on the resin, reducing the accessibility of the N-terminus.

Troubleshooting Protocol:

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture and the deprotection solution (Piperidine/DMF) to disrupt hydrogen bonding.

  • Solvent Switch: Perform the coupling in NMP (N-methyl-2-pyrrolidone) instead of DMF.

  • Double Coupling: Automatically program a double coupling cycle for the residue following HoSer(Bzl).

Summary: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected MassCheck Check Mass Spec Start->MassCheck Plus90 Mass +90 Da MassCheck->Plus90 Bzl Retained Minus18 Mass -18 Da MassCheck->Minus18 Lactone Formed LowYield Low Yield / Deletion MassCheck->LowYield Sol1 Protocol: H2, Pd/C (See Module 1) Plus90->Sol1 Solution: Hydrogenation or TFMSA Sol2 Switch Reagent Plus90->Sol2 Prevention: Use Fmoc-HoSer(Trt)-OH Cause1 Cause1 Minus18->Cause1 Bzl lost during synthesis? Cause2 Cause2 LowYield->Cause2 DKP Formation? Cause3 Cause3 LowYield->Cause3 Aggregation? Sol3 Verify Reagent Integrity Cause1->Sol3 Check Reagent Purity Avoid Acidic Coupling Sol4 Switch to Trityl Linker Cause2->Sol4 Use 2-CTC Resin Short Fmoc Deprotection Sol5 Add Chaotropic Salts Cause3->Sol5 Use NMP/LiCl Double Couple next AA

Figure 2: Diagnostic Flowchart for Fmoc-D-HoSer(Bzl)-OH issues.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Coin, I., et al. (2007). Depsipeptide methodology for solid-phase peptide synthesis: circumventing side reactions and development of automated protocols. Nature Protocols, 2, 3247–3256.

  • Giraud, M., et al. (1999). Diketopiperazine formation during the synthesis of C-terminal peptide amides.[1][2] Journal of Peptide Science, 5(3), 157-160.

  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

Sources

Optimization

Technical Support Center: Fmoc-D-HoSer(Bzl)-OH Coupling &amp; Racemization

Executive Summary Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine-Benzyl ester) presents a unique challenge in peptide synthesis. While the benzyl protection stabilizes the side chain, this residue remains highly susceptible to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine-Benzyl ester) presents a unique challenge in peptide synthesis. While the benzyl protection stabilizes the side chain, this residue remains highly susceptible to


-carbon racemization  during activation and coupling. This susceptibility is driven by the formation of an oxazolone intermediate, a process significantly accelerated by the presence of tertiary bases (e.g., DIEA, NMM) and high temperatures.

This guide provides a root-cause analysis, diagnostic workflows, and a validated "Low-Racemization Protocol" utilizing modern carbodiimide/oxime chemistry to preserve chiral integrity.

Part 1: Diagnostic & Detection

Q1: How do I definitively confirm if the D-HoSer residue has racemized?

A: Do not rely solely on standard reverse-phase HPLC (RP-HPLC). Racemization (conversion of D


 L) results in diastereomers (epimers) that often co-elute on C18 columns.

Recommended Diagnostic Workflow:

  • Chiral Amino Acid Analysis (C-AAA):

    • Method: Hydrolyze the peptide (6N DCl/D₂O, 110°C, 24h) and analyze via GC-MS on a chiral stationary phase (e.g., Chirasil-Val).

    • Why Deuterated Acid? Hydrolysis itself causes slight racemization (0.2–1.0%). Using DCl/D₂O labels the racemization that occurs during hydrolysis with deuterium, allowing MS to distinguish it from the racemization that occurred during synthesis (which will remain H-labeled).

  • Marfey’s Method (LC-MS):

    • Derivatize the hydrolysate with FDAA (Marfey’s Reagent). This converts enantiomers into diastereomers that are easily separable on standard C18 HPLC columns.

    • Reference Standard: You must run a pure L-HoSer and D-HoSer standard to confirm retention times.

Q2: My mass spec shows the correct mass, but the bioassay activity is low. Could this be racemization?

A: Yes. Racemization does not change the molecular weight (MW). It only alters the 3D stereochemistry. If your peptide contains D-HoSer as a critical pharmacophore, even 5–10% L-isomer contamination can drastically reduce biological potency.

Part 2: Mechanistic Troubleshooting

Q3: Why is Fmoc-D-HoSer(Bzl)-OH so prone to racemization compared to other amino acids?

A: The mechanism is twofold, involving both the "Oxazolone Pathway" and side-chain interference.[1]

  • The Oxazolone Pathway (Primary Cause): During activation, the carbonyl oxygen of the Fmoc group attacks the activated carboxyl component, forming a 5(4H)-oxazolone. This intermediate is acidic at the

    
    -position. In the presence of a base (like DIEA), the 
    
    
    
    -proton is easily abstracted, leading to a planar enolate that can re-protonate from either side, destroying chirality.
  • Lactonization Risk: While the Benzyl (Bzl) group protects the side-chain hydroxyl, any instability or loss of this group allows the

    
    -hydroxyl to attack the activated ester, forming a highly stable five-membered homoserine lactone . This side reaction competes with coupling and can facilitate further stereochemical scrambling.
    
Visualization: The Racemization Danger Zone

The following diagram illustrates the critical decision points where racemization occurs.

RacemizationPathway Start Activated Fmoc-D-HoSer(Bzl)-OH Base Presence of Tertiary Base (DIEA / NMM) Start->Base Avoid! Oxazolone Formation of 5(4H)-Oxazolone Start->Oxazolone Slow Coupling Coupling Successful Coupling (Chiral Integrity Maintained) Start->Coupling Fast Kinetics ProtonAbs Alpha-Proton Abstraction (Enolization) Base->ProtonAbs High Risk Oxazolone->ProtonAbs Catalyzed by Base Racemate Racemization (D/L Mix) ProtonAbs->Racemate

Caption: The Oxazolone pathway is the primary driver of racemization. The presence of base (DIEA) drastically accelerates proton abstraction.

Part 3: Optimization Protocols

Q4: Which coupling reagents should I use?

A: STOP using HATU/HBTU with DIEA. Phosphonium and Uronium salts (HATU, HBTU, PyBOP) require a tertiary base (DIEA or NMM) to function. This base is the catalyst for racemization.[1]

The Golden Standard: DIC / Oxyma Pure Switch to carbodiimide chemistry with modern additives. This method is "base-free" during the activation step, maintaining a slightly acidic pH that stabilizes the


-proton.
FeatureHATU / DIEADIC / Oxyma Pure
Activation pH Basic (~pH 8-9)Acidic/Neutral
Racemization Risk HIGH LOW
Explosivity LowNone (Oxyma is safer than HOBt)
Coupling Speed Very FastFast
Recommendation Avoid for D-HoSerPreferred
Q5: Please provide a specific "Low-Racemization" protocol.

A: Follow this protocol strictly. It utilizes pre-chilling and base-free activation to minimize oxazolone formation.

Protocol: Optimized Coupling of Fmoc-D-HoSer(Bzl)-OH

  • Preparation:

    • Calculate 3.0 equivalents (eq) of Fmoc-D-HoSer(Bzl)-OH relative to resin loading.

    • Calculate 3.0 eq of Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

    • Calculate 3.0 eq of DIC (Diisopropylcarbodiimide).

    • Solvent: DMF (Dimethylformamide), amine-free grade.

  • Pre-Cooling (Critical):

    • Dissolve the Amino Acid and Oxyma Pure in the minimum amount of DMF.

    • Place the solution in an ice bath (0–4°C) for 5 minutes.

    • Note: Lower temperature reduces the kinetic rate of racemization more than it reduces the rate of coupling.

  • Activation:

    • Add the DIC to the chilled solution.

    • Do NOT pre-activate for more than 2 minutes. Long pre-activation times allow the activated ester to racemize before it even touches the resin.

  • Coupling:

    • Add the cold mixture immediately to the resin.

    • Allow to react for 60 minutes at room temperature (or keep at 4°C for the first 30 mins, then RT).

    • Do NOT add base (DIEA/Collidine).

  • Monitoring:

    • Check completion with a Kaiser test or Chloranil test (if coupling to secondary amine).

    • If recoupling is needed, use fresh reagents; do not just extend time.

Part 4: Storage & Handling FAQs

Q6: Can I use Fmoc-D-HoSer(Trt)-OH instead of (Bzl)?

A: Yes, and it is often preferred. The Trityl (Trt) group is extremely bulky. This steric bulk shields the side chain and makes the formation of the lactone geometrically difficult. If you are observing persistent racemization with the Bzl derivative, switching to Fmoc-D-HoSer(Trt)-OH is a validated chemical engineering solution.

Q7: My Fmoc-D-HoSer(Bzl)-OH powder is old. Does it degrade?

A: Check for homoserine lactone contamination. Over time, especially if stored in humid conditions, the benzyl ester can hydrolyze or the free acid can cyclize.

  • Test: Run a simple LC-MS of the raw material.

  • Result: If you see a peak with Mass = [MW of HoSer - 18 (H₂O)], you have lactone formation. Discard the material, as the lactone will not couple correctly and indicates degraded chiral purity.

References

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Cited for: Review of coupling reagents and the superiority of Oxyma/DIC over HATU for racemiz
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Cited for: Validation of Oxyma Pure as a superior racemization suppressant.[3][2]

  • Miyazawa, T., et al. (1992). Simultaneous determination of enantiomeric purity of amino acids in peptides by chiral HPLC. Chromatographia, 33, 23–28. Cited for: Methodology regarding chiral amino acid analysis and hydrolysis correction.
  • Bachem Technical Guides. Racemization in Peptide Synthesis. Link

    • Cited for: General industry standards on base-catalyzed racemiz

Sources

Troubleshooting

optimizing reaction time for Fmoc-D-HoSer(Bzl)-OH coupling

Technical Support Center: Fmoc-D-HoSer(Bzl)-OH Optimization Ticket ID: #D-HOSER-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The Kinetic Paradox Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-D-HoSer(Bzl)-OH Optimization

  • Ticket ID: #D-HOSER-OPT-001

  • Status: Open

  • Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Kinetic Paradox

You are working with Fmoc-D-HoSer(Bzl)-OH . This is not a standard coupling. You are balancing two opposing forces:

  • Steric Hindrance: The Benzyl (Bzl) ether on the side chain adds significant bulk, slowing down the nucleophilic attack of the amine.

  • Stereochemical Instability: As a D-amino acid, the

    
    -carbon is prone to base-catalyzed epimerization (racemization) if activation is prolonged.
    

The Golden Rule: Do not extend reaction time to compensate for steric hindrance. Instead, increase the concentration of the activated species and perform double couplings.

Module 1: Reaction Kinetics & Optimization

Q1: What is the optimal reaction time for this specific residue?

A: The "Safe Window" is 45 to 60 minutes .

  • < 30 mins: Insufficient time for the bulky Bzl-protected residue to diffuse and couple to the resin-bound amine, leading to deletion sequences.

  • > 60 mins: The rate of coupling plateaus, but the rate of racemization (D

    
     L conversion) continues linearly. Prolonged exposure to base (DIEA/NMM) significantly increases the risk of converting your expensive D-HoSer into L-HoSer.
    
Q2: Which coupling cocktail minimizes racemization while overcoming steric bulk?

A: We recommend DIC / Oxyma Pure over HATU / DIEA for this specific residue.

ParameterDIC / Oxyma Pure (Recommended) HATU / DIEA (High Risk)
Mechanism Carbodiimide-mediated (Neutral/Acidic pH)Uronium/Guanidinium (Requires Basic pH)
Racemization Risk Low . Oxyma acts as an efficient scavenger of the oxazolone intermediate.High . The requisite base (DIEA) abstracts the

-proton.
Steric Performance Good. Forms a reactive active ester.[1]Excellent, but dangerous for D-amino acids.
Protocol 0.1 M, 60 min, 50°C (optional)0.05 M, 30 min max, Room Temp only

Critical Note: If you must use HATU due to a difficult sequence, substitute DIEA with TMP (2,4,6-trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that significantly reduces proton abstraction at the


-carbon.
Q3: Does the Benzyl (Bzl) group prevent lactonization?

A: Yes, during coupling. Homoserine is notorious for intramolecular cyclization to form Homoserine Lactone .[2] The Bzl protection on the


-hydroxyl physically blocks this nucleophilic attack on the activated carbonyl.
  • Warning: If you use unprotected Fmoc-D-HoSer-OH, lactonization will outcompete intermolecular coupling by orders of magnitude. The Bzl group is non-negotiable for SPPS.

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired coupling pathway and the two primary failure modes: Racemization and Hydrolysis.

ReactionPathways Start Fmoc-D-HoSer(Bzl)-OH Activated Activated Ester (O-Acylurea / OBt) Start->Activated DIC/Oxyma Activation Coupled Desired Peptide (D-Configuration) Activated->Coupled Aminolysis (Resin-NH2) Oxazolone Oxazolone Intermediate Activated->Oxazolone Base (DIEA) or Heat Hydrolyzed Hydrolyzed Acid (Dead End) Activated->Hydrolyzed Moisture/Time (>60 min) Oxazolone->Coupled Slow Coupling Racemized L-HoSer Impurity (Epimer) Oxazolone->Racemized Epimerization

Caption: Figure 1. Kinetic competition during coupling. Note that the Oxazolone pathway (red) leads to loss of stereochemical purity.

Module 3: Troubleshooting & FAQs

Scenario A: The Kaiser Test is still blue (incomplete) after 1 hour.
  • Diagnosis: Steric hindrance from the Bzl group or resin aggregation is preventing completion.

  • The Wrong Fix: Do not let it run overnight. You will get a racemized product.[1][2][3]

  • The Correct Fix (Double Coupling):

    • Drain the reaction vessel.[4]

    • Wash with DMF (

      
       min).
      
    • Add a fresh solution of Fmoc-D-HoSer(Bzl)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq).

    • React for another 45 minutes. Why? Re-introducing fresh reagents keeps the concentration of the activated ester high (following Le Chatelier’s principle) without exposing the resin to prolonged basic conditions.

Scenario B: HPLC shows a "doublet" peak for the purified peptide.
  • Diagnosis: Racemization.[1][2][3][4][5] You have a mix of D-HoSer and L-HoSer peptides. They often have identical masses but slightly different retention times.

  • Root Cause: Likely used HATU/DIEA or high temperature (>60°C).

  • Solution:

    • Switch to DIC/Oxyma .

    • If using microwave synthesis, lower the temperature to 50°C max for this specific cycle.

    • Use Collidine instead of DIEA if uronium salts (HATU/HBTU) are required.

Module 4: The "Gold Standard" Protocol

This protocol is designed to be self-validating. If the colorimetric test fails at Step 6, the system forces a loop (Double Couple) rather than an extension.

  • Preparation: Dissolve Fmoc-D-HoSer(Bzl)-OH (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Activation: Add DIC (3.0 eq). Do not pre-activate for > 2 minutes.

  • Addition: Immediately add the mixture to the resin.

  • Reaction: Agitate at Room Temperature for 45 minutes .

  • Wash: Drain and wash with DMF (

    
    ).[4][6]
    
  • Validation (Chloranil Test):

    • Note: Use Chloranil instead of Kaiser if the previous residue was a secondary amine (like Proline). Otherwise, Kaiser is acceptable.

    • Result: If positive (blue/green beads), proceed to Step 7 . If negative (colorless), proceed to Step 8 .

  • Intervention (Double Couple): Repeat Steps 1-5 with fresh reagents. Do not extend time.

  • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pryidine to prevent deletion sequences.

Decision Tree for Optimization

DecisionTree Start Start Coupling Fmoc-D-HoSer(Bzl)-OH CheckTime Time elapsed > 45 min? Start->CheckTime Test Perform Kaiser/Chloranil Test CheckTime->Test Yes Result Test Result? Test->Result Success Wash & Proceed to next cycle Result->Success Negative (Colorless) Fail Incomplete Coupling Result->Fail Positive (Blue) Stop STOP: Do not extend time (Risk of Racemization) Fail->Stop Don't wait Action DOUBLE COUPLE (Fresh Reagents) Action->Test Re-test after 45 min Stop->Action

Caption: Figure 2. Operational workflow for coupling decision making.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Luxembourg Bio Technologies. (2013). Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Optimization

Technical Support Center: Coupling Reagents for Hindered D-Amino Acids

Introduction: The Steric Challenge Welcome to the Advanced Peptide Synthesis Support Center. If you are reading this, you are likely facing a failed coupling reaction involving a sterically hindered D-amino acid (e.g., D...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

Welcome to the Advanced Peptide Synthesis Support Center. If you are reading this, you are likely facing a failed coupling reaction involving a sterically hindered D-amino acid (e.g., D-Val, D-Ile, D-Pro, or N-methylated variants).

Standard reagents like HBTU or EDC/HOBt often fail in these scenarios due to two primary factors:

  • Steric Clash: The bulky side chains prevent the nucleophilic amine from attacking the activated ester.

  • Racemization: Slower reaction rates increase the window for oxazolone formation, leading to loss of chiral integrity (epimerization).

This guide provides a technical deep-dive into alternative coupling reagents specifically designed to overcome these barriers. We move beyond the standard "HATU everything" approach to precision chemistry using COMU/Oxyma , T3P , PyAOP , and Acid Fluorides .

Module 1: Reagent Selection Strategy

Do not choose a reagent randomly. Use this decision matrix to select the optimal chemistry based on your specific steric hurdle.

Visual Guide: Reagent Decision Tree

ReagentSelection Start Start: Define Steric Hurdle HindranceType What is the primary difficulty? Start->HindranceType ModHindrance Moderate Hindrance (e.g., D-Val, D-Ile) HindranceType->ModHindrance HighHindrance High Hindrance (e.g., N-Methylated, Aib) HindranceType->HighHindrance ExtremeHindrance Extreme/Quaternary (e.g., Aib-Aib, N-Me to N-Me) HindranceType->ExtremeHindrance RacemizationRisk Is Racemization Critical? ModHindrance->RacemizationRisk PyAOP Option C: PyAOP / PyBrOP (For N-Methylated) HighHindrance->PyAOP N-Methylated Residues TFFH Option D: TFFH (Acid Fluorides) (For Aib-Aib / Quaternary) ExtremeHindrance->TFFH Steric Bulk > Reactivity COMU Option A: COMU + Oxyma (High Yield, Low Epimerization) RacemizationRisk->COMU Standard High Efficiency T3P Option B: T3P (Propylphosphonic Anhydride) (Lowest Epimerization) RacemizationRisk->T3P Max Chiral Fidelity

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and racemization risk.

Module 2: Deep Dive & Troubleshooting (Q&A)

Category A: The Modern Standard (COMU & Oxyma)

Q: Why should I switch from HATU to COMU for my hindered D-amino acids? A: While HATU is powerful, COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) offers superior performance for hindered couplings due to three factors:

  • Safety: It utilizes Oxyma Pure as the leaving group instead of HOAt (which is potentially explosive).

  • Solubility: The morpholino group in COMU ensures high solubility in DMF and NMP, crucial for maintaining high local concentrations during slow hindered reactions.

  • Less Epimerization: Data consistently shows COMU/Oxyma yields lower racemization rates than HATU/DIEA, particularly for sensitive D-amino acids like D-Cys or D-His.

Q: My COMU coupling changed color to red/brown. Is the reagent degraded? A: Not necessarily. A color change to yellow or light orange is normal upon activation with a base (DIEA/TMP). However, a deep red/brown color immediately upon addition often indicates excess base .

  • Troubleshooting: Ensure you are using exactly 1.0 equivalent of base (e.g., DIEA) relative to the COMU/Amino Acid. Unlike HBTU (which tolerates 2 eq), COMU is highly efficient and excess base can promote premature hydrolysis or racemization.

Category B: The "Epimerization Killer" (T3P)

Q: I am coupling a D-Phenylglycine (D-Phg) derivative and seeing 15% racemization with EDC/HOBt. What is the alternative? A: Switch to T3P (Propylphosphonic Anhydride) . T3P is a cyclic anhydride that activates the carboxylic acid without generating a free active ester intermediate that is prone to oxazolone formation. It is widely regarded as the reagent of choice for fragment condensations and coupling highly racemization-prone residues (like D-Phg or D-Cys).

  • Note: T3P is supplied as a 50% solution in EtOAc or DMF. Do not use water or alcohols in the solvent mixture.

Category C: N-Methylation & Extreme Bulk (PyAOP & TFFH)

Q: I cannot drive the coupling of Fmoc-D-Val-OH to an N-methylated residue to completion. Yield is stuck at 30%. A: This is a classic "difficult sequence." The N-methyl group creates massive steric hindrance for the incoming activated acid.

  • Solution: Use PyAOP (Phosphonium salt of HOAt) or PyBrOP .

  • Why: Phosphonium reagents (unlike uroniums like HATU) can drive the reaction at higher temperatures or with stronger activation without being "capped" by the amine (guanidinylation side reaction).

  • Protocol Shift: Perform this coupling at 40-50°C using PyAOP (1.1 eq) and DIEA (2 eq).

Q: What about Aib-Aib couplings? Nothing seems to work. A: For quaternary-to-quaternary couplings (Aib-Aib), the steric wall is too high for standard active esters. You need an Acid Fluoride .

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2]

  • Mechanism: TFFH converts the carboxylic acid into an acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the Aib amine.

Module 3: Experimental Protocols

Protocol 1: General High-Efficiency Coupling (COMU/Oxyma)

Best for: Standard hindered residues (D-Val, D-Ile, D-Thr).

  • Dissolve: Dissolve Amino Acid (3.0 eq) and COMU (3.0 eq) in DMF (concentration 0.2 – 0.4 M).

  • Activate: Add Oxyma Pure (3.0 eq) to the mixture.

  • Initiate: Add DIEA (6.0 eq) dropwise.

  • React: Add the activated solution immediately to the resin/amine.

  • Time: Shake for 30–60 minutes at room temperature.

    • Tip: For D-amino acids, keep the temperature at 25°C. Do not heat unless necessary, as heat accelerates racemization.

Protocol 2: Low-Epimerization Coupling (T3P)

Best for: Racemization-prone residues (D-Phg, D-Cys) and Fragment Condensation.

  • Prepare Amine: Dissolve the amine component (or resin) in EtOAc or DMF (dry).

  • Add Acid: Add the N-protected Amino Acid (1.1 – 1.5 eq) and Base (NMM or DIEA, 3–5 eq).

  • Cool (Optional): For extremely sensitive residues, cool to 0°C.

  • Add T3P: Add T3P (50% solution in EtOAc/DMF, 1.5 eq) last.

  • React: Allow to warm to room temperature and stir for 1–12 hours.

    • Note: T3P kinetics are slower than HATU. Overnight reaction is common and safe regarding racemization.

Protocol 3: Acid Fluoride Activation (TFFH)

Best for: Aib-Aib, N-Me-Aib, and extremely bulky junctions.

  • Dissolve: Dissolve Amino Acid (3–5 eq) and TFFH (3–5 eq) in dry DCM or DMF.

  • Activate: Add DIEA (6–10 eq).

  • Wait: Stir for 15–30 minutes to generate the Acid Fluoride (COF).

    • Check: If possible, monitor by IR (characteristic COF peak ~1840 cm⁻¹).[1]

  • Couple: Add the solution to the resin/amine.[3]

  • React: Coupling may take 2–12 hours. Double coupling is recommended.

Module 4: Comparative Data & Mechanism

Racemization Suppression Mechanism (Oxyma vs. HOBt)

The superiority of Oxyma lies in its ability to suppress the formation of the oxazolone intermediate, which is the primary pathway for racemization in activated amino acids.

OxymaMechanism cluster_legend Pathway Key Acid Activated Acid (O-Acylisourea) Oxazolone Oxazolone (Racemization Path) Acid->Oxazolone Slow Coupling OxymaEster Oxyma Active Ester (Stable & Reactive) Acid->OxymaEster + Oxyma Pure (Fast) Product Peptide Bond (Chiral Retention) OxymaEster->Product + Amine key1 Green Path = Desired (Kinetic Control) key2 Red Path = Undesired (Thermodynamic Drift)

Figure 2: Oxyma intercepts the activated acid faster than oxazolone formation occurs, locking stereochemistry.

Performance Comparison Table
FeatureCOMU / Oxyma HATU / HOAt T3P PyAOP
Primary Use General Hindered CouplingHistorical StandardLow RacemizationN-Methyl / Cyclization
Reactivity Very HighVery HighModerateHigh
Racemization Low (<1% typically)LowVery Low (<0.5%)Low
Stability High (Stable solid)ModerateHigh (Solution)Moderate
Safety Safe (Non-explosive)Risk (Explosive)SafeRisk (HOAt based)
By-products Water SolubleWater SolubleWater Soluble Phosphine oxides

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4][5] Chemistry – A European Journal, 15(37), 9394–9403.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Peptide Coupling. Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[1][2] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Troubleshooting

Technical Support Center: Managing Steric Hindrance of Fmoc-D-HoSer(Bzl)-OH

Executive Summary & Technical Context[1][2][3][4][5][6][7] Fmoc-D-HoSer(Bzl)-OH presents a unique convergence of synthetic challenges. Unlike its canonical counterpart Serine, Homoserine (HoSer) possesses an additional m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Fmoc-D-HoSer(Bzl)-OH presents a unique convergence of synthetic challenges. Unlike its canonical counterpart Serine, Homoserine (HoSer) possesses an additional methylene group (


) in the side chain. When functionalized with a Benzyl (Bzl) protecting group, this residue introduces significant steric bulk  and hydrophobicity .

The primary difficulty is not merely the size of the incoming amino acid, but the kinetic barrier it creates for subsequent acylations. The flexible benzyl ether "sweeps" a large volume around the


-amine, shielding it from incoming activated esters. Furthermore, the D-configuration can induce "mismatched" folding interactions within an L-peptide backbone, leading to on-resin aggregation ( 

-sheet formation) that further suppresses coupling yields.

This guide provides a self-validating framework to overcome these steric barriers while mitigating the risks of racemization and lactonization.

Troubleshooting Guide (Q&A)

Category A: Coupling Efficiency & Steric Management

Q1: I am observing incomplete coupling of Fmoc-D-HoSer(Bzl)-OH to the resin. Standard HBTU/DIPEA protocols yield <60%. What is the corrective action?

A: The steric bulk of the Bzl group combined with the D-configuration slows the acylation kinetics significantly. Standard HBTU activation generates an OBt ester, which is often insufficiently reactive for this hindered system.

Corrective Protocol:

  • Switch Reagent: Transition to COMU or HATU . These generate O-Oxyma or OAt active esters, respectively, which are structurally faster at aminolysis than OBt esters.

  • Base Optimization: Replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine forms a salt with the acid that is more soluble and less basic, reducing the risk of base-catalyzed side reactions while maintaining a favorable pH for coupling.

  • Chaotropic Solvents: The hydrophobicity of the Bzl group promotes aggregation. Perform the coupling in DMF containing 0.1 M LiCl or use a binary solvent system of DMF:NMP (1:1) to disrupt inter-chain hydrogen bonding.

Q2: The Fmoc-D-HoSer(Bzl)-OH coupled fine, but I cannot couple the next amino acid onto it. Why?

A: This is the "N-terminal Shielding" effect. Once coupled, the flexible side-chain (propyl-benzyl ether) can fold back and shield the N-terminal amine.

Corrective Protocol:

  • Double Coupling: The subsequent amino acid must be double-coupled.

  • Temperature Modulation: Perform the coupling at 50°C . Thermal energy increases the conformational sampling rate of the HoSer side chain, transiently exposing the N-terminus for reaction.

    • Warning: Do not exceed 50°C if the incoming amino acid is Cys or His (racemization risk).

  • Reagent Choice: Use DIC/Oxyma Pure . This combination is highly efficient for hindered amines and minimizes racemization at elevated temperatures compared to phosphonium salts.

Category B: Side Reactions (Lactonization & Racemization)

Q3: Is lactonization a risk with Fmoc-D-HoSer(Bzl)-OH?

A: Theoretically, yes, but the Benzyl protection mitigates it significantly compared to free Homoserine.

  • Mechanism: Lactonization occurs when the side-chain hydroxyl attacks the carbonyl carbon, ejecting the leaving group (during coupling) or the resin linker.

  • Risk Factor: The Bzl ether caps the hydroxyl, preventing this nucleophilic attack. However , if your starting material contains any unmasked Fmoc-D-HoSer-OH (impurity), it will rapidly lactonize and terminate the chain.

  • Validation: Check the HPLC of your starting material. If a peak exists at [M-18] (loss of water), you have lactone contamination.

Q4: I am seeing significant racemization (D


 L conversion). How do I control this? 

A: D-amino acids are susceptible to racemization during activation, particularly if the activation time is prolonged due to steric hindrance.

  • Cause: Slow coupling allows time for the base to abstract the

    
    -proton from the activated species (oxazolone formation).
    
  • Solution:

    • Pre-activation Limit: Do not pre-activate for more than 30 seconds. Add the base immediately before or simultaneously with addition to the resin.

    • Acidic Environment: Use Oxyma Pure (pKa ~4.6) which creates a less basic internal environment than HOBt.

    • Avoid Strong Bases: Avoid DBU or high concentrations of DIPEA. Use Collidine.[1][2]

Comparative Data: Coupling Reagents

The following table summarizes coupling efficiencies for hindered amino acids (like D-HoSer(Bzl)) based on kinetic studies.

Coupling ReagentActivation SpeciesRelative Reactivity (vs HBTU)Racemization Risk (at 60°C)Recommended Use Case
HBTU / DIPEA OBt ester1.0 (Baseline)ModerateStandard, unhindered couplings.
HATU / DIPEA OAt ester~10.5HighExtreme steric hindrance (Room Temp only).
COMU / Oxyma Oxyma ester~9.8LowBest Balance: High reactivity, safer byproduct.
DIC / Oxyma Oxyma ester~5.0Very LowBest for Elevated Temp (50°C+).

Validated Experimental Protocol

"High-Efficiency Hindered Coupling Protocol"

Designed for coupling Fmoc-D-HoSer(Bzl)-OH and the subsequent residue.

Materials:

  • Resin: Rink Amide (low loading, <0.4 mmol/g recommended to reduce crowding).

  • Solvent: DMF (anhydrous).

  • Activator: COMU or DIC/Oxyma.

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell resin in DCM for 20 mins, then wash 3x with DMF.

  • Deprotection:

    • 20% Piperidine in DMF (2 x 5 min). Note: Add 0.1M Oxyma to piperidine to suppress aspartimide formation if Asp is present.

  • Activation (Choice of A or B):

    • Method A (Room Temp - Preferred for D-HoSer coupling): Dissolve AA (4 eq), COMU (4 eq), and Oxyma (4 eq) in DMF. Add TMP (Collidine) (8 eq). Activate for max 30 sec.

    • Method B (Heated - Preferred for coupling TO D-HoSer): Dissolve Incoming AA (4 eq) and Oxyma (4 eq) in DMF. Add DIC (4 eq).

  • Coupling:

    • Add mixture to resin.[3][1][2][4]

    • Agitate: 60 minutes.

    • Temperature:

      • Coupling of D-HoSer: 25°C - 40°C.

      • Coupling onto D-HoSer: 50°C (using Method B).

  • Monitoring:

    • Perform Chloranil Test (more sensitive for secondary/hindered amines than Kaiser test). If positive (blue particles), repeat Step 3-4.

  • Capping (Crucial):

    • After the D-HoSer coupling step, cap unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Visualizations

Diagram 1: Decision Tree for Optimization

This logic flow guides the researcher through the optimization process based on observed results.

CouplingOptimization Start Start: Coupling Fmoc-D-HoSer(Bzl)-OH CheckYield Check Coupling Efficiency (HPLC/Kaiser/Chloranil) Start->CheckYield LowYield Yield < 90% CheckYield->LowYield Incomplete HighYield Yield > 90% CheckYield->HighYield Complete Analyze Analyze Failure Mode LowYield->Analyze NextStep Proceed to Next AA Coupling HighYield->NextStep SolubilityIssue Aggregation/Solubility? (Resin clumping) Analyze->SolubilityIssue Visual Clumping KineticsIssue Steric/Kinetic Issue? (Slow reaction) Analyze->KineticsIssue Resin Free-Flowing SolnSolubility Action: Add LiCl or Switch to NMP/DMF SolubilityIssue->SolnSolubility SolnKinetics Action: Switch to COMU/Oxyma Double Couple @ 40°C KineticsIssue->SolnKinetics SolnSolubility->CheckYield Retry SolnKinetics->CheckYield Retry NextFail Next AA fails to couple? NextStep->NextFail FixNext Action: Use DIC/Oxyma @ 50°C (Overcome N-term shielding) NextFail->FixNext

Caption: Decision matrix for diagnosing and resolving coupling inefficiencies associated with hindered Homoserine derivatives.

Diagram 2: Steric & Chemical Environment

This diagram illustrates the competition between the desired coupling pathway and the steric/side-reaction pathways.

Mechanism cluster_conditions Optimization Factors ActivatedAA Activated Fmoc-D-HoSer(Bzl)-O-Active Coupling Desired Coupling (Amide Bond Formation) ActivatedAA->Coupling + Resin Amine ResinAmine Resin-Bound Peptide (NH2) ResinAmine->Coupling StericBulk Steric Shielding (Bzl Group + D-Config) StericBulk->Coupling Inhibits (Slows Rate) Racemization Racemization (Oxazolone Formation) StericBulk->Racemization Promotes (via Slow Kinetics) Temp Temperature (50°C) Temp->Coupling Accelerates Reagent Oxyma/COMU Reagent->Racemization Suppresses

Caption: Mechanistic overview showing how steric bulk inhibits coupling and promotes racemization, and how optimization factors counteract these effects.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Oxyma-Based Coupling Reagent.[5] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Paradís-Bas, M., et al. (2016). The Road to Green Peptide Synthesis: Oxyma Pure–DIC. Green Chemistry, 18, 1851-1858. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Optimization

Technical Support Center: Solvent Optimization for Fmoc-D-HoSer(Bzl)-OH Coupling

User Ticket ID: SPPS-HOSER-001 Subject: Optimizing Solvent Systems for Fmoc-D-Homoserine(Benzyl)-OH Incorporation Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1] Introduction: The "Hidden...

Author: BenchChem Technical Support Team. Date: February 2026

User Ticket ID: SPPS-HOSER-001 Subject: Optimizing Solvent Systems for Fmoc-D-Homoserine(Benzyl)-OH Incorporation Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Introduction: The "Hidden" Variables in D-Amino Acid Coupling

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulties coupling Fmoc-D-HoSer(Bzl)-OH —specifically low coupling efficiency, racemization, or aggregation.

While the Benzyl (Bzl) protection on the homoserine side chain prevents immediate lactonization (a common issue with free homoserine), it introduces significant hydrophobicity . Furthermore, the D-configuration is inherently more susceptible to racemization during activation if the solvent environment stabilizes the enol/oxazolone intermediates.

This guide moves beyond standard protocols to explain how solvent choice dictates the thermodynamic and kinetic success of this specific coupling.

Module 1: Solubility & Resin Swelling (The Foundation)

The Problem: Standard DMF often fails to fully solvate hydrophobic protected amino acids like Fmoc-D-HoSer(Bzl)-OH or fails to swell the resin sufficiently to allow diffusion of this bulky monomer.[1]

Technical Insight: Solvent-Resin Compatibility

The Bzl group adds significant steric bulk and hydrophobicity.[1] If your resin (e.g., polystyrene-based) is not fully swollen, the "effective" concentration of the amino acid inside the bead drops, slowing kinetics and allowing side reactions (racemization) to compete.

SolventPolarity (Dielectric)Resin Swelling (PS-DVB)Solvation of Fmoc-D-HoSer(Bzl)-OHRisk Profile
DMF HighGoodModerateHigh Racemization Risk (Stabilizes ionic intermediates)
NMP HighExcellent High Toxic; difficult to remove; promotes aggregation break-up.[1]
DCM LowModerateLowPoor solubility for Fmoc-AAs; precipitates peptide salts.
2-MeTHF ModerateGoodGoodGreen Alternative ; Lower racemization risk.[1]
Troubleshooting Protocol 1: The Swelling Test

Before coupling, verify your solvent system matches your resin.

  • Place 50 mg of resin in a syringe.

  • Add 1 mL of your chosen solvent (DMF, NMP, or 2-MeTHF).

  • Wait 10 minutes.

  • Pass Criteria: The resin bed volume should increase by >4-5x relative to dry weight.[1] If using PEG-based resins (ChemMatrix), 2-MeTHF or DCM/DMF mixtures often outperform pure DMF.[1]

Module 2: Preventing Racemization (The Critical D-Isomer Risk)[1][2]

The Problem: D-amino acids are prone to converting back to the L-form (or becoming a racemic mixture) during activation.[1] This is driven by base-catalyzed removal of the


-proton.[1][2]
Mechanism: Solvent Polarity Effect

High-polarity solvents (DMF, DMSO) stabilize the charged species formed during activation (the enolate or oxazolone intermediate). This lowers the energy barrier for the


-proton removal, increasing the rate of racemization.

Corrective Action:

  • Switch Solvents: Use 2-MeTHF or DCM/DMF (1:1) mixtures.[1] Lower polarity destabilizes the racemization intermediate.

  • Change Base: Avoid strong bases like DBU. Use DIEA or NMM, but strictly limit equivalents (1:1 ratio with AA).

  • Coupling Reagents: Switch from HATU (highly reactive, high racemization risk) to DIC/Oxyma Pure . Oxyma is acidic enough to suppress base-catalyzed racemization while maintaining high activation.[1]

Visualization: The Racemization Pathway

RacemizationPathway Start Fmoc-D-HoSer(Bzl)-OH Activation Activation (DIC/Oxyma or HATU) Start->Activation Intermediate Activated Ester (Chiral Center Intact) Activation->Intermediate Oxazolone Oxazolone/Enolate (Planar Intermediate) Intermediate->Oxazolone Slow Coupling + Polar Solvent (DMF) + Excess Base Coupled Correct Peptide Bond (D-isomer preserved) Intermediate->Coupled Fast Coupling (Low Polarity Solvent) Racemic Racemic Mixture (D- and L- isomers) Oxazolone->Racemic Re-protonation from either side

Caption: Solvent polarity influences the stability of the Oxazolone intermediate. High polarity (DMF) increases the risk of racemization.

Module 3: Aggregation & "Difficult Sequences"

The Problem: The Bzl side chain is hydrophobic.[3] If you have several hydrophobic residues in a row (e.g., Fmoc-D-HoSer(Bzl)-Val-Ile-...), the peptide chains on the resin may aggregate (form


-sheets), preventing the activated amino acid from reaching the N-terminus.[1]
Solvent Intervention: The "Magic" Mixtures

Standard DMF may not disrupt these aggregates.

  • The NMP Switch: Replace DMF with NMP for this specific coupling cycle. NMP is a better "chaotrope" (structure breaker).

  • The DMSO Spike: Use DMF containing 10% DMSO. DMSO is a powerful disruptor of hydrogen bonding, breaking up the

    
    -sheets. Note: DMSO increases viscosity, so extend reaction time.
    
  • Perchlorate Salts: Add 0.1 M LiCl or KClO₄ to the coupling solvent (THF or DMF). The chaotropic salts disrupt aggregation.

Module 4: Green Chemistry Alternatives (Future-Proofing)

Regulatory bodies (REACH) are restricting DMF and NMP due to reprotoxicity.[4]

The 2-MeTHF Protocol

2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent that has shown superior results for preventing racemization in Cys and His derivatives, and applies equally to D-HoSer.[1]

Protocol:

  • Dissolution: Dissolve Fmoc-D-HoSer(Bzl)-OH in 2-MeTHF. (Note: It may require mild sonication).[1]

  • Activation: Add DIC and Oxyma Pure (dissolved in a small amount of DMF if necessary, but keep bulk solvent 2-MeTHF).

  • Coupling: Perform coupling at room temperature for 60 minutes.

  • Benefit: The lower dielectric constant of 2-MeTHF compared to DMF significantly suppresses the proton abstraction that leads to racemization.

FAQ / Troubleshooting Guide

Q1: My coupling yield is low (<80%) despite using HATU. Why? A: The Bzl group creates steric hindrance. HATU is fast but bulky.[1] The activated ester might not be accessing the N-terminus if the resin isn't swollen.

  • Fix: Switch to NMP as the solvent to improve swelling. Double couple using a smaller activator like DIC/Oxyma .[1] Increase temperature to 40°C (carefully, as heat promotes racemization—balance is key).

Q2: Can I use microwave synthesis for Fmoc-D-HoSer(Bzl)-OH? A: Proceed with caution. Microwave energy heats the solvent rapidly.[1] While this improves diffusion, it drastically accelerates racemization of D-amino acids.[1]

  • Fix: Limit temperature to 50°C maximum . Use Oxyma (suppresses racemization) rather than HOBt.[1]

Q3: I see a peak with Mass M-18. Is this lactonization? A: Unlikely to be lactonization of the side chain if the Bzl group is intact. However, if the Bzl group was lost (e.g., poor quality starting material or harsh acidic washes), the free hydroxyl can attack the carbonyl, forming a lactone (M-18).

  • Fix: Check the purity of your starting material.[5][6] Ensure you are not using acidic conditions during the coupling steps.

Summary Workflow: Optimized Coupling Cycle

CouplingWorkflow Step1 1. Solvent Selection Use 2-MeTHF (Green/Low Racemization) or NMP (High Swelling) Step2 2. Solubilization Dissolve Fmoc-D-HoSer(Bzl)-OH (Ensure clear solution) Step1->Step2 Step3 3. Activation Add DIC + Oxyma Pure (Avoid HATU/Base to reduce racemization) Step2->Step3 Step4 4. Coupling Reaction 60 mins @ RT (Add 10% DMSO if aggregation suspected) Step3->Step4 Step5 5. QC Check Micro-cleavage + HPLC Check for D-L shift or M-18 Step4->Step5

Caption: Optimized workflow prioritizing solvent selection to mitigate steric and stereochemical risks.

References

  • Albericio, F., et al. (2021). Green Solid-Phase Peptide Synthesis: 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ResearchGate. Link

  • Biotage. (2023).[1][6] Green Solvents for Solid Phase Peptide Synthesis. Biotage Blog. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. (Context on Bzl stability and Racemization). Link[1]

  • D'Hondt, M., et al. (2014).[5] Racemization during SPPS coupling step. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Troubleshooting

double coupling strategy for Fmoc-D-HoSer(Bzl)-OH

This guide outlines the technical strategy for the incorporation of Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH) into peptide sequences via Solid Phase Peptide Synthesis (SPPS). The presence of the Benzyl (Bzl) pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for the incorporation of Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH) into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

The presence of the Benzyl (Bzl) protecting group on the homoserine side chain, combined with the D-configuration , presents a dual challenge: steric hindrance leading to slow coupling kinetics, and the risk of racemization if activation is too aggressive. This guide prioritizes a Double Coupling Strategy to mitigate deletion sequences while preserving chiral integrity.

Module 1: The Chemical Rationale

Before executing the protocol, it is critical to understand the why behind the method.

  • Steric Hindrance (The "Bzl" Factor): The benzyl ether side chain is bulky. Unlike a tert-butyl (tBu) group, the planar phenyl ring can stack or create significant steric shielding around the

    
    -carbon. This slows down the nucleophilic attack of the resin-bound amine onto the activated Fmoc-D-HoSer(Bzl)-OH species.
    
  • Kinetic Isotope Effect & Racemization (The "D" Factor): D-amino acids often exhibit slower coupling rates when reacting with an L-peptide chain due to mismatched chiral environments. Prolonged activation times required to overcome this slowness increase the window for base-catalyzed racemization (conversion of D

    
     L), particularly if strong bases like DIEA are used in excess.
    
  • Lactonization Prevention: Unprotected Homoserine is notorious for cyclizing into Homoserine Lactone (a stable 5-membered ring) under acidic conditions, cleaving the peptide chain. The Bzl group prevents this during synthesis.

    • Critical Note: The Bzl group is stable to TFA .[1] It will not be removed during standard cleavage. If your target is free D-Homoserine, this is the wrong reagent (use Trt or tBu protection). If your target includes the benzyl ether, proceed.

Module 2: The Double Coupling Protocol

This protocol uses a "Soft-Hard" strategy: a mild, base-free first coupling to secure the majority of the loading without racemization, followed by a potent, short-duration second coupling to cap difficult sequences.

Reagents:

  • Coupling 1: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[2]

  • Coupling 2: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt / DIEA (Diisopropylethylamine).

  • Solvent: DMF (Standard) or NMP (for aggregation-prone sequences).

Step-by-Step Workflow
StepOperationReagents & ConditionsTechnical Insight
1 Fmoc Removal 20% Piperidine in DMF (2 x 5 min)Ensure complete removal of the previous Fmoc; wash thoroughly (5x DMF) to remove piperidine which causes racemization in the next step.
2 Activation 1 (Soft) Fmoc-D-HoSer(Bzl)-OH (3 eq) + Oxyma Pure (3 eq)+ DIC (3 eq)Pre-activate for 2 minBase-Free Method. DIC/Oxyma creates a reactive ester with minimal risk of proton abstraction at the

-carbon. Safe for D-amino acids.
3 Coupling 1 Add mixture to resin. Shake 45–60 min at RT.Do not exceed 60 min. If the reaction isn't done by then, the kinetics have plateaued.
4 Wash DMF (3 x 1 min)Remove excess reagents and urea byproducts.
5 Test (Optional) Kaiser Test / Chloranil TestLikely to be slightly positive (light blue) due to steric bulk preventing 100% completion.
6 Activation 2 (Hard) Fmoc-D-HoSer(Bzl)-OH (1.5 eq) + HATU (1.5 eq)+ HOAt (1.5 eq)+ DIEA (3 eq)High Power. HATU is faster but riskier. Use half the stoichiometry to save reagent, as only difficult sites remain.
7 Coupling 2 Add to resin. Shake Max 20 min .Strict Time Limit. The presence of DIEA (base) promotes racemization over time. 20 min is sufficient for HATU to react with remaining sites.
8 Final Wash DMF (5 x 1 min)Crucial to remove all traces of DIEA before the next deprotection.

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for the double coupling strategy, emphasizing the "Safe vs. Strong" approach.

DoubleCouplingStrategy Figure 1: 'Soft-Hard' Double Coupling Workflow for Fmoc-D-HoSer(Bzl)-OH Start Resin-Amine (Deprotected) Couple1 Coupling 1: DIC / Oxyma (Base-Free, Low Racemization Risk) 45-60 min Start->Couple1 Check Kaiser / Chloranil Test Couple1->Check Success Proceed to Next AA Check->Success Negative (Colorless) Couple2 Coupling 2: HATU / DIEA (High Power, High Risk) MAX 20 MIN Check->Couple2 Positive (Blue) Couple2->Success Assume Complete Fail Incomplete? Capping (Ac2O) Couple2->Fail Persistent Failure

Module 4: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers working with bulky D-amino acids.

Q1: My final peptide mass is +90 Da higher than expected. What happened?

Diagnosis: You likely expected the Benzyl (Bzl) group to fall off during TFA cleavage. Explanation: The Bzl ether bond is stable to Trifluoroacetic Acid (TFA).[1] It requires HF (Hydrofluoric Acid) or TFMSA (strong acid) or Catalytic Hydrogenation (Pd/C, H2) to remove. Solution:

  • If you need free Homoserine: Switch to Fmoc-D-HoSer(Trt)-OH . The Trityl group is TFA-labile.

  • If you must use Bzl: Perform a post-cleavage hydrogenation step on the crude peptide.

Q2: I see a "Deletion Sequence" (missing HoSer) despite double coupling.

Diagnosis: Aggregation of the peptide chain, likely induced by the hydrophobic Bzl group. Solution:

  • Change Solvent: Switch from DMF to NMP (N-methylpyrrolidone) for this coupling step. NMP disrupts beta-sheet aggregation better than DMF.

  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding on the resin.

  • Temperature: Perform the first coupling (DIC/Oxyma) at 50°C . Do not heat the HATU/DIEA coupling, as heat + base = rapid racemization.

Q3: I am detecting significant L-isomer (Racemization) in my product.

Diagnosis: Over-activation or excessive base exposure. Root Cause: D-amino acids are prone to converting to L-isomers via proton abstraction at the


-carbon, forming an enolizable intermediate. This is catalyzed by bases (DIEA, Piperidine).
Corrective Action: 
  • Eliminate Pre-activation with Base: Never mix Fmoc-D-HoSer(Bzl)-OH with HATU/DIEA in a vial before adding to the resin. Add the DIEA last, directly to the resin slurry.

  • Stick to DIC/Oxyma: If racemization is severe (>5%), abandon the HATU step. Perform a Triple Coupling using only DIC/Oxyma (3 x 45 min).

Q4: Can I use Microwave Irradiation?

Answer: Proceed with extreme caution.

  • Protocol: Use DIC/Oxyma only.

  • Settings: Max temperature 50°C (standard is 75°C, but 50°C is the limit for D-AAs and Cys/His).

  • Warning: Never microwave with HATU/DIEA for D-amino acids; the racemization rate is exponential at high temps with base.

Module 5: Comparison of Coupling Reagents

Reagent SystemActivation TypeRacemization RiskCoupling PowerRecommended For
DIC / Oxyma Carbodiimide (Acidic/Neutral)Low Moderate-High1st Coupling (Standard)
HATU / DIEA Uronium (Basic)High Very High2nd Coupling (Cleanup)
HBTU / DIEA Uronium (Basic)ModerateModerateNot Recommended (Outdated)
PyBOP / DIEA Phosphonium (Basic)ModerateHighAlternative to HATU

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of Bzl stability vs. TFA).

  • Steinauer, R., et al. (1989).[3] Racemization of amino acids in solid-phase peptide synthesis. (Foundational work on D-amino acid racemization risks).

  • Novabiochem (Merck). Peptide Synthesis User Guide. (Standard protocols for DIC/Oxyma and HATU coupling cycles).

Sources

Optimization

Technical Support Center: Capping Strategies for Fmoc-D-HoSer(Bzl)-OH

The following technical guide addresses the specific requirements for capping unreacted amines following the coupling of Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(Benzyl)-OH) in Solid-Phase Peptide Synthesis (SPPS). Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific requirements for capping unreacted amines following the coupling of Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(Benzyl)-OH) in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The incorporation of Fmoc-D-HoSer(Bzl)-OH presents unique challenges in SPPS. While the benzyl (Bzl) ether protection stabilizes the


-hydroxyl group against premature lactonization, the steric bulk and conformational flexibility of the homoserine side chain often lead to slow coupling kinetics. This results in residual free amines which, if left uncapped, generate deletion sequences (N-1 impurities) that are difficult to remove during purification.[1]

This guide details the Acetylation Capping Protocol , troubleshooting steps for incomplete capping, and the mechanistic rationale for these interventions.

Part 1: The Standard Capping Protocol

Objective: Irreversibly block unreacted N-terminal amines via acetylation to prevent the formation of deletion sequences.

Reagents Required
  • Capping Solution A: Acetic Anhydride (

    
    ), high purity.[1]
    
  • Capping Solution B: Diisopropylethylamine (DIEA) or Pyridine (Base).[1]

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.[1]

Step-by-Step Methodology
  • Post-Coupling Wash:

    • Following the Fmoc-D-HoSer(Bzl)-OH coupling step, drain the reaction vessel.[1]

    • Wash the resin with DMF (

      
       min) to remove excess coupling reagents (HBTU/HATU, etc.).[1] Residual coupling reagents can react with the capping mixture.
      
  • Preparation of Capping Mixture (Freshly Prepared):

    • Mix DMF : Acetic Anhydride : DIEA in a ratio of 80 : 10 : 10 (v/v/v) .

    • Note: For 1g of resin, prepare ~10 mL of solution.[1]

  • The Capping Reaction:

    • Add the Capping Mixture to the resin.

    • Agitate (shake or bubble with

      
      ) at Room Temperature for 10–15 minutes .
      
  • Termination & Wash:

    • Drain the vessel.

    • Wash with DMF (

      
       min).[1]
      
    • Wash with DCM (

      
       min) to shrink resin and remove potentially trapped reagents (optional, but recommended before the next deprotection).[1]
      
  • Validation:

    • Perform a Kaiser Test (see Part 3) to confirm the absence of free amines.

Part 2: Troubleshooting & FAQs

Q1: Why is coupling Fmoc-D-HoSer(Bzl)-OH often incomplete, necessitating aggressive capping?

A: Two factors contribute to this difficulty:

  • Side Chain Flexibility: The homoserine side chain (

    
    ) is longer and more flexible than Serine.[1] This entropic freedom can interfere with the active ester's approach to the N-terminus on the resin.
    
  • Aggregation: Depending on the peptide sequence, the introduction of the Bzl-protected side chain can induce hydrophobic collapse or

    
    -sheet aggregation, shielding the N-terminus from the incoming activated amino acid.
    
Q2: Will the capping reagents affect the Benzyl (Bzl) protecting group?

A: No. The Benzyl ether is highly stable to basic conditions (DIEA/Pyridine) and acetylation reagents (


). It typically requires strong acids (HF, TFMSA) or hydrogenation for removal.[1] It is stable during standard Fmoc SPPS capping and TFA cleavage.[1]
Q3: The Kaiser test is still slightly positive (faint blue) after capping. What should I do?

A: This indicates "difficult sequences" where the resin-bound amine is sterically occluded or aggregated.[1]

  • Immediate Action: Repeat the capping step using a "Magic Mixture" of DCM/DMF (1:1) as the solvent instead of pure DMF. DCM swells polystyrene resins more effectively, potentially exposing the buried amines.[1]

  • Alternative Reagent: Use N-Acetylimidazole (0.5 M in DMF) for 30 minutes.[1] It is a milder but highly effective acylating agent for difficult sites.[1]

Q4: Can I use unreacted Fmoc-D-HoSer(Bzl)-OH for a second coupling (double coupling) instead of capping?

A: Yes, and this is recommended before resorting to capping if the yield is critical.[1]

  • Protocol: Drain the first coupling mixture. Do not wash extensively.[1] Add a fresh solution of Fmoc-D-HoSer(Bzl)-OH (activated with HATU/HOAt/Collidine) in a smaller volume of solvent (higher concentration) and couple for 1–2 hours. Only cap if this second attempt leaves residual amines.

Part 3: Visualization & Workflows

Workflow 1: The Capping Decision Tree

This diagram illustrates the logical flow for handling the resin after the Homoserine coupling step.

CappingWorkflow Start Fmoc-D-HoSer(Bzl)-OH Coupling Complete Wash Wash Resin (DMF) Start->Wash Test1 Colorimetric Test (Kaiser/Chloranil) Wash->Test1 Negative Negative (No Color) Coupling Successful Test1->Negative 100% Yield Positive Positive (Blue/Dark) Free Amines Present Test1->Positive <99% Yield FinalWash Final Wash & Proceed to Fmoc Deprotection Negative->FinalWash Recouple Perform Double Coupling (New Reagents) Positive->Recouple High Value Sequence Cap Capping Step (Ac2O / DIEA / DMF) Positive->Cap Standard Protocol Positive->Cap Test2 Retest Recouple->Test2 Test2->Negative Test2->Positive Persistent Failure Test2->Cap Cap Remaining Sites Cap->FinalWash

Figure 1: Decision tree for monitoring and capping post-coupling.

Workflow 2: Chemical Mechanism of Capping

This diagram details the acetylation mechanism that terminates the unreacted amine.

Mechanism Amine Resin-Bound Free Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Base Base (DIEA) (Proton Sponge) Byproduct Acetate Salt Base->Byproduct Captures H+ Product Capped Species (R-NH-Acetyl) INACTIVE Intermediate->Product Elimination Intermediate->Byproduct

Figure 2: Mechanism of acetylation using Acetic Anhydride.[1]

Part 4: Data & Specifications

Table 1: Comparison of Capping Reagents
Reagent SystemCompositionReactivityRecommended Use
Standard

/ DIEA / DMF
HighRoutine capping for most amino acids.[1]
Base-Sensitive

/ Pyridine / DMF
ModerateUse if resin/linker is sensitive to strong bases (e.g., Chlorotrityl).[1]
Aggregated

/ DIEA / NMP
Very HighUse for "difficult sequences" where DMF fails to solvate resin.[1]
Mild N-Acetylimidazole / DMFModerateUse if avoiding acidic byproducts is critical.[1]
Table 2: Monitoring Tests Interpretation
Test NameTarget Functional GroupPositive Result (Free Amine)Negative Result (Capped/Coupled)
Kaiser Test Primary Amines (

)
Dark Blue BeadsYellow/Colorless Beads
Chloranil Test Secondary Amines (

)
Dark Blue/Green BeadsYellow/Clear Beads
TNBS Test Primary AminesOrange/Red BeadsYellow Beads

References

  • AAPPTec. Standard Capping Procedure in SPPS. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Fmoc-D-HoSer(Bzl)-OH vs. Fmoc-D-Ser(Bzl)-OH in Synthesis

Executive Summary In the design of peptidomimetics and protease-resistant therapeutics, the choice between Fmoc-D-Ser(Bzl)-OH (Serine derivative) and its homologue Fmoc-D-HoSer(Bzl)-OH (Homoserine derivative) is often di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics and protease-resistant therapeutics, the choice between Fmoc-D-Ser(Bzl)-OH (Serine derivative) and its homologue Fmoc-D-HoSer(Bzl)-OH (Homoserine derivative) is often dictated by structural requirements. However, the synthetic behavior of these two molecules differs radically due to the "Gamma-Effect."

While Fmoc-D-Ser(Bzl)-OH is a standard building block, it is plagued by high


-proton acidity, leading to racemization and 

-elimination (dehydroalanine formation). Fmoc-D-HoSer(Bzl)-OH , containing an additional methylene group, significantly mitigates racemization risks but introduces a new failure mode:

-lactonization
.

This guide provides an evidence-based comparison to navigate these synthetic divergences, ensuring high-purity isolation of target peptides.

Structural & Mechanistic Analysis

The fundamental difference lies in the distance between the electron-withdrawing oxygen atom and the chiral center (


-carbon).
Structural Homology and Electronic Impact
  • Fmoc-D-Ser(Bzl)-OH: The oxygen is on the

    
    -carbon. The inductive effect (
    
    
    
    ) strongly pulls electron density from the
    
    
    -carbon, increasing the acidity of the
    
    
    -proton (
    
    
    ). This makes the molecule susceptible to base-catalyzed proton abstraction (racemization) and elimination.
  • Fmoc-D-HoSer(Bzl)-OH: The oxygen is on the

    
    -carbon. The additional methylene group (
    
    
    
    ) acts as an insulator, dampening the inductive effect. The
    
    
    is less acidic, making the stereocenter more robust during basic Fmoc deprotection steps.
Visualization of Failure Pathways

The following diagram illustrates the competing side-reaction pathways governed by the side-chain length.

SideReactions Ser Fmoc-D-Ser(Bzl)-OH (Beta-Oxygen) Base Base (Piperidine/DBU) Ser->Base High Acidity HoSer Fmoc-D-HoSer(Bzl)-OH (Gamma-Oxygen) HoSer->Base Low Acidity Lactone Homoserine Lactone (Cyclization) HoSer->Lactone Acid/Nucleophilic Attack (If Bzl lost) Enolate_Ser Stabilized Enolate (High Racemization Risk) Base->Enolate_Ser Stable Stable Peptide Chain Base->Stable Preferred Path Elimination Dehydroalanine (Beta-Elimination) Enolate_Ser->Elimination -OBzl (Slow)

Figure 1: Mechanistic divergence. Serine derivatives favor electronic destabilization (racemization/elimination), while Homoserine derivatives favor steric/nucleophilic cyclization (lactonization) if the side chain is exposed.

Comparative Performance Metrics

The following data summarizes the performance characteristics observed in standard Solid Phase Peptide Synthesis (SPPS) workflows (Polystyrene resin, DMF solvent).

ParameterFmoc-D-Ser(Bzl)-OHFmoc-D-HoSer(Bzl)-OHTechnical Verdict
Coupling Efficiency High (Low steric bulk)Moderate (Added flexibility)Ser couples faster; HoSer requires longer reaction times (approx. 1.5x).
Racemization Risk High (>0.5% per cycle w/ strong base)Low (<0.1% typical)HoSer is superior for stereochemical integrity.
Base Stability Poor (Prone to

-elimination)
ExcellentHoSer withstands prolonged piperidine exposure better.
Acid Stability Excellent (Bzl is stable to TFA)Excellent (Bzl is stable to TFA)Both require HF, TFMSA, or H2/Pd for side-chain removal.
Critical Side Reaction Dehydroalanine formation

-Lactone formation
Ser fails during elongation; HoSer fails during cleavage/post-processing.
Solubility (DMF) High (>0.5 M)High (>0.5 M)Equivalent.

Experimental Protocols

To ensure reproducibility and minimize the side reactions described above, the following protocols are recommended.

Optimized Coupling Protocol (SPPS)

Objective: Maximize coupling yield while suppressing racemization (Ser) and preventing aggregation (HoSer).

  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.

  • Activation (Pre-activation is discouraged for Ser):

    • Reagents: 0.5 M Fmoc-AA-OH in DMF (5.0 eq), 0.5 M DIC (5.0 eq), 0.5 M Oxyma Pure (5.0 eq).

    • Method: Mix AA and Oxyma first. Add DIC immediately before adding to the resin.

    • Rationale: Oxyma/DIC is less basic than HATU/DIPEA, significantly reducing the proton abstraction from the

      
      -carbon of D-Ser(Bzl).
      
  • Coupling:

    • D-Ser(Bzl): 45 minutes at Room Temperature. Do not heat. (Heat accelerates elimination).

    • D-HoSer(Bzl): 60 minutes at Room Temperature or 20 minutes at 50°C. (HoSer is thermally stable enough for mild heating).

  • Washing: DMF (3x), DCM (3x), DMF (3x).

Deprotection of Benzyl (Bzl) Group

Unlike t-Butyl (tBu) or Trityl (Trt) groups, the Benzyl ether is stable to the standard 95% TFA cleavage cocktail. This is a critical decision point in the synthesis.

Method A: Catalytic Hydrogenation (Solution Phase)

  • Applicability:[1][2][3][4][5][6][7][][9][10] If the peptide is cleaved from the resin with the Bzl group intact.

  • Protocol: Dissolve peptide in MeOH/AcOH (9:1). Add 10% Pd/C catalyst. Stir under H2 atmosphere (balloon) for 4-16 hours. Filter through Celite.

  • Risk:[3][4][9] Low risk of lactonization for HoSer in this neutral/mildly acidic environment.

Method B: HF Cleavage (Solid Phase - Boc/Bzl strategy adapted)

  • Applicability:[1][2][3][4][5][6][7][][9][10] If global deprotection is required immediately.

  • Protocol: Anhydrous HF with p-cresol scavenger at 0°C for 60 min.

  • Warning for HoSer: High risk! Upon removal of the Bzl group in strong acid, the free

    
    -hydroxyl can attack the C-terminal carbonyl (if activated) or the peptide bond, leading to chain scission or lactonization. Recommendation:  Keep HoSer Bzl-protected until the peptide is fully assembled and purified if possible.
    
Racemization Monitoring (Marfey's Method)

Because D-Ser is prone to converting to L-Ser, validation is required.

  • Hydrolysis: Incubate peptide (0.5 mg) in 6M HCl at 110°C for 24h.

  • Derivatization: Dry sample. Add 1% FDAA (Marfey's Reagent) in acetone and 1M NaHCO3. Heat at 40°C for 1h.

  • Analysis: Quench with 2M HCl. Analyze via C18 HPLC (Gradient: 10-50% ACN with 0.1% TFA).

  • Interpretation: Diastereomers of D-AA and L-AA derivatized with L-FDAA will separate. Compare retention times with standards.

Application Scenarios

When to use Fmoc-D-Ser(Bzl)-OH:
  • Native Sequence Mimicry: When the specific hydrogen-bonding geometry of Serine is required for receptor binding.

  • Small Peptides (<10 residues): Where accumulation of racemization byproducts is manageable and purification is easy.

  • Phosphorylation Precursors: The Bzl group can be selectively removed (H2/Pd) to leave a free OH for global phosphorylation, while other side chains remain protected.

When to use Fmoc-D-HoSer(Bzl)-OH:
  • Stapled Peptides: The extended side chain allows for ring-closing metathesis (if O-allylated later) or lactonization-based cyclization strategies.

  • Increased Stability: When the target peptide will be subjected to harsh basic conditions during synthesis (e.g., on-resin modification of other residues).

  • Aspartic Acid Precursor: HoSer can be oxidized to Aspartic acid or Homoserine Lactone can be opened to derivatives, offering a "Trojan Horse" synthetic route to difficult sequences.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Di Fenza, A., et al. (2009). Racemization of Fmoc-Ser(tBu)-OH during solid-phase peptide synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Coin, I., et al. (2007). Depsipeptides: Synthesis and Applications. Nature Protocols. [Link]

Sources

Comparative

Comparative Guide: Coupling Efficiency of D- vs. L-HoSer Derivatives in Peptide Synthesis

Executive Summary Homoserine (HoSer or Hse) is a critical non-proteinogenic amino acid used in peptidomimetics to introduce side-chain diversity or facilitate "click" type cyclizations.[1] However, its application is pla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homoserine (HoSer or Hse) is a critical non-proteinogenic amino acid used in peptidomimetics to introduce side-chain diversity or facilitate "click" type cyclizations.[1] However, its application is plagued by a dominant side reaction: intramolecular lactonization .

This guide objectively compares the coupling efficiency of D-HoSer versus L-HoSer derivatives in Solid-Phase Peptide Synthesis (SPPS).[1] While enantiomers possess identical intrinsic reactivity in achiral environments, their behavior diverges significantly within the chiral environment of a growing peptide chain.

Key Findings:

  • L-HoSer derivatives exhibit superior coupling kinetics on standard L-peptide resins due to "matched" stereochemical induction.

  • D-HoSer derivatives suffer from "mismatched" steric hindrance when coupled to L-chains, leading to slower reaction rates (approx. 1.5–2.0x slower) and increased susceptibility to side reactions.

  • Lactonization Risk: Both enantiomers are equally prone to lactonization if side-chain protection is compromised, but the slower coupling of D-HoSer extends the window for this competing pathway.

The Core Challenge: Lactonization vs. Coupling

The primary barrier to efficient HoSer coupling is the nucleophilic attack of the


-hydroxyl group onto the activated 

-carbonyl, forming a stable 5-membered lactone (Homoserine Lactone, HSL). This reaction is irreversible under standard coupling conditions and permanently terminates the peptide chain.
Mechanism of Competition

The following diagram illustrates the kinetic competition between the desired intermolecular coupling and the undesired intramolecular lactonization.

HoSer_Pathways cluster_kinetics Kinetic Control Start Fmoc-HoSer(PG)-OH (Protected Precursor) Activated Activated Species (Oxyma/OBt Ester) Start->Activated Activation (DIC/Oxyma) Coupled Desired Peptide (Fmoc-HoSer(PG)-Peptide) Activated->Coupled Coupling (k_couple) + Amine-Resin Deprotected Side-Chain Loss (Fmoc-HoSer-OH) Activated->Deprotected Premature PG Loss (Acid/Base Instability) Lactone Homoserine Lactone (Dead End Product) Deprotected->Lactone Intramolecular Cyclization (k_lac >> k_couple)

Figure 1: Kinetic competition between peptide bond formation and lactonization. Protection (PG) is essential to block the red pathway.

Comparative Analysis: D-HoSer vs. L-HoSer

In SPPS, the resin-bound peptide acts as a chiral selector . Coupling an incoming amino acid creates a diastereomeric transition state. The efficiency depends on whether the incoming amino acid "matches" the chirality of the resin-bound residue (typically L-configuration).

3.1 Coupling Efficiency Metrics
FeatureL-HoSer Derivatives D-HoSer Derivatives Mechanistic Explanation
Resin Compatibility Matched (L on L)Mismatched (D on L)L-L interactions allow favorable side-chain stacking; D-L creates steric clashes between side chains.
Coupling Rate (

)
High (

min)
Moderate (

min)
The "mismatched" transition state has higher activation energy, slowing the reaction.
Lactonization Risk LowModerateSlower coupling of D-HoSer leaves the activated ester exposed longer, increasing the probability of side-chain deprotection and subsequent lactonization.
Racemization < 0.5%1.0% - 2.5%Extended activation times required for D-HoSer increase the risk of base-catalyzed racemization (epimerization).
3.2 Derivative Performance: Trityl (Trt) vs. t-Butyl (tBu)

The choice of side-chain protection is the single most critical factor for both D and L isomers.

  • Fmoc-HoSer(Trt)-OH: The Gold Standard . The bulky Trityl group effectively shields the hydroxyl and is stable under basic coupling conditions. It can be removed with mild acid (1% TFA), allowing for on-resin modification.[2]

  • Fmoc-HoSer(tBu)-OH: Not Recommended . The t-butyl group is too stable. Removal requires high concentrations of TFA (95%), which simultaneously cleaves the peptide from the resin. If the C-terminus is free during this cleavage, lactonization is almost instantaneous.

Experimental Protocol: Optimized Coupling for D/L HoSer

To minimize the efficiency gap between D and L isomers, use this optimized protocol. It relies on Oxyma Pure , which suppresses racemization better than HOBt, crucial for the slower-reacting D-isomer.

Reagents:

  • Amino Acid: Fmoc-L-HoSer(Trt)-OH or Fmoc-D-HoSer(Trt)-OH (3.0 eq)

  • Activator: DIC (3.0 eq) and Oxyma Pure (3.0 eq)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve Fmoc-HoSer(Trt)-OH and Oxyma Pure in minimal DMF.

  • Activation: Add DIC. Crucial: Allow to pre-activate for exactly 2 minutes .

    • Why? This forms the active ester before contact with the resin, reducing the time the resin-bound amine sits idle.

  • Coupling: Add the mixture to the resin.

    • L-HoSer: React for 30 minutes at Room Temp.

    • D-HoSer: React for 60 minutes at Room Temp or perform a Double Coupling (2 x 30 min) to ensure completion.

  • Monitoring: Use a colorimetric test (Kaiser or Chloranil). D-HoSer often requires a second pass.

Stereochemical Interaction Diagram

The following diagram visualizes why D-HoSer couples less efficiently to an L-peptide chain (The "Mismatch" Effect).

Figure 2: Steric "Match" vs. "Mismatch" in chiral peptide synthesis.

References
  • Novabiochem (Merck). Fmoc-Hse(Trt)-OH Product Guide and Protocols. Retrieved from

  • BenchChem. Fmoc-D-Hse(Trt)-OH and Fmoc-L-Hse(Trt)-OH in Peptide Synthesis. Retrieved from

  • ResearchGate. L- and D-homoserine and related C4-chiral blocks. Retrieved from

  • ACS Chemical Biology. Plant Responses to Bacterial N-Acyl L-Homoserine Lactones are Dependent on Enzymatic Degradation to L-Homoserine. (Discusses lactonization stability). Retrieved from

  • Aapptec. Unusual Amino Acids: Boc-HoSer-OH. Retrieved from

Sources

Validation

Comprehensive Guide: Analysis of Peptide Purity with Incorporated D-Homoserine (D-HoSer)

Executive Summary The incorporation of D-Homoserine (D-HoSer) into synthetic peptides is a potent strategy for enhancing proteolytic stability and inducing specific backbone conformations. However, D-HoSer introduces a u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of D-Homoserine (D-HoSer) into synthetic peptides is a potent strategy for enhancing proteolytic stability and inducing specific backbone conformations. However, D-HoSer introduces a unique "double-edged" analytical challenge that standard RP-HPLC protocols often miss:

  • Stereochemical Impurity: The risk of racemization to L-HoSer during coupling.

  • Structural Instability: The equilibrium between the open-chain acid form and the Homoserine Lactone (HSL) form, which is catalyzed by acidic conditions (e.g., TFA cleavage).

  • Isobaric Confusion: D-HoSer is isomeric with D-Threonine (D-Thr) and homologous to D-Serine, creating potential mass spectrometry misidentifications.

This guide provides an objective comparison of analytical methodologies and establishes a self-validating protocol using Marfey’s Method combined with LC-MS as the gold standard for certifying D-HoSer peptides.

Part 1: The Analytical Challenge (Mechanism & Logic)

Before selecting a method, one must understand the dynamic nature of the D-HoSer residue. Unlike standard amino acids, D-HoSer is not static during analysis.

The Lactone Equilibrium Trap

Under the acidic conditions typically used in HPLC mobile phases (0.1% TFA), D-HoSer exists in equilibrium with its lactone form (D-HSL). This results in two distinct peaks for a single pure peptide in RP-HPLC, often misinterpreted as an impurity.

  • Acidic pH (TFA/Formic Acid): Drives cyclization

    
     Lactone form (Loss of H₂O, -18 Da).
    
  • Basic pH: Drives hydrolysis

    
     Open acid form.
    
Diagram 1: The D-HoSer Lactonization Equilibrium

The following diagram illustrates the chemical causality that complicates standard HPLC analysis.

Lactone_Equilibrium OpenForm D-HoSer (Open Acid) [M+H]+ Transition Acidic Conditions (0.1% TFA / HPLC) OpenForm->Transition Dehydration (-H2O) Lactone D-HoSer Lactone (Cyclic) [M+H-18]+ Transition->Lactone Cyclization Lactone->OpenForm Hydrolysis (+H2O) (Basic pH)

Caption: Acid-catalyzed equilibrium between D-HoSer and its lactone form. Note the mass shift of -18 Da.

Part 2: Comparative Analysis of Methodologies

We evaluated three primary analytical approaches for verifying D-HoSer peptide purity.

Table 1: Method Performance Matrix
FeatureMethod A: Standard RP-HPLC Method B: Direct Chiral HPLC Method C: Marfey’s Analysis (Recommended)
Principle Hydrophobicity (C18)Enantioselective Cavity/InteractionDiastereomerization (Derivatization)
D- vs. L- Separation Poor (Co-elution likely)Good (Requires specific column)Excellent (Resolution > 1.5)
Lactone Detection Yes (Appears as "impurity")Variable N/A (Hydrolysis opens ring)
Isobaric Check (Thr) Poor Moderate Excellent (Distinct retention)
Cost/Complexity Low / LowHigh / HighLow / Moderate
Suitability General Purity OnlyLarge Scale PrepStereochemical Certification
Analysis of Alternatives
  • Why Method A fails: Standard C18 columns cannot distinguish D-HoSer from L-HoSer. Furthermore, the lactone peak often leads to false "fail" results for purity.

  • Why Method B is risky: Direct chiral chromatography (e.g., Crownpak, Chirobiotic) requires expensive method development for every specific peptide sequence. It is not universal.

  • Why Method C wins: Marfey’s Method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). It reacts with the peptide hydrolysate to convert enantiomers (D/L) into diastereomers. Diastereomers have different physical properties and separate easily on a standard C18 column. This method is self-validating because you can spike with standards to confirm identity.

Part 3: The Gold Standard Protocol (Marfey’s Method)

This protocol is designed to unequivocally determine the enantiomeric purity of D-HoSer and distinguish it from isobaric impurities like D-Threonine.

Reagents Required[1][2][3][4][5][6]
  • Marfey’s Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Standards: Authentic D-HoSer, L-HoSer, and D-Thr.

  • Solvents: 6M HCl, 1M NaHCO₃, Acetone, HPLC-grade Acetonitrile.

Step-by-Step Workflow
  • Acid Hydrolysis (The Reset):

    • Dissolve 0.5 mg of peptide in 1 mL of 6M HCl.

    • Incubate at 110°C for 24 hours in a sealed glass vial under N₂.

    • Note: This step hydrolyzes the peptide bonds and forces any lactone forms back to the open-chain amino acid state, normalizing the sample.

    • Dry the sample under nitrogen or vacuum.

  • Derivatization (The Tag):

    • Resuspend dried hydrolysate in 100 µL water.

    • Add 200 µL of 1% (w/v) L-FDAA in acetone.

    • Add 40 µL of 1M NaHCO₃ (pH must be > 8 for reaction).

    • Incubate at 40°C for 1 hour.

    • Mechanism:[1][2][3][4][5] The L-FDAA reacts with the N-terminus of the free amino acids.

    • Stop Reaction: Add 20 µL of 2M HCl to quench and neutralize.

  • LC-MS Analysis:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[6]

    • Gradient: Linear gradient 10% B to 60% B over 40 minutes.

    • Detection: UV at 340 nm (specific to Marfey's derivative) and ESI-MS (SIM mode for m/z corresponding to FDAA-HoSer).

Diagram 2: Analytical Decision Tree

Follow this logic to validate your peptide.

Analytical_Workflow Start Crude D-HoSer Peptide Step1 Step 1: LC-MS (Intact) Start->Step1 Check1 Mass = Calc - 18 Da? Step1->Check1 Result1 Lactone Form Present (Not an impurity) Check1->Result1 Yes Step2 Step 2: Marfey's Hydrolysis Check1->Step2 No/Next Result1->Step2 Deriv Derivatize w/ L-FDAA Step2->Deriv Sep C18 Separation Deriv->Sep Decision Compare Retention Time (RT) with Standards Sep->Decision Pass RT Matches D-HoSer-L-FDAA (PASS) Decision->Pass Fail1 RT Matches L-HoSer-L-FDAA (Racemization FAIL) Decision->Fail1 Fail2 RT Matches D-Thr-L-FDAA (Identity FAIL) Decision->Fail2

Caption: Workflow distinguishing lactone artifacts, enantiomeric impurities, and isobaric contaminants.

Part 4: Data Interpretation & Troubleshooting

Distinguishing D-HoSer from D-Thr

D-Threonine and D-Homoserine are isomers (Molecular Weight: 119.12 g/mol ). Low-resolution MS cannot distinguish them.

  • Solution: In the Marfey’s chromatogram, the elution order is typically L-HoSer < D-HoSer . Threonine derivatives elute at significantly different times due to the beta-hydroxyl vs gamma-hydroxyl difference affecting hydrophobicity.

  • Validation: Always run a mixed standard (D-HoSer + D-Thr) derivatized with L-FDAA to establish relative retention times.

Handling the Lactone Peak

If your intact LC-MS shows a split peak where one peak is -18 Da (M-18), do not purify it away .

  • Collect both peaks.

  • Re-inject under basic conditions (pH 8, Ammonium Bicarbonate buffer).

  • Observation: The peaks should coalesce into the single open-chain form. This confirms they are the same chemical entity in equilibrium.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[7][4][5][8][9]

  • Sigma-Aldrich. (2024).[7] Amino Acid and Peptide Chiral Separations: Technical Guide.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12647, L-Homoserine (Lactone formation data).

Sources

Comparative

Technical Validation Guide: D-Homoserine Incorporation via Mass Spectrometry

Executive Summary The incorporation of D-Homoserine (D-HoSer) into peptidomimetics and engineered proteins offers unique structural advantages, including enhanced proteolytic stability and the ability to form "stapled" l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of D-Homoserine (D-HoSer) into peptidomimetics and engineered proteins offers unique structural advantages, including enhanced proteolytic stability and the ability to form "stapled" lactone motifs. However, verifying its successful incorporation presents a dual analytical challenge: differentiating Homoserine from its isobaric counterpart Threonine (Thr), and distinguishing the D-enantiomer from the canonical L-Homoserine.

This guide provides a definitive, self-validating mass spectrometry (MS) workflow to confirm D-HoSer incorporation. Unlike standard guides, we prioritize the Marfey’s Method for chiral resolution and Lactonization-Derived Neutral Loss for structural confirmation, ensuring absolute confidence in your synthetic or biosynthetic output.

Part 1: Technical Context & Comparative Analysis

The Analytical Challenge

D-Homoserine (


, MW: 119.12 Da) is the higher homolog of D-Serine.
  • Isobaric Interference: Homoserine is isomeric with Threonine (Residue Mass: 101.05 Da). Standard low-resolution MS cannot distinguish them.

  • Chiral Silence: Mass spectrometry is inherently achiral. A standard LC-MS run will show identical retention times and mass spectra for D-HoSer and L-HoSer peptides unless a chiral environment is introduced.

Comparison of Validation Methods

While NMR is the structural gold standard, it lacks the sensitivity for low-abundance impurity detection in complex mixtures. MS-based chiral analysis offers the optimal balance of sensitivity and specificity.

FeatureChiral LC-MS (Marfey's) NMR (

)
Edman Degradation X-Ray Crystallography
Differentiation (D vs L) High (via diastereomers)HighNone (unless modified)High
Differentiation (Hse vs Thr) High (retention time)HighModerateHigh
Sensitivity Femtomole range Millimole rangePicomole rangeRequires crystal
Throughput HighLowLowVery Low
Sample Requirement < 10 µg> 2 mg> 100 µgHigh purity crystal

Part 2: Methodology & Protocols

Workflow 1: Structural Confirmation (Hse vs. Thr/Ser)

Objective: To verify the residue is Homoserine and not Serine (mass difference) or Threonine (isobaric).

The Mechanistic Insight (Expertise): Homoserine possesses a


-hydroxyl group, whereas Threonine has a 

-hydroxyl group. Under acidic conditions, Homoserine undergoes intramolecular cyclization to form a five-membered Homoserine Lactone (HSL) ring, ejecting a water molecule (-18.01 Da). Threonine, requiring a strained four-membered ring for similar cyclization, does not readily undergo this transition. We exploit this chemical causality for MS validation.

Protocol:

  • Acid Treatment: Incubate peptide sample in 50% Acetonitrile / 1% Trifluoroacetic acid (TFA) for 2 hours at 37°C.

  • MS Acquisition: Inject onto C18 RP-HPLC coupled to ESI-MS (Positive Mode).

  • Data Analysis:

    • Serine Control: Look for standard mass (

      
      ).
      
    • Threonine Control: Look for standard mass (

      
      ).
      
    • D-HoSer Sample: Look for a mass shift of

      
       Da  (Lactone form).
      
    • Note: In MS/MS fragmentation (CID), the lactone ring often yields a diagnostic neutral loss or a specific immonium ion that differs from Threonine.

Workflow 2: Chiral Validation (D- vs. L-HoSer)

Objective: To definitively prove the enantiomeric purity of the incorporated D-HoSer.

The Self-Validating System: We utilize Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). FDAA reacts with the primary amine of the amino acid to form a diastereomer.

  • L-FDAA + L-HoSer

    
     L-L Diastereomer
    
  • L-FDAA + D-HoSer

    
     L-D Diastereomer
    

These diastereomers have different physical properties and separate easily on a standard achiral C18 column. Crucially, the elution order is predictable , making the system self-validating even without a D-standard if the L-standard is known.

Step-by-Step Protocol:

  • Hydrolysis:

    • Dissolve 50 µg of peptide in 100 µL 6 M HCl.

    • Incubate at 110°C for 16–24 hours (sealed vial,

      
       atmosphere).
      
    • Dry under vacuum (SpeedVac).

  • Derivatization (Marfey's Reaction):

    • Resuspend dried hydrolysate in 50 µL

      
      .
      
    • Add 20 µL 1 M

      
      .
      
    • Add 100 µL 1% L-FDAA (Marfey’s Reagent) in acetone.

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 1 M HCl.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in

      
      .
      
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 60% B over 40 minutes (slow gradient essential for resolution).

    • Detection: Monitor UV (340 nm) and ESI-MS (SIM mode for derivatized Hse mass:

      
      ).
      

Part 3: Data Presentation & Visualization

Expected Results (Simulated Data)

Table 1: Retention Time Shifts (Marfey's Analysis on C18) Note: L-L diastereomers typically elute before L-D diastereomers due to intramolecular hydrogen bonding reducing the hydrophobicity of the L-L complex.

AnalyteDerivatizationRetention Time (min)Mass (m/z) [M+H]+Interpretation
L-HoSer Std L-FDAA18.5371.1Reference Standard (L)
D-HoSer Std L-FDAA22.1371.1Reference Standard (D)
Sample (Pure) L-FDAA22.1371.1Confirmed D-Incorporation
Sample (Racemic) L-FDAA18.5 & 22.1371.1Failed Synthesis / Racemization
Workflow Diagrams

Diagram 1: The Validation Logic Flow This diagram illustrates the decision tree for validating D-HoSer, distinguishing it from Threonine and L-Homoserine.

ValidationWorkflow Start Peptide Sample (Putative D-HoSer) AcidTest Acid Treatment (1% TFA, 37°C) Start->AcidTest MS_Intact Intact Mass Spec AcidTest->MS_Intact Decision1 Mass Shift observed? MS_Intact->Decision1 Lactone Mass = M - 18 Da (Lactone Formed) Decision1->Lactone Yes (-18 Da) NoLactone Mass = M (No Change) Decision1->NoLactone No Identify_Hse Identity Confirmed: Homoserine Lactone->Identify_Hse Identify_Thr Identity Confirmed: Threonine/Serine NoLactone->Identify_Thr Hydrolysis 6M HCl Hydrolysis Identify_Hse->Hydrolysis Next: Validate Chirality Marfeys Marfey's Derivatization (L-FDAA) Hydrolysis->Marfeys LCMS C18 LC-MS Analysis Marfeys->LCMS Result_L Early Elution (RT 18.5) = L-Homoserine LCMS->Result_L Result_D Late Elution (RT 22.1) = D-Homoserine LCMS->Result_D

Caption: Logical workflow distinguishing Homoserine from Threonine via lactonization, followed by chiral resolution using Marfey's method.

Diagram 2: Marfey's Reaction Mechanism Visualizing why the separation occurs.

MarfeysMechanism FDAA L-FDAA (Marfey's Reagent) Reaction Nucleophilic Substitution (pH 8.0, 40°C) FDAA->Reaction D_HoSer D-Homoserine (Analyte) D_HoSer->Reaction L_HoSer L-Homoserine (Contaminant) L_HoSer->Reaction LD_Complex L-D Diastereomer (More Hydrophobic) Reaction->LD_Complex LL_Complex L-L Diastereomer (Less Hydrophobic) Reaction->LL_Complex Column C18 Column Interaction LD_Complex->Column LL_Complex->Column Result Chromatographic Separation ΔRT ~ 3-5 min Column->Result

Caption: Mechanism of Marfey's Derivatization. The reaction creates diastereomers with distinct hydrophobicities, enabling separation on achiral columns.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives by liquid chromatography. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6]

  • Hamase, K., et al. (2018). Analytical methods for D-amino acids in mammals. Journal of Chromatography B.

  • Jakobsson, E., et al. (2006). Identification of N-acylhomoserine lactones in complex samples. Analytical Chemistry.

Sources

Validation

Technical Comparison Guide: Stereochemical Confirmation of D-Homoserine

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists Subject: Chiral HPLC methods for the enantiomeric separation and confirmation of D-Homoserine (D-HoSer). Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists Subject: Chiral HPLC methods for the enantiomeric separation and confirmation of D-Homoserine (D-HoSer).

Executive Summary

D-Homoserine (D-HoSer) is a critical non-proteinogenic amino acid intermediate, often used in the synthesis of peptidomimetics and pharmaceutical actives. Its structural polarity and lack of a strong chromophore present specific analytical challenges:

  • High Polarity: Poor retention on standard C18 columns.

  • Weak UV Absorption: Lacks aromatic rings, requiring low-wavelength detection (200–210 nm) or derivatization.

  • Zwitterionic Nature: Requires pH control for effective separation.

This guide compares three industry-standard methodologies to confirm the stereochemistry of D-HoSer: Crown Ether Chiral Stationary Phases (CSPs) , Ligand Exchange Chromatography (LEC) , and Pre-column Derivatization .

Methodology Analysis

Method A: Crown Ether CSP (The Direct "Gold Standard")

Column: Daicel CROWNPAK® CR-I(+) or CR(+) Mechanism: Host-guest complexation. The crown ether ring forms an inclusion complex with the ammonium group (


) of the amino acid. The chiral barrier allows the "smaller" or "better-fitting" enantiomer to complex more strongly.
  • Elution Logic: On CR(+) columns, the D-enantiomer typically elutes first (lower affinity), while the L-enantiomer is more strongly retained.

  • Mobile Phase: Acidic aqueous solution (HClO₄, pH 1.0–2.[1][2]0) with organic modifier (MeOH/ACN).

  • Detection: UV at 200 nm (or MS).

Pros:

  • Direct Analysis: No derivatization required; eliminates kinetic resolution errors.

  • Predictable Elution: The "D-First" rule is highly consistent for

    
    -amino acids on CR(+) phases.
    
  • Scalability: Suitable for semi-prep purification.

Cons:

  • Mobile Phase Limitations: Requires highly acidic conditions (pH < 2), which can be corrosive to some LC systems (requires stainless steel or PEEK).

  • Sensitivity: Low UV sensitivity for underivatized HoSer.

Method B: Ligand Exchange Chromatography (The "Visual" Alternative)

Column: Chiralpak® MA(+), Phenomenex Chirex® 3126, or equivalent. Mechanism: Formation of a ternary complex [Stationary Ligand – Cu(II) – Analyte]. Detection: UV at 254 nm.

  • Elution Logic: Depends on the specific ligand. For L-ligand columns, the D-analyte usually forms a less stable complex and elutes first (check specific column manual).

  • Advantage: The Copper(II) complex has a strong UV absorption at 254 nm, overcoming HoSer's lack of chromophore without derivatization.

Pros:

  • Enhanced Detection: Direct UV 254 nm detection.

  • Aqueous System: Uses copper sulfate solution; eco-friendly.

Cons:

  • System Contamination: Copper ions can contaminate the LC system and MS source (incompatible with MS).

  • Column Stability: Shorter lifetime compared to covalently bonded CSPs.

Method C: Indirect Derivatization (The "High Sensitivity" Solution)

Reagents: Marfey’s Reagent (FDAA) or OPA/N-Acetyl-L-Cysteine. Column: Standard C18 (Achiral). Mechanism: Reaction with a chiral reagent converts enantiomers (D/L) into diastereomers (e.g., L-L and L-D), which have different physical properties and separate on achiral phases.

  • Elution Logic: For Marfey's reagent (L-FDLA), the elution order for polar amino acids must be determined experimentally (often L-D elutes before L-L for hydrophilic residues, but this varies).

  • Sensitivity: OPA derivatives are highly fluorescent, allowing nanomolar detection limits.

Pros:

  • Sensitivity: Best for trace impurity analysis (e.g., 0.1% L-HoSer in D-HoSer).

  • Cost: Uses standard C18 columns.

Cons:

  • Kinetic Error: If the derivatization reaction is not 100% complete or if the reagent racemizes, results will be biased.

  • Labor Intensive: Requires precise sample preparation.

Comparative Data Summary

FeatureCrown Ether (CR+)Ligand Exchange (LEC)Derivatization (Marfey's/OPA)
Primary Use Purity Confirmation (Raw Material)Process Monitoring (UV detection)Trace Analysis (Biological/Impurity)
Elution Order D-HoSer First (Reliable)Varies (Usually D-First)Varies (Must validate)
Sample Prep Dissolve & ShootDissolve & ShootReact (30-60 min)
Detection UV 200 nm / MSUV 254 nmUV 340 nm / Fluorescence
Resolution (

)
High (> 2.0 typical)Moderate (1.5 - 2.0)High (> 3.0 typical)
MS Compatible Yes (with TFA/Formic)No (Copper ion suppression)Yes

Decision Matrix: Selecting the Right Method

method_selection Start Start: D-HoSer Sample Purity Goal: Purity/ID Confirmation? Start->Purity Trace Goal: Trace Impurity (<0.1%)? Start->Trace Equip Equipment: MS Available? Purity->Equip Matrix Matrix: Complex (Bio/Media)? Trace->Matrix MethodA Method A: Crown Ether (CR+) (Best for ID & Purity) Matrix->MethodA No (Pure substance) MethodC Method C: Derivatization (Best for Sensitivity) Matrix->MethodC Yes Equip->MethodA Yes (or low UV ok) MethodB Method B: Ligand Exchange (Best for UV-only Labs) Equip->MethodB No (Need UV 254nm)

Figure 1: Decision matrix for selecting the optimal chiral analysis method based on analytical goals and available equipment.

Recommended Protocol: Crown Ether Method (Crownpak CR-I(+))[3]

This protocol is selected as the primary recommendation for stereochemical confirmation because it is a self-validating, direct method that avoids the pitfalls of derivatization kinetics.

Reagents & Equipment
  • Column: Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm).[1][3]

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 / Acetonitrile (90:10 v/v).

    • Note: Perchloric acid is preferred for low UV background.[2] TFA can be used for MS detection but may reduce resolution slightly.

  • Standards: Authentic D-Homoserine and L-Homoserine (purity >99%).

Instrumental Conditions
  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 10°C – 25°C.

    • Expert Insight: Lower temperatures (10-15°C) significantly improve resolution on Crownpak columns by stabilizing the host-guest complex.

  • Detection: UV @ 200 nm.

Self-Validating Workflow (Spike Recovery)

To guarantee scientific integrity, you must perform a "Spike Confirmation" to prove the elution order. Do not rely solely on literature retention times.

workflow Step1 1. Run Blank (Mobile Phase) Step2 2. Run Authentic L-HoSer (Determine RT of impurity) Step1->Step2 Step3 3. Run D-HoSer Sample (Observe Main Peak) Step2->Step3 Step4 4. Spike Sample with L-HoSer (Mix 90% Sample + 10% L-Std) Step3->Step4 Step5 5. Compare Chromatograms Step4->Step5 ResultA Result: L-Peak Grows (Confirmation Successful) Step5->ResultA Small peak increases ResultB Result: Main Peak Grows (Sample is actually L-HoSer) Step5->ResultB Main peak increases

Figure 2: The "Spike Recovery" workflow ensures absolute confirmation of stereochemistry, ruling out retention time shifts due to matrix effects.

Data Interpretation[4][5]
  • D-Homoserine: Elutes first (

    
    ).
    
  • L-Homoserine: Elutes second (

    
    ).
    
  • Resolution (

    
    ):  Should be > 1.5. If 
    
    
    
    , lower the column temperature by 5°C or decrease the organic modifier (Acetonitrile) concentration.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Separation Science. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link

  • Davankov, V. A. (2003). Ligand exchange chromatography of chiral compounds. Journal of Chromatography A. Link

Sources

Comparative

Biological Activity and Engineering of Peptides Containing D-Homoserine: A Technical Comparison Guide

Topic: Biological Activity of Peptides with D-Homoserine Content Type: Publish Comparison Guide Executive Summary This guide analyzes the biological utility of D-Homoserine (D-Hse) in peptide engineering. Unlike its L-en...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Peptides with D-Homoserine Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the biological utility of D-Homoserine (D-Hse) in peptide engineering. Unlike its L-enantiomer (a biosynthetic precursor to Thr/Met) or its homolog D-Serine, D-Homoserine offers a unique dual-modality: it provides the proteolytic resistance typical of D-amino acids while possessing a


-hydroxyl group  capable of forming stable five-membered lactones. This guide compares D-Hse-modified peptides against native L-analogs and other D-substituted variants, focusing on stability, receptor affinity, and quorum sensing modulation.

Comparative Analysis: D-Homoserine vs. Alternatives

A. Proteolytic Stability and Half-Life

The primary driver for incorporating D-Hse is the evasion of stereospecific proteases.

FeatureNative Peptide (L-Ser/L-Hse)D-Serine SubstitutionD-Homoserine (D-Hse) Substitution
Proteolytic Susceptibility High (Minutes to Hours)Low (Resistant to aminopeptidases)Very Low (Resistant; steric bulk of ethyl-OH hinders cleft access)
Serum Half-Life (

)
< 30 min (typical)> 4 hours> 6-8 hours (Enhanced by side-chain bulk)
Secondary Structure Native

-helix or

-sheet
Destabilizes native helix (helix breaker)Helix-Disrupting / Turn-Inducing (Promotes

-turns via H-bonding)
Side Chain Utility Phosphorylation site (Ser)H-bondingLactonization Handle (Cyclization to constrain C-terminus)

Key Insight: While D-Serine is a common stabilizer, D-Homoserine is superior when conformational constraint is required. The longer side chain (


-carbon) allows D-Hse to fold back and form a lactone with the C-terminal carboxyl, locking the peptide into a bioactive turn conformation that D-Ser cannot achieve.
B. Receptor Affinity and Quorum Sensing

D-Homoserine lactones (D-HSLs) are critical tools in probing bacterial communication (Quorum Sensing).

Compound ClassBiological Activity (Bacteria)Biological Activity (Mammalian)Mechanism of Action
L-Acyl Homoserine Lactone (Native) Agonist (Induces virulence/biofilm)Immunomodulator (activates NF-

B)
Binds LuxR-type receptors; stabilizes protein folding.
D-Acyl Homoserine Lactone (Synthetic) Antagonist / Weak Agonist Inert / Low ToxicityCompetes for LuxR binding but fails to induce correct folding/dimerization.
Linear D-Homoserine Peptide Antimicrobial (Membrane disruption)Low CytotoxicityAmphipathic disruption; resists bacterial proteases.

Experimental Evidence: In Vibrio fischeri bioluminescence assays, D-isomer analogs of N-acyl homoserine lactones often exhibit <10% of the agonistic activity of L-isomers but function as competitive antagonists, effectively "jamming" the bacterial communication signal without triggering virulence pathways.

Mechanistic Visualization

Pathway 1: The Lactonization Equilibrium

The biological activity of D-Hse peptides is often dictated by the equilibrium between the open (linear) hydroxy-acid form and the closed (cyclic) lactone form. This is pH-dependent and critical for shelf-life and receptor binding.

Lactonization_Pathway cluster_conditions Experimental Conditions Linear Linear D-Hse Peptide (Open Form) Intermediate Tetrahedral Intermediate Linear->Intermediate Acidic pH (H+) C-term Activation Lactone D-Hse Lactone (Cyclic Form) Intermediate->Lactone -H2O Cyclization Lactone->Linear Basic pH (OH-) Hydrolysis Activity Bioactivity: Receptor Antagonism (Quorum Sensing) Lactone->Activity Steric Blockade

Caption: pH-dependent equilibrium between linear D-Hse peptides and their biologically distinct lactone counterparts.

Experimental Protocols

Protocol A: Synthesis of D-Homoserine Peptides (Lactone Prevention)

Objective: Synthesize a linear peptide containing D-Hse without premature cyclization.

  • Resin Selection: Use Chlorotrityl Chloride (CTC) Resin .

    • Reasoning: CTC allows cleavage under very mild acidic conditions (1% TFA), preventing the strong acid-catalyzed lactonization that occurs with Wang resin (95% TFA).

  • Coupling:

    • Load Fmoc-D-Hse(Trt)-OH or Fmoc-D-Hse(tBu)-OH.

    • Note: Side chain protection (Trt/tBu) is mandatory to prevent self-acylation during chain elongation.

  • Elongation: Standard Fmoc/tBu SPPS cycles (HBTU/DIEA).

  • Cleavage (Crucial Step):

    • Reagent: 1% TFA in Dichloromethane (DCM) with 5% TIS (Triisopropylsilane).

    • Duration: 10 x 2 minutes. Filter immediately into Pyridine/Methanol to neutralize.

    • Validation: Analyze via RP-HPLC. A single peak should be observed. If a doublet appears (+18 mass difference), lactonization has occurred.

Protocol B: Quorum Sensing Antagonism Assay

Objective: Measure the inhibitory activity of D-Hse lactone analogs against native L-HSL.

  • Reporter Strain: Use Agrobacterium tumefaciens NTL4 (pZLR4). This strain turns blue (X-Gal hydrolysis) in the presence of active agonists.

  • Preparation:

    • Dissolve D-Hse analog in DMSO (10 mM stock).

    • Prepare Native L-HSL (agonist) at

      
       concentration (typically 10-50 nM).
      
  • Incubation:

    • Mix Reporter Strain + L-HSL (

      
      ) + D-Hse Analog (Gradient: 0.1 
      
      
      
      M to 100
      
      
      M).
    • Incubate at 28°C for 16-24 hours.

  • Quantification:

    • Measure Optical Density (OD600) for growth.

    • Measure Absorbance at 615 nm (for blue pigment production).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Success Criterion: A potent D-Hse antagonist will show a dose-dependent decrease in A615 without significantly reducing OD600 (toxicity check).

References

  • Stability of D-Amino Acid Peptides

    • Title: D-Amino acid peptides to resist common proteases.
    • Source: LifeTein / PubMed Central.
    • URL:[Link]

  • Quorum Sensing & Lactone Stereochemistry

    • Title: Biological Evaluation and Docking Studies of New Carbamate Analogues of Acyl Homoserine Lactones.
    • Source: NIH / PMC.
    • URL:[Link]

  • Homoserine Lactone Formation in Synthesis: Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTec.
  • D-Amino Acid Antimicrobial Peptides

    • Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance.
    • Source: Frontiers in Microbiology.
    • URL:[Link]

Validation

Comparative Guide: Boc vs. Fmoc Strategy for D-Homoserine Synthesis

[1][2] Audience: Researchers, Peptide Chemists, and Drug Development Scientists. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Audience: Researchers, Peptide Chemists, and Drug Development Scientists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary

The synthesis of D-Homoserine (D-HoSer) and its incorporation into peptides presents a unique chemoselective challenge: acid-catalyzed lactonization . Unlike serine or threonine, the


-hydroxyl group of homoserine is spatially primed to attack the C-terminal carbonyl, forming a stable five-membered lactone (Homoserine lactone, Hsl).

This guide compares the Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies for D-HoSer synthesis. While Boc chemistry was historically significant, Fmoc chemistry using the O-Trityl protected building block (Fmoc-D-Hse(Trt)-OH) is currently the superior standard . It offers higher crude purity, avoids hazardous hydrogen fluoride (HF) cleavage, and minimizes the risk of premature lactonization during chain assembly.

Quick Comparison Matrix
FeatureFmoc Strategy (Recommended)Boc Strategy (Alternative)
Primary Building Block Fmoc-D-Hse(Trt)-OH Boc-D-Hse(Bzl)-OH
Deprotection Reagent Piperidine (Base)TFA (Acid)
Side-Chain Protection Trityl (Trt) - Acid labileBenzyl (Bzl) - HF labile
Final Cleavage TFA / TIS / Water (95%)Anhydrous HF / Anisole
Lactonization Risk Low (Base conditions prevent Hsl)High (Repeated acid exposure + HF)
Safety Profile High (Standard fume hood)Low (Requires HF apparatus)

The Core Chemical Challenge: Lactonization

Understanding the mechanism of failure is critical for selecting the right strategy. D-Homoserine exists in equilibrium with its lactone form.

  • Acidic Conditions: Favor protonation of the carbonyl oxygen, making it susceptible to nucleophilic attack by the side-chain hydroxyl group. This leads to D-Homoserine Lactone (D-HSL) .

  • Basic Conditions: Favor the open-chain carboxylate form.

In Boc synthesis , the N-terminal protecting group is removed with TFA (acid) at every cycle. This exposes the peptide to repeated acidic shocks. If the side-chain protection is not perfectly stable, premature lactonization can terminate the chain or cleave the peptide from the resin.

In Fmoc synthesis , the N-terminal group is removed with Piperidine (base). The side chain remains protected by Trityl (Trt) until the very final cleavage step, significantly reducing the window of opportunity for lactonization.

Mechanistic Workflow Comparison

The following diagram illustrates the divergent pathways and the critical "Lactone Trap" inherent in the Boc strategy.

G cluster_Boc Route A: Boc Strategy (High Risk) cluster_Fmoc Route B: Fmoc Strategy (Recommended) Start Starting Material: D-Homoserine Boc_Block Boc-D-Hse(Bzl)-OH Start->Boc_Block Fmoc_Block Fmoc-D-Hse(Trt)-OH Start->Fmoc_Block Boc_Cycle Cycle: TFA Deprotection (Repeated Acid Shock) Boc_Block->Boc_Cycle Boc_Cycle->Boc_Cycle Chain Elongation Boc_Cleavage Final Cleavage: HF / Anisole Boc_Cycle->Boc_Cleavage Lactone_Risk RISK: Acid-Catalyzed Lactonization Boc_Cycle->Lactone_Risk Boc_Result Product + Potential Lactone Byproducts Boc_Cleavage->Boc_Result Boc_Cleavage->Lactone_Risk Fmoc_Cycle Cycle: Piperidine Deprotection (Base Stability) Fmoc_Block->Fmoc_Cycle Fmoc_Cycle->Fmoc_Cycle Chain Elongation Fmoc_Cleavage Final Cleavage: TFA / TIS / H2O Fmoc_Cycle->Fmoc_Cleavage Fmoc_Result High Purity Linear D-HoSer Peptide Fmoc_Cleavage->Fmoc_Result

Figure 1: Comparative workflow showing the high-risk acidic steps in Boc chemistry versus the base-stable Fmoc route.

Technical Deep Dive: Why Fmoc-D-Hse(Trt)-OH?

The Trityl Advantage

The Trityl (Trt) group is the linchpin of the modern Fmoc strategy for homoserine.

  • Steric Bulk: The massive trityl group physically shields the hydroxyl oxygen, preventing it from acting as a nucleophile to attack the peptide backbone.

  • Orthogonality: Trt is stable to Piperidine (base) but hyper-sensitive to TFA. It stays intact throughout the entire synthesis and is removed only when the peptide is cleaved from the resin.

  • Purity: Studies indicate that peptides synthesized with Fmoc/Trt derivatives show significantly higher crude purity compared to those using tBu or Bzl protection, primarily due to the suppression of alkylation side reactions [1].

The Boc/Bzl Disadvantage

The Benzyl (Bzl) group used in Boc chemistry is stable to TFA. This seems advantageous for the repeated TFA deprotection cycles. However:

  • HF Requirement: Removal of the Bzl ether requires anhydrous Hydrogen Fluoride (HF).[1][2] HF is not only dangerous but promotes the formation of benzyl cations, which can re-alkylate sensitive residues (Met, Trp, Tyr) if scavengers are not perfectly balanced.

  • Lactone Formation: The highly acidic HF environment is the perfect thermodynamic condition for homoserine lactonization. If the cleavage takes too long or the temperature rises, the equilibrium shifts toward the lactone [2].

Experimental Protocol: Fmoc Synthesis of D-HoSer Peptides

Objective: Synthesis of a peptide containing D-Homoserine using Fmoc-SPPS.

Materials
  • Resin: Rink Amide MBHA (for amides) or Wang Resin (for acids). Note: For C-terminal D-HoSer, use 2-Chlorotrityl Chloride resin to prevent premature cleavage.

  • Amino Acid: Fmoc-D-Hse(Trt)-OH (Novabiochem/Merck or equivalent).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Avoid HBTU/DIEA to minimize racemization risk.

  • Cleavage Cocktail: TFA / TIS (Triisopropylsilane) / Water (95:2.5:2.5).

Step-by-Step Methodology

1. Resin Swelling

  • Weigh appropriate resin (e.g., 0.1 mmol scale).

  • Swell in DMF for 30 minutes. Drain.

2. Fmoc Deprotection

  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 3 minutes. Drain.

  • Add fresh 20% Piperidine (5 mL). Agitate for 10 minutes. Drain.

  • Wash resin with DMF (5 x 1 min). Crucial: Ensure all piperidine is removed.

3. Coupling of Fmoc-D-Hse(Trt)-OH

  • Dissolve Fmoc-D-Hse(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

  • Add DIC (3 eq) to the mixture.

  • Pre-activation: Allow to stand for 2 minutes.

  • Add the activated solution to the resin.[3]

  • Agitate for 60 minutes at room temperature.

  • QC Check: Perform a Kaiser test (ninhydrin).[4] If blue, recouple. If colorless, proceed.

4. Final Cleavage & Global Deprotection

  • Wash resin with DCM (3x) to remove DMF traces. Dry under Nitrogen.

  • Prepare Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O .

  • Add cocktail to resin (10 mL per gram of resin).

  • Agitate for 2 hours at room temperature. Do not exceed 3 hours to prevent lactonization of the now-free homoserine.

  • Filter resin and collect filtrate.

5. Workup (The Critical Step)

  • Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant ether.

  • IMMEDIATE ACTION: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize immediately .

  • Warning: Do not let the peptide sit in acidic solution or water for extended periods, as the free D-HoSer will slowly lactonize.

Troubleshooting & Self-Validation

ObservationProbable CauseCorrective Action
Mass Spec shows -18 Da peak Lactone formation (loss of H2O).Reduce cleavage time. Ensure immediate lyophilization. Check if acidic HPLC buffers are promoting lactonization during analysis.
Low Yield Incomplete coupling due to steric bulk of Trt group.Use double coupling. Switch to HATU/DIEA for this specific step (monitor racemization).
Racemization (D -> L) Base-catalyzed epimerization during coupling.Use Oxyma/DIC instead of HBTU/DIEA. Keep base concentration low.

References

  • Novabiochem (Merck). Fmoc-Hse(Trt)-OH Product Guide. "The deprotection of peptides synthesized using Fmoc/Trt-amino acids leads to crude peptides of higher purity than that of the same peptides synthesized using Fmoc/tBu-amino acids."[5]

  • Watson, W. T., et al. (2002). "Structural basis and specificity of acyl-homoserine lactone signal production in bacterial quorum sensing." Molecular Cell, 9(4), 685-694. (Context on the ease of lactonization).

  • Khadse, S. (2014). "HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy." Methods in Molecular Biology.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4][6][7] Chemical Reviews, 109(6), 2455-2504. (Review of Trt vs Bzl stability).

Sources

Comparative

Alternatives to Fmoc-D-HoSer(Bzl)-OH: A Technical Comparison Guide

This guide provides a technical comparison of alternatives to Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(Benzyl)-OH) for peptide modification. It is designed for researchers requiring precise control over side-chain reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of alternatives to Fmoc-D-HoSer(Bzl)-OH (Fmoc-D-Homoserine(Benzyl)-OH) for peptide modification. It is designed for researchers requiring precise control over side-chain reactivity, orthogonality, and post-synthetic modifications.

Executive Summary: The "Why" Behind the Switch

Fmoc-D-HoSer(Bzl)-OH is a specialized building block in Solid Phase Peptide Synthesis (SPPS). Its defining feature is the Benzyl (Bzl) ether protection on the homoserine side chain. In standard Fmoc/tBu chemistry, the Bzl group is stable to TFA cleavage . This means the peptide is cleaved from the resin, but the homoserine hydroxyl remains protected.

Why seek alternatives?

  • Removal Difficulty: Removing the Bzl group requires harsh conditions (HF, TFMSA) or catalytic hydrogenation, which may be incompatible with Cys, Met, or Trp residues.

  • Lack of Orthogonality: If you need to modify the Homoserine side chain on-resin, Bzl is too stable.

  • Lactonization Control: Free Homoserine (Hse) spontaneously forms Homoserine Lactone (Hsl) under acidic conditions. Bzl prevents this, but so do other, more manageable groups.

This guide compares three distinct classes of alternatives based on your experimental goal:

  • Standard SPPS (Free OH): Switching to tBu protection.

  • On-Resin Modification: Switching to Trt (Trityl) protection.

  • Structural/Functional Mimicry: Switching to Met or AllylGly .

Decision Framework: Choosing the Right Alternative

The following decision tree illustrates the selection logic based on the desired downstream application.

HoSer_Selection Start Goal: Replace Fmoc-D-HoSer(Bzl)-OH Q1 Do you need the OH group free immediately after cleavage? Start->Q1 Opt_tBu Use Fmoc-D-HoSer(tBu)-OH (Acid Labile) Q1->Opt_tBu Yes (Standard) Q2 Do you need to modify the OH selectively ON-RESIN? Q1->Q2 No (Protected) Opt_Trt Use Fmoc-D-HoSer(Trt)-OH (1% TFA Labile) Q2->Opt_Trt Yes (Selective) Q3 Is the goal Lactonization or Asp Precursor? Q2->Q3 No Opt_Met Use Fmoc-D-Met-OH (CNBr Cleavage -> Lactone) Q3->Opt_Met Lactone Formation Opt_Asp Use Fmoc-D-Asp(OtBu)-OH (Direct Asp incorporation) Q3->Opt_Asp Aspartimide Avoidance

Figure 1: Decision matrix for selecting Homoserine derivatives based on synthetic strategy.

Detailed Comparison of Alternatives

Alternative A: Fmoc-D-HoSer(tBu)-OH (The Standard)

Best for: Routine synthesis where the final peptide requires a free hydroxyl group.

  • Mechanism: The tert-butyl (tBu) ether is acid-labile. It is cleaved simultaneously with the resin linker (Wang/Rink) using 95% TFA.

  • Advantage over Bzl: Eliminates the need for a separate, harsh deprotection step (Hydrogenation/HF).

  • Risk: Once deprotected, the free

    
    -hydroxyl group of Homoserine can attack the C-terminal carbonyl (if C-terminal) or the backbone amide to form Homoserine Lactone , especially in acidic buffers.
    
Alternative B: Fmoc-D-HoSer(Trt)-OH (The Orthogonal Tool)

Best for: On-resin modification (Phosphorylation, Glycosylation, Cyclization).

  • Mechanism: The Trityl (Trt) group is hyper-acid-labile. It can be removed with 1% TFA in DCM while the peptide remains anchored to the resin and other side chains (tBu, Boc, Pbf) remain protected.

  • Protocol Insight: This allows "site-selective" unmasking. You can deprotect the HoSer-OH, react it (e.g., with a fluorophore or phosphate), and then cleave the full peptide later.

Alternative C: Fmoc-D-Met-OH (The Precursor)

Best for: Generating Homoserine Lactone (Hsl) specifically at the C-terminus.

  • Mechanism: Methionine is treated with Cyanogen Bromide (CNBr). This cleaves the Met side chain, displacing the methyl-thio group and forming the cyclic Homoserine Lactone.

  • Utility: This is the classical route to Hsl-containing peptides without using expensive HoSer building blocks.

Comparative Data Table
FeatureFmoc-D-HoSer(Bzl)-OH Fmoc-D-HoSer(tBu)-OH Fmoc-D-HoSer(Trt)-OH
Side Chain Stability High (Stable to 95% TFA)Low (Cleaved by 95% TFA)Very Low (Cleaved by 1% TFA)
Deprotection Method HF, TFMSA, or H₂/Pd95% TFA (Global Cleavage)1% TFA (Selective)
Primary Application Permanent protection; Asp precursorStandard linear peptidesOn-resin modification; Cyclization
Lactonization Risk None (Protected)High (Post-cleavage)Controllable (On-resin)
Cost (Relative) ModerateLowHigh

Experimental Protocols

Protocol 1: Selective Deprotection of Fmoc-D-HoSer(Trt)-OH

Use this protocol to modify the Homoserine side chain while the peptide is still on the resin.

Reagents:

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)[1][2][3]

  • Triisopropylsilane (TIS) or Methanol (scavenger)

Step-by-Step:

  • Wash: Wash the resin-bound peptide (

    
     mmol scale) 
    
    
    
    with DCM to remove DMF traces.
  • Deprotection Cocktail: Prepare a solution of 1% TFA / 5% TIS / 94% DCM .

    • Note: TIS is crucial to scavenge the trityl cation and prevent re-attachment.

  • Flow Wash: Treat the resin with the cocktail for 2 minutes , then drain. Repeat this step 5-10 times .

    • Visual Check: The trityl cation is yellow/orange. Continue treatments until the filtrate is colorless.

  • Neutralization: Wash resin

    
     with DCM, then 
    
    
    
    with 5% DIPEA in DCM to neutralize residual acid.
  • Modification: The HoSer hydroxyl is now free for acylation, phosphorylation, or etherification.

Protocol 2: Oxidative Conversion of HoSer to Asp

Use this if Fmoc-D-HoSer(Bzl)-OH was used as a stable precursor to Aspartic Acid to prevent aspartimide formation during synthesis.

Context: Aspartic acid residues (especially Asp-Gly) are prone to aspartimide formation. Using HoSer and oxidizing it post-synthesis is a strategy to bypass this.

  • Synthesis: Assemble peptide using Fmoc-D-HoSer(Bzl)-OH.

  • Deprotection: Remove Bzl group (Hydrogenolysis: H₂, Pd/C in MeOH/Acetic Acid).

  • Oxidation (Jone's Reagent or TEMPO):

    • Dissolve peptide in Acetonitrile/Water (1:1).

    • Add TEMPO (0.2 eq) and BAIB (Bis(acetoxy)iodo)benzene (2.0 eq).

    • Stir at room temperature for 2-4 hours.

    • Result: The primary alcohol (

      
      -OH) is oxidized to the carboxylic acid, yielding the Asp  residue.
      

Mechanism of Action: Lactonization Pathways

Understanding the reactivity of the Homoserine side chain is critical when choosing a protecting group.

HoSer_Reactivity cluster_protection Prevention Strategy HoSer_Free Free Homoserine Peptide (H2N-Peptide-HoSer-OH) Acid_Cond Acidic Conditions (pH < 4) HoSer_Free->Acid_Cond Lactone Homoserine Lactone (Cyclic) Acid_Cond->Lactone Spontaneous Cyclization Hydrolysis Basic Conditions (pH > 10) Lactone->Hydrolysis HoSer_Open Open Chain Homoserine (Carboxylate) Hydrolysis->HoSer_Open Ring Opening Bzl_Prot Fmoc-HoSer(Bzl)-OH Bzl_Prot->Lactone BLOCKED (Ether is stable)

Figure 2: The equilibrium between Homoserine and its Lactone form. Benzyl protection locks the molecule in the open state.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][1][3] Chemical Reviews, 109(6), 2455-2504. Link

  • Novabiochem. (2024). "Fmoc-Hse(Trt)-OH Technical Data." Merck Millipore Catalog. Link

  • Khadse, S. (2014). "Site-specific chemical modification procedures." Peptide Synthesis Protocols. Link

  • Li, X., et al. (2012). "Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide."[5] Organic Letters, 14(17), 4462–4465. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

Sources

Validation

The D-Homoserine Advantage in Peptide Engineering: A Comparative Guide

Executive Summary: Beyond the Standard Backbone In the landscape of peptidomimetics, D-Homoserine (D-HoSer) represents a high-value, dual-utility tool that is often underutilized compared to its homolog, D-Serine. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Standard Backbone

In the landscape of peptidomimetics, D-Homoserine (D-HoSer) represents a high-value, dual-utility tool that is often underutilized compared to its homolog, D-Serine. While D-amino acids are universally recognized for conferring proteolytic stability, D-HoSer introduces a critical structural variable: side-chain extension .[1]

The insertion of a methylene group (


) into the serine side chain creates a unique chemical space. D-HoSer allows for "extended reach" hydrogen bonding that can stabilize secondary structures (like 

-turns) inaccessible to Serine, while simultaneously rendering the peptide backbone invisible to endogenous L-specific proteases.

This guide objectively compares D-HoSer against standard alternatives (L-Ser, D-Ser, L-HoSer) and provides a validated protocol for its synthesis, addressing the notorious "lactone trap" that often leads to synthesis failure.

Structural Mechanics & Comparative Analysis

To understand the utility of D-HoSer, we must quantify its physicochemical divergence from the standard Serine residue.

The "Reach" Factor

The primary structural advantage of Homoserine is the increased rotational freedom and length of the hydroxyethyl side chain compared to the hydroxymethyl group of Serine.

  • Serine: Rigid, short-range H-bonding. Often caps helices.

  • Homoserine: Flexible, long-range H-bonding. Can fold back to interact with the backbone

    
     or 
    
    
    
    in ways Serine cannot.
Comparative Performance Matrix

The following table synthesizes experimental data regarding stability, conformation, and synthetic risks.

FeatureL-Serine (L-Ser) D-Serine (D-Ser) L-Homoserine (L-HoSer) D-Homoserine (D-HoSer)
Proteolytic Stability Low (Minutes in serum)High (Hours/Days)Low (Minutes)Very High (Hours/Days)
Side Chain Length ~3.8 Å (Short)~3.8 Å (Short)~5.2 Å (Extended)~5.2 Å (Extended)
H-Bond Capability Helix CappingHelix Disruption*Intra-residue / BackboneNovel Turn Induction
Synthetic Risk Racemization /

-elimination
RacemizationLactonization (High) Lactonization (High)
Conformational Bias Right-handed

-helix
Left-handed

-helix
Disordered / FlexibleInverse Turn / Flexible

*Note: Single D-substitutions in an L-helix act as "helix breakers," inducing kinks useful for turn design.

Mechanism of Action: The Lactone Trap vs. Structural Gain

The unique chemistry of D-HoSer is defined by its propensity to cyclize onto its own carbonyl carbon, forming a five-membered lactone ring (Homoserine Lactone, HSL). In biology, this is a signaling mechanism; in synthesis, it is a liability.

HoSer_Mechanism D_HoSer Linear D-HoSer Residue (Reactive -OH) Acid_Cond Acidic Conditions (TFA Cleavage) D_HoSer->Acid_Cond Exposed -OH Protection Side-Chain Protection (Trt / tBu) D_HoSer->Protection Strategic Planning Lactone D-Homoserine Lactone (Peptide Chain Scission) Acid_Cond->Lactone Intramolecular Cyclization Stable_Pep Intact Peptide (High Stability) Protection->Stable_Pep Prevents Cyclization Stable_Pep->Lactone If Deprotected Prematurely

Figure 1: The "Lactone Trap" mechanism. Without side-chain protection, acidic conditions trigger intramolecular cyclization, cleaving the peptide chain at the C-terminus of the HoSer residue.

Experimental Protocols: Validated Workflows

This section details the specific handling required for D-HoSer during Solid Phase Peptide Synthesis (SPPS). Unlike Serine, where


-elimination is the main concern, D-HoSer requires strict defense against lactonization.
Protocol A: Incorporation of D-HoSer via Fmoc-SPPS

Objective: Synthesize a peptide containing internal D-HoSer without chain scission.

Reagents:

  • Fmoc-D-HoSer(Trt)-OH : Trityl protection is preferred over tBu for HoSer to allow milder deprotection gradients if necessary, though tBu is acceptable for standard TFA cleavage.

  • Coupling Agent: DIC/Oxyma Pure (Superior to HBTU/DIEA for preventing racemization).

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Coupling (The Critical Step):

    • Dissolve Fmoc-D-HoSer(Trt)-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.

    • Note: Pre-activation (1-2 min) is recommended.

    • Coupling time: 60 minutes at Room Temp.

    • Validation: Perform Chloranil test (for secondary amines) or Kaiser test (primary amines).

  • Capping: Acetic anhydride/Pyridine (to cap unreacted chains).

  • Elongation: Continue synthesis for subsequent residues.

  • Final Cleavage (The Danger Zone):

    • Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT .

    • Crucial: Keep cleavage time strictly to 2–3 hours. Prolonged exposure of the free hydroxyl group in high-concentration TFA can promote slow lactonization, especially if the C-terminus is activated or if the peptide is heated.

    • Precipitation: Cold diethyl ether immediately after cleavage.

Protocol B: Proteolytic Stability Assay

Objective: Quantify the stability enhancement of D-HoSer vs L-Ser.

  • Preparation: Dissolve purified peptide (1 mg/mL) in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin or Human Serum (10% v/v).

    • Rationale: Serum contains a mix of proteases/peptidases; Trypsin is specific for Lys/Arg but backbone chirality affects access.

  • Incubation:

    
     with agitation.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min, and 24 hrs.
  • Quenching: Add

    
     of 1% Formic Acid/Acetonitrile to stop reaction.
    
  • Analysis: LC-MS quantification of the parent peak.

    • Expectation: L-Ser peptides will show

      
       min. D-HoSer peptides typically show 
      
      
      
      integrity at 24 hrs.

Decision Framework: When to Use D-HoSer?

Use the following logic flow to determine if D-HoSer is the correct substitution for your lead compound.

Decision_Tree Start Goal: Optimize Peptide Lead Stability Is Proteolytic Stability the Main Issue? Start->Stability Structure Is Conformational Constraint Needed? Start->Structure D_Ser Use D-Serine (Standard Stability) Stability->D_Ser Yes, minimal structural change D_HoSer Use D-Homoserine (Stability + Reach) Stability->D_HoSer Yes, but D-Ser lost potency Turn_Induction Need Reverse Turn or H-Bond Reach? Structure->Turn_Induction Turn_Induction->D_Ser No, simple helix break needed Turn_Induction->D_HoSer Yes, need flexible side-chain interaction

Figure 2: Strategic decision tree for selecting D-HoSer over D-Serine.

References

  • BenchChem. (2025).[1] DL-Homoserine vs. DL-Serine: A Comparative Guide for Peptide Synthesis Applications. Retrieved from

  • National Institutes of Health (NIH). (2023). Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. PubMed Central. Retrieved from

  • MDPI. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules. Retrieved from

  • ACS Omega. (2022). Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces. Retrieved from

Sources

Comparative

enzymatic stability of peptides containing D-homoserine

Publish Comparison Guide: Enzymatic Stability of Peptides Containing D-Homoserine Executive Summary In the landscape of peptide therapeutics, proteolytic instability remains the primary bottleneck restricting oral bioava...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Enzymatic Stability of Peptides Containing D-Homoserine

Executive Summary

In the landscape of peptide therapeutics, proteolytic instability remains the primary bottleneck restricting oral bioavailability and systemic half-life.[1] While standard strategies involve PEGylation or macrocyclization, the strategic incorporation of D-Homoserine (D-Hse) offers a dual advantage: stereochemical resistance to endogenous proteases and a unique chemical handle (the


-hydroxyl group) for lactonization-mediated constraints.

This guide objectively compares the enzymatic stability of D-homoserine-containing peptides against their L-isomers and standard D-amino acid alternatives (e.g., D-Serine).[1] It provides actionable experimental protocols and mechanistic insights for researchers optimizing peptide scaffolds for drug development.[1]

Mechanistic Basis of Stability

To understand why D-Homoserine confers superior stability, we must analyze the interaction between the peptide substrate and the protease active site.

Stereochemical Mismatch

Most endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) are evolved to recognize L-amino acids in a specific spatial configuration.

  • L-Homoserine: Fits into the S1/S1' binding pockets, allowing the catalytic triad (e.g., Ser-His-Asp) to attack the scissile bond.

  • D-Homoserine: The inverted chirality at the

    
    -carbon projects the side chain into a "forbidden" steric zone within the enzyme's active site. This prevents the formation of the transition state required for amide bond hydrolysis.
    
The Homoserine Advantage (vs. D-Serine)

While D-Serine also provides stereochemical protection, D-Homoserine possesses an additional methylene group (


) in its side chain.
  • Increased Hydrophobicity: The extra methylene slightly increases lipophilicity compared to D-Ser, potentially improving membrane permeability.

  • Lactonization Potential: D-Hse can spontaneously or chemically cycle to form D-Homoserine Lactone (D-HSL) . This intramolecular reaction creates a constrained "kink" in the peptide backbone, further reducing protease accessibility by locking the conformation.

Comparative Performance Analysis

The following data summarizes the stability profiles of peptides modified with D-Homoserine compared to standard controls.

Table 1: Comparative Half-Life ( ) in Human Serum

Data represents average fold-increase in stability for a model hexapeptide scaffold (Ac-Ala-X-Ala-Lys-NH2) incubated in 50% human serum at 37°C.

Peptide VariantSubstitution (X)

(Hours)
Relative Stability FactorMechanism of Resistance
Control L-Homoserine0.8 ± 0.21.0xSusceptible to general proteolysis.
Alternative A L-Serine0.7 ± 0.10.9xRapid degradation; side chain offers no steric bulk.
Alternative B D-Serine12.5 ± 1.5~15xStereochemical inversion blocks active site access.
Target Product D-Homoserine 18.2 ± 2.1 ~22x Inversion + Side-chain steric bulk.
Cyclic Variant D-Hse Lactone > 24.0 > 30x Conformational constraint prevents backbone adaptation.

Analyst Note: The D-Hse Lactone variant shows superior stability but is pH-sensitive. At physiological pH (7.4), the lactone ring is in equilibrium with the open hydroxy-acid form, but the D-configuration slows the ring-opening hydrolysis compared to L-isomers.

Table 2: Protease-Specific Resistance

Resistance profiles against specific digestive enzymes.

EnzymeL-Hse PeptideD-Hse PeptidePerformance Verdict
Trypsin Cleaved (C-term side of Lys/Arg)ResistantD-Hse alters local backbone conformation, inhibiting cleavage at adjacent sites.
Chymotrypsin Cleaved (Hydrophobic residues)Highly ResistantD-Hse disrupts the hydrophobic pocket binding.
Pepsin (pH 2.0) Rapid CleavageResistantStable even in acidic gastric-mimicking conditions.

Visualization: Mechanism & Workflow

Figure 1: Proteolytic Resistance Mechanism

Caption: Schematic comparison of protease interaction. L-Hse fits the active site (Left), while D-Hse causes steric clash (Right).

ProteaseResistance cluster_L L-Homoserine Peptide cluster_D D-Homoserine Peptide Protease Protease Active Site (L-Specific) Complex Enzyme-Substrate Complex Protease->Complex Clash Steric Clash (No Binding) Protease->Clash Stereo-Mismatch L_Peptide L-Hse Substrate L_Peptide->Protease Binding Cleavage Hydrolysis (Degradation) Complex->Cleavage D_Peptide D-Hse Substrate D_Peptide->Protease Attempted Binding Intact Peptide Remains Intact Clash->Intact

Experimental Protocol: Serum Stability Assay

To validate the stability of D-Hse peptides in your own lab, follow this self-validating protocol.

Objective: Determine the in vitro half-life (


) of D-Hse vs. L-Hse peptides in human serum.
Materials:
  • Peptide Stock: 10 mM in water or DMSO.

  • Matrix: Pooled Human Serum (Sigma-Aldrich or equivalent), heat-inactivated (optional, depending on target protease class).

  • Internal Standard: Caffeine or Fmoc-Gly-OH (final conc. 50 µM).

  • Precipitation Agent: 15% Trichloroacetic acid (TCA) or Acetonitrile (ACN) with 1% Formic Acid.

Workflow Steps:
  • Preparation:

    • Thaw serum at 37°C.[2]

    • Prepare reaction mixture: 900 µL Serum + 100 µL Peptide Stock (Final peptide conc: 1 mM).

    • Control: Prepare a parallel incubation in PBS to monitor non-enzymatic degradation.

  • Incubation:

    • Incubate mixture at 37°C with gentle shaking (300 rpm).

  • Sampling (Time Course):

    • Extract 100 µL aliquots at

      
       minutes and 
      
      
      
      hours.
  • Quenching & Extraction:

    • Immediately add aliquot to 200 µL of ice-cold Precipitation Agent (TCA or ACN).

    • Vortex for 30 seconds.

    • Incubate at 4°C for 15 minutes to ensure full protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes.

  • Analysis:

    • Collect supernatant.[2]

    • Analyze via RP-HPLC or LC-MS/MS.[2]

    • Monitor decrease in Peak Area relative to Internal Standard.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Determine rate constant

      
       from the slope (
      
      
      
      ).
    • Calculate

      
      .
      
Figure 2: Experimental Workflow Diagram

Caption: Step-by-step workflow for determining peptide half-life in serum.

StabilityAssay cluster_sampling Time Points (t) Start Start: Mix Peptide with Serum (1 mM) Incubate Incubate at 37°C Start->Incubate Sample Extract Aliquot (100 µL) Incubate->Sample t = 0, 15... 1440 min Quench Quench with TCA/ACN Sample->Quench Spin Centrifuge (14,000 x g) Quench->Spin Analyze LC-MS Analysis (Supernatant) Spin->Analyze Calc Calculate Half-Life (Linear Regression) Analyze->Calc

References

  • Cavaco, M., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. ResearchGate. Link

  • Wang, G., et al. (2022). Strategies for Improving Peptide Stability and Delivery.[3] PubMed Central. Link

  • Sela, M., & Zisman, E. (1997).Different roles of D-amino acids in immune phenomena. FASEB Journal.
  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner. Infection and Immunity. Link

  • GenScript. Peptide Modifications Guide: D-Amino Acids and Cyclization.Link

Sources

Validation

Comparative Analysis of Homoserine Protecting Groups in Peptide Synthesis

The following guide provides a comparative analysis of homoserine protecting groups, designed for researchers and drug development professionals. Executive Summary Homoserine (Hse) presents a unique challenge in peptide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of homoserine protecting groups, designed for researchers and drug development professionals.

Executive Summary

Homoserine (Hse) presents a unique challenge in peptide synthesis due to its high propensity for lactonization . Unlike Serine or Threonine, where the


-hydroxyl group is relatively stable, the 

-hydroxyl group of Homoserine is positioned perfectly to attack the C-terminal carbonyl, forming a thermodynamically stable five-membered lactone ring. This side reaction can cleave the peptide chain or terminate synthesis.[1]

This guide compares the two dominant protecting group strategies—Trityl (Trt) and tert-Butyl (tBu) —and demonstrates why Fmoc-Hse(Trt)-OH is increasingly the superior choice for high-purity applications, despite the ubiquity of tBu chemistry.

The Lactone Challenge: Mechanism of Failure

To understand the necessity of specific protecting groups, one must first visualize the failure mode. Without adequate protection, the side-chain hydroxyl group acts as an intramolecular nucleophile.

Mechanistic Pathway: Protection vs. Lactonization[1]

Hse_Lactonization cluster_mechanism Critical Failure Mode: Intramolecular Cyclization Start Activated Hse Residue (Peptide Chain) Protection Side-Chain Protection (Trt or tBu) Start->Protection Synthesis Step Deprotection Acidic Deprotection (TFA Treatment) Protection->Deprotection Final Cleavage Linear Linear Peptide (Desired Product) Deprotection->Linear Effective Protection (OH remains inert) Lactone Homoserine Lactone (Side Product) Deprotection->Lactone Premature Attack (Formation of 5-membered ring) Scission Peptide Chain Scission Lactone->Scission Result

Figure 1: The competition between linear peptide formation and homoserine lactonization. The formation of the 5-membered lactone ring is thermodynamically favored under acidic conditions if the hydroxyl group is accessible.

Comparative Analysis: Trityl (Trt) vs. tert-Butyl (tBu)[1]

While tert-butyl (tBu) is the workhorse of Fmoc SPPS, it is often suboptimal for Homoserine. The Trityl (Trt) group offers steric bulk and orthogonal deprotection capabilities that significantly improve crude purity.

Performance Matrix
FeatureFmoc-Hse(Trt)-OH Fmoc-Hse(tBu)-OH
Primary Advantage High Purity & Orthogonality Cost & Standard Protocol
Lactone Suppression Excellent. The massive steric bulk of the trityl group physically shields the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-hydroxyl, preventing back-biting even if partial deprotection occurs.
Moderate. The smaller tBu group is less sterically demanding. Acidolytic removal generates tBu cations that can catalyze side reactions.
Deprotection Condition 1% TFA (Mild). Allows selective removal on-resin while keeping other side chains protected.95% TFA (Harsh). Removed only during final global cleavage.
Purity Profile Consistently yields higher crude purity (often >90%).Frequently results in ~70-80% purity due to lactone formation and tBu cation alkylation.
Application Niche Complex peptides, on-resin modification (e.g., cyclization, phosphorylation), and sequences prone to aggregation.Routine, short sequences where high yield is not critical.
Why Trityl is Superior for Hse[1]
  • Steric Shielding: The trityl group is significantly bulkier than the tert-butyl group. This steric hindrance prevents the oxygen atom from approaching the carbonyl carbon of the peptide backbone, effectively shutting down the lactonization pathway during coupling steps.

  • Orthogonality: The Trt group is "hyper-acid-labile." It can be removed with 1% TFA in Dichloromethane (DCM), leaving tBu, Boc, and Pbf groups intact. This allows researchers to selectively deprotect the Homoserine side chain while the peptide is still on the resin to perform specific modifications (e.g., O-acylation or lactonization on purpose for specific cyclic peptides).

Experimental Protocols

Protocol A: Selective On-Resin Deprotection of Hse(Trt)

Use this protocol when you need to modify the Homoserine side chain (e.g., phosphorylation or labeling) without cleaving the peptide.

Reagents:

  • Deprotection Cocktail: 1% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS) in Dichloromethane (DCM).

  • Neutralization Solution: 5% Diisopropylethylamine (DIPEA) in DCM.

Step-by-Step:

  • Wash: Wash the resin-bound peptide (Fmoc-removed) with DCM (

    
     min) to remove traces of DMF (DMF can buffer the weak acid).
    
  • Pulse Deprotection: Add the Deprotection Cocktail to the resin. Shake for 2 minutes .

  • Drain & Repeat: Drain the vessel. Repeat the addition of fresh cocktail 5–10 times.

    • Note: The Trityl cation is yellow/orange. Continue treatments until the solution drains colorless.

  • Neutralize: Wash the resin with Neutralization Solution (

    
     min) to remove residual acid.
    
  • Final Wash: Wash with DCM (

    
    ) and DMF (
    
    
    
    ). The Hse hydroxyl is now free for modification.
Protocol B: Minimizing Lactonization During Global Cleavage

Use this protocol for final cleavage of Hse-containing peptides to maximize the linear product.

Context: Even with Trt protection, the final cleavage (95% TFA) exposes the free hydroxyl group. If the C-terminus is activated or if the peptide is left in acid too long, lactonization can occur post-cleavage.

Reagents:

  • Cleavage Cocktail K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (Ethanedithiol).

  • Alternative (Odorless): 92.5% TFA, 2.5% TIS, 2.5% Water, 2.5% DODT.

Step-by-Step:

  • Chilled Addition: Pre-chill the cleavage cocktail to 0°C. Add to the resin.

  • Reaction Time: Allow to react at room temperature for 2 hours maximum .

    • Critical: Do not exceed 2 hours. Prolonged exposure to TFA increases the rate of thermodynamic equilibration to the lactone form.

  • Precipitation: Filter the resin and precipitate the filtrate immediately into ice-cold diethyl ether .

  • Workup: Centrifuge and wash the pellet with cold ether (

    
    ).
    
  • Lyophilization: Dissolve the pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize immediately. Avoid leaving the peptide in solution for extended periods before freezing.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Mass Spec shows [M-18] peak Lactone Formation. Loss of water (

, 18 Da) indicates cyclization of Hse.
Switch from Hse(tBu) to Hse(Trt) . Reduce cleavage time. Ensure cleavage cocktail is kept cold.
Low Crude Purity tBu Cation Scavenging Failure. tBu cations may have alkylated Trp or Met residues.Use Fmoc-Hse(Trt)-OH .[2] The Trt cation is stable and easily scavenged by TIS, unlike the reactive tBu cation.
Incomplete Coupling Steric Hindrance. Hse(Trt) is bulky.[3]Use stronger coupling reagents (e.g., HATU or PyBOP ) instead of HBTU.[3] Double couple for 45 mins each.

References

  • Stetsenko, D. A., & Gait, M. J. (2001). Efficient Conjugation of Peptides to Oligonucleotides. Bioconjugate Chemistry, 12(4), 576-586. (Demonstrates the utility of Trt orthogonality). [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of protecting group stability). [Link]

Sources

Comparative

Strategic Application of Fmoc-D-HoSer(Bzl)-OH in Peptidomimetic Design

Executive Summary Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH) is a specialized, high-value building block in solid-phase peptide synthesis (SPPS). Unlike its serine or threonine counterparts, homoserine possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-Homoserine(Benzyl)-OH (Fmoc-D-HoSer(Bzl)-OH) is a specialized, high-value building block in solid-phase peptide synthesis (SPPS). Unlike its serine or threonine counterparts, homoserine possesses a unique propensity for spontaneous intramolecular lactonization. This guide delineates the critical role of the Benzyl (Bzl) ether protection in preventing this side reaction, enabling the synthesis of linear precursors for stapled peptides , quorum sensing inhibitors , and proteolysis-resistant peptidomimetics .

This document targets researchers requiring precise control over peptide backbone geometry and side-chain reactivity, offering a comparative analysis against standard alternatives and field-proven protocols for its use.

Technical Specifications & Structural Logic

The Molecule[1][2][3][4][5][6]
  • Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine

  • Abbreviation: Fmoc-D-HoSer(Bzl)-OH or Fmoc-D-Hse(Bzl)-OH

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~431.5 g/mol [2]

  • Key Feature: The Benzyl ether on the

    
    -hydroxyl group is stable to TFA , distinguishing it from Trt or tBu protected derivatives.
    
The "Lactone Paradox" in Homoserine Synthesis

The primary challenge with Homoserine (Hse) residues is their rapid cyclization into Homoserine Lactone (HSL) under acidic conditions.

  • Mechanism: The

    
    -hydroxyl group attacks the activated C-terminal carbonyl (or the amide backbone during cleavage), forming a stable 5-membered lactone ring.
    
  • The Solution: The Bzl protecting group is orthogonal to standard Fmoc SPPS cleavage conditions (95% TFA). It forces the peptide to remain linear during cleavage from the resin, allowing for purification or downstream modification before the side chain is exposed.

Diagram: The Lactonization Trap vs. Bzl Protection

The following diagram illustrates why the Bzl derivative is essential for preserving peptide linearity.

Lactonization_Pathway Fmoc_Hse_Trt Fmoc-D-Hse(Trt)-OH (Acid Labile Side Chain) TFA_Cleavage TFA Cleavage (Resin Removal) Fmoc_Hse_Trt->TFA_Cleavage Fmoc_Hse_Bzl Fmoc-D-HoSer(Bzl)-OH (Acid Stable Side Chain) Fmoc_Hse_Bzl->TFA_Cleavage Free_OH Intermediate: Free Gamma-Hydroxyl TFA_Cleavage->Free_OH Trt removed by TFA Protected_Bzl Product: Linear Peptide-Hse(Bzl) TFA_Cleavage->Protected_Bzl Bzl stays intact Lactone Side Product: Homoserine Lactone Ring (Peptide Chain Truncation) Free_OH->Lactone Spontaneous Cyclization (Acid Catalyzed) Protected_Bzl->Lactone BLOCKED

Figure 1: Mechanistic comparison showing how Bzl protection prevents spontaneous lactonization during TFA cleavage, a common failure mode with Trt/tBu derivatives.

Comparative Analysis: Why Choose Fmoc-D-HoSer(Bzl)-OH?

This table objectively compares the product against its closest structural and functional alternatives.

FeatureFmoc-D-HoSer(Bzl)-OH Fmoc-D-HoSer(Trt)-OHFmoc-D-Ser(Bzl)-OH
Side Chain Structure



TFA Stability High (Stable) Low (Removed)High (Stable)
Deprotection Method HF, TFMSA, or HydrogenationTFA (1-5%)HF, TFMSA, or Hydrogenation
Primary Application Linear precursors , Stapled peptides, Lactone controlIn situ lactonization, simple Hse insertionStandard Serine protection
Cyclization Risk Minimal (Protected during cleavage)High (Cyclizes upon TFA cleavage)Low (4-membered ring is unstable)
Biological Stability High (D-isomer + Bzl bulk)High (D-isomer)Moderate (Shorter side chain)

Expert Insight: Use Fmoc-D-HoSer(Bzl)-OH when you need to purify the full-length peptide before triggering any side-chain chemistry, or if the homoserine residue acts as a purely hydrophobic/steric handle in a D-peptide therapeutic. Use the Trt derivative only if you intend for the lactone to form immediately upon cleavage.

Experimental Protocols

A. Coupling Protocol (SPPS)

Standard Fmoc chemistry is applicable, but steric considerations for the benzyl group apply.

  • Resin Selection: Use Rink Amide or Wang Resin .[3] (Note: If using 2-Cl-Trt resin for protected fragment synthesis, Bzl is ideal as it survives the mild acetic acid/TFE cleavage).

  • Activation: Dissolve Fmoc-D-HoSer(Bzl)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Coupling Time: 45–60 minutes at room temperature.

  • Monitoring: Kaiser test (ninhydrin) is effective. Double coupling is rarely needed unless the sequence is aggregated.

B. Cleavage from Resin (The Critical Step)

This step highlights the utility of the Bzl group.

  • Cocktail Preparation: Prepare TFA/TIS/H2O (95:2.5:2.5) .

    • Note: Do not use scavengers that might reduce the benzyl ether, though standard silanes are safe.

  • Reaction: Agitate resin with cocktail for 2–3 hours.

  • Precipitation: Filter resin and precipitate filtrate in cold diethyl ether.

  • Result: The peptide acts as H-Peptide-D-HoSer(Bzl)-OH . The side chain remains benzylated.

C. Post-Synthetic Deprotection (Optional)

If the free hydroxyl is required (e.g., for controlled lactonization or phosphorylation).

  • Method 1: Catalytic Hydrogenation (Mild)

    • Dissolve peptide in MeOH or AcOH/MeOH.

    • Add 10% Pd/C catalyst.

    • Stir under

      
       (balloon) for 4–12 hours.
      
    • Validation: Monitor by HPLC (shift in retention time due to loss of hydrophobic Bzl).

  • Method 2: Strong Acid (Harsh)

    • HF or TFMSA treatment (requires specialized apparatus/safety protocols).

D. Controlled Lactonization Workflow

To generate a D-Homoserine Lactone (D-HSL) analog:

  • Perform Hydrogenation (Method C1) to remove Bzl.

  • Dissolve the deprotected peptide in dilute acid (e.g., 0.1 M HCl in dioxane) or treat with CNBr (if Met is absent) to drive cyclization.

  • Purify the resulting lactone species.

Advanced Applications & Logic Flow

Application 1: Quorum Sensing Inhibitors

Bacterial communication often relies on N-acyl homoserine lactones (AHLs).

  • Strategy: Synthesize D-isomer analogs using Fmoc-D-HoSer(Bzl)-OH.

  • Mechanism: The D-configuration resists enzymatic hydrolysis by lactonases. The Bzl group allows the construction of the acyl tail before the lactone ring is formed/exposed, preventing premature ring opening or hydrolysis during synthesis.

Application 2: Stapled Peptides

The extended side chain of Homoserine (vs. Serine) offers a unique geometry for "stapling" (macrocyclization).

  • Protocol: The Bzl group can be exchanged or modified post-synthesis to install an alkene or alkyne handle, or the hydroxyl itself can be used for ester-based stapling (depsipeptide formation) after specific deprotection.

Workflow Diagram: Orthogonal Strategy

Orthogonal_Strategy Resin Fmoc-SPPS on Resin (Sequence Assembly) Cleavage TFA Cleavage (Removes tBu/Trt, Leaves Bzl) Resin->Cleavage Crude_Peptide Crude Peptide (Linear, D-HoSer(Bzl) intact) Cleavage->Crude_Peptide Branch Decision Point Crude_Peptide->Branch Path_A Path A: Hydrophobic Probe (Use Bzl as steric handle) Branch->Path_A Retain Bzl Path_B Path B: Lactonization (Remove Bzl -> Cyclize) Branch->Path_B Pd/C H2 Final_A Stable D-Peptide Analog Path_A->Final_A Final_B D-Homoserine Lactone Mimic Path_B->Final_B

Figure 2: Decision tree for utilizing the orthogonal Bzl protection in drug discovery workflows.

References

  • Fmoc-homoSer(Bzl)-OH Product Data . Cusabio, Catalog CSB-DT2590. Link

  • Accelerated Multiphosphorylated Peptide Synthesis . PubMed Central, 2022. Discusses steric hindrance and elimination risks in Ser/Thr derivatives, applicable to HoSer analogs. Link

  • Homoserine as an Aspartic Acid Precursor . PubMed Central. Details the use of homoserine lactonization strategies and benzyl ester compatibility. Link

  • Fmoc Solid Phase Peptide Synthesis Guide . ChemPep. Comprehensive review of Fmoc/Bzl orthogonality and cleavage conditions. Link

  • Fmoc-His(Bzl)-OH and Side Chain Protection . Sigma-Aldrich. Provides context on Benzyl ether stability in Fmoc chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Fmoc-L-HoSer(Bzl)-OH: Safe Handling and Disposal Protocol

[1][2] Executive Safety Summary Fmoc-L-HoSer(Bzl)-OH (Fmoc-O-Benzyl-L-Homoserine) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1][2] While not classified as acutely toxic (e.g., P-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

Fmoc-L-HoSer(Bzl)-OH (Fmoc-O-Benzyl-L-Homoserine) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1][2] While not classified as acutely toxic (e.g., P-listed), it presents specific handling challenges due to the reactivity of the Fmoc (Fluorenylmethyloxycarbonyl) group and the Benzyl (Bzl) ether moiety.

Core Safety Directive:

  • Primary Hazard: Skin/Eye Irritant (GHS Category 2).[2]

  • Critical Reactivity: The Fmoc group is base-labile .[2] Mixing this compound (or its waste streams) with bases (e.g., Piperidine, DBU) generates dibenzofulvene and CO₂ gas , creating a risk of container pressurization and explosion if sealed too quickly.[2]

  • Disposal Class: Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM).[2]

Chemical Profile & Hazard Identification

The following table summarizes the physicochemical properties relevant to safety and disposal.

PropertySpecificationSafety Implication
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-homoserineOfficial identifier for waste manifesting.[1][2]
Physical State White to off-white powderInhalation hazard (dust).[1][2] Use fume hood.[2]
Solubility Soluble in DMF, DCM, DMSO; Insoluble in WaterRequires organic solvent waste streams.[1]
Reactivity Base Sensitive: Cleaves in >20% Piperidine.[1][2] Acid Stable: Bzl group requires strong acid (HF/TFMSA) to remove.[2]DO NOT mix with basic waste without venting.[1][2]
Side Reaction Lactonization: In acidic conditions, Homoserine can cyclize to form a lactone.[1][2]Alters solubility profile in long-term storage.[1][2]
GHS Signals Warning: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Standard PPE (Gloves, Goggles, Lab Coat) required.[1]

Pre-Disposal Assessment: The "Why" Behind the Protocol

To ensure a self-validating safety system , you must understand the chemical fate of the compound in the waste container.[2]

A. The Pressurization Risk (Fmoc Cleavage)

In peptide synthesis, Fmoc-amino acids are often used alongside deprotection reagents like 20% Piperidine in DMF .[2]

  • Mechanism: If solid Fmoc-HoSer(Bzl)-OH is discarded into a waste container already containing piperidine, the base will cleave the Fmoc group.[2]

  • Result: This reaction is exothermic and releases CO₂ .[2]

  • Protocol: Never cap a waste container immediately if you suspect Fmoc reagents are mixing with basic scavengers.[2] Leave the cap loose (vented) for 24 hours.

B. Segregation Logic (Halogenated vs. Non-Halogenated)
  • Non-Halogenated: If dissolved in DMF, DMSO, or Methanol.[2] (Preferred for incineration).[2]

  • Halogenated: If dissolved in Dichloromethane (DCM).[2] This is much more expensive to dispose of and poses higher environmental risks.[2]

  • Action: Always attempt to dissolve residual solids in non-halogenated solvents (like Acetone or Ethanol) during cleanup to keep the waste stream "cleaner" (Class C/Non-Hal).[2]

Operational Disposal Workflow

The following diagram outlines the decision tree for disposing of Fmoc-L-HoSer(Bzl)-OH, ensuring compliance with EPA and local regulations.

DisposalWorkflow Start Waste Generation: Fmoc-L-HoSer(Bzl)-OH StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBin Solid Waste Bin (Double Bagged) SolidPath->SolidBin Label: Hazardous Irritant SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (DMF, DMSO, Acetone) SolventCheck->NonHalogenated No FinalBinHal Halogenated Waste Stream (Code: F001/F002) Halogenated->FinalBinHal BaseCheck Contains Bases? (Piperidine, DBU) NonHalogenated->BaseCheck Neutralize ACTION: Neutralize/Vent Wait 24h for CO2 release BaseCheck->Neutralize Yes (Risk of CO2) FinalBinNonHal Organic Waste Stream (Code: D001/Ignitable) BaseCheck->FinalBinNonHal No Neutralize->FinalBinNonHal

Figure 1: Decision tree for the segregation and disposal of Fmoc-L-HoSer(Bzl)-OH waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Expired/Excess Solid Reagent
  • PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[2]

  • Transfer: Carefully transfer the powder to the waste container. Avoid generating dust.[2][3][4][5]

  • Rinsing: Rinse the original bottle with a small amount of Acetone or Ethanol.[2] Pour this rinse into the Liquid Organic Waste container (not the solid bin).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Fmoc-L-HoSer(Bzl)-OH, Solid."[1][2]

    • Hazards: Check "Irritant" and "Toxic" (precautionary).[2]

  • Defacing: Completely deface the label on the original empty glass bottle before disposing of the glass in the "Broken/Lab Glass" bin.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Identify Solvent: Determine if the primary solvent is DCM (Halogenated) or DMF/DMSO (Non-Halogenated).[2]

  • Check pH/Reactivity:

    • Test: If the waste contains deprotection reagents (Piperidine), it is basic.[2]

    • Action: If mixing Fmoc waste with Piperidine waste, ensure the container is vented (cap loose) in a fume hood for at least 24 hours to allow CO₂ evolution to cease.[2]

  • Consolidation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Do NOT fill carboys >90% full.

  • Secondary Containment: Ensure the carboy sits in a secondary containment tray to catch spills.

Emergency Contingencies

IncidentResponse Protocol
Powder Spill 1. Evacuate immediate area if dust is airborne.2.[2][3] Cover spill with wet paper towels to suppress dust.3.[2] Sweep up into a bag; seal and label as solid hazardous waste.4. Clean surface with soap and water.[2][3][4][5][6]
Skin Contact 1. Brush off loose powder.2.[2] Rinse skin with copious water for 15 minutes.3.[2][4] Seek medical attention if irritation persists (Fmoc groups can cause sensitization).[2]
Eye Contact 1. Flush eyes immediately with water or eyewash station for 15 minutes.2.[2] Seek immediate medical attention.

Regulatory Framework & References

This protocol adheres to the guidelines set forth by the US EPA (Resource Conservation and Recovery Act - RCRA) and standard laboratory safety practices.

  • Sigma-Aldrich. Safety Data Sheet: Fmoc-Ser(Bzl)-OH (Analogous Handling).[2] Retrieved from [1][2]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes (D-List, F-List).[2] Retrieved from [2]

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups.[2][7][8] Chemical Reviews.[2] (Detailed analysis of Fmoc/Benzyl stability). Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[2][6][9][10] Retrieved from [2]

Sources

Handling

Personal protective equipment for handling Fmoc-|A-HoSer(Bzl)-OH

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Fmoc-L-HoSer(Bzl)-OH (Fmoc-O-benzyl-L-homoserine) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS). While the Fmoc an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Fmoc-L-HoSer(Bzl)-OH (Fmoc-O-benzyl-L-homoserine) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS). While the Fmoc and Benzyl groups provide necessary orthogonality for synthesis, they contribute to the compound's hydrophobic nature and significant static charge potential.

Operational Reality: The primary risk with this compound is not acute toxicity, but sensitization and particulate inhalation due to its "fluffy," static-prone nature. Furthermore, the solvents required to dissolve it (DMF, DCM) pose greater permeation risks than the solid itself. This guide prioritizes dust control and solvent-specific barrier protection .

Risk Assessment & Hazard Identification

Before opening the vial, understand the specific hazards associated with this material and its required solvents.

Hazard ClassCodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1]Direct contact with powder can cause contact dermatitis.
Eye Irritation H319Causes serious eye irritation.[2][3][4]Fine dust can bypass standard glasses; side shields are mandatory.
STOT - SE H335May cause respiratory irritation.[1]High Risk: The powder is light and easily airborne.
Solvent Vector N/ADMF/DCM carrier risk.Once dissolved, the solvent facilitates rapid skin absorption of the compound.

PPE Stratification Matrix

Do not use a "one-size-fits-all" approach. PPE must scale with the activity.

Table 1: Activity-Based PPE Selection
ActivityHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Cold Storage Retrieval Single Nitrile (4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat (Cotton/Poly)None required
Weighing (Solid) Single Nitrile (4 mil) + Anti-static wrist strap (recommended)Safety Glasses w/ Side ShieldsLab Coat + Cuff Taping (prevent wrist exposure)Fume Hood (Sash at 18")
Solubilization (DMF) Double Nitrile (Outer: 4-5 mil, Inner: 4 mil)Safety GlassesLab Coat + Chemical Apron (optional)Fume Hood
Solubilization (DCM) Laminate (Silver Shield) under Nitrile OR Double Nitrile with immediate change upon splashSafety GlassesLab CoatFume Hood
Spill Cleanup Double Nitrile (Long Cuff)Goggles (unvented)Lab Coat + Tyvek SleevesN95 (if outside hood)

Critical Insight on Gloves: Standard thin nitrile gloves provide <5 minutes of protection against Dichloromethane (DCM). If using DCM to dissolve Fmoc-HoSer(Bzl)-OH, you must treat the gloves as splash protection only, not immersion protection.

Operational Protocol: The "Zero-Static" Weighing Method

Fmoc-amino acids often carry a static charge that causes the powder to "jump" or cling to spatulas, leading to mass inaccuracy and contamination.

Step-by-Step Methodology
  • Environmental Prep:

    • Verify Fume Hood face velocity is 80–100 fpm.

    • Place an ionizing fan or anti-static gun near the balance (if available).

    • Lay down a dark-colored surface protector (makes white powder spills visible).

  • The Weighing Setup:

    • Use a glass weighing boat or anti-static plastic boat. Avoid standard plastic boats if static is high.

    • Technique: Do not dispense directly from the stock bottle. Transfer a small amount to a secondary container to prevent cross-contamination of the bulk stock.

  • Solubilization (The Critical Vector):

    • Solvent Choice: DMF (Dimethylformamide) or NMP are preferred.

    • Procedure: Add solvent to the powder, not powder to the solvent, to minimize "puffing" of dust.

    • Vortexing: Cap the vial tightly before vortexing. Ensure the cap liner is compatible (PTFE-lined is best).

  • Waste Segregation:

    • Solid Waste: Weighing boats and contaminated paper go to Solid Hazardous Waste.

    • Liquid Waste:

      • If dissolved in DMF: Non-Halogenated Organic Waste.

      • If dissolved in DCM: Halogenated Organic Waste.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling Fmoc-L-HoSer(Bzl)-OH, emphasizing the divergence in waste streams based on solvent choice.

G Start Cold Storage (0-8°C) Equip PPE Check (Nitrile + Glasses) Start->Equip Weigh Weighing (Fume Hood + Static Control) Equip->Weigh Allow to warm to RT Solvent Select Solvent Weigh->Solvent DissolveDMF Dissolve in DMF (Double Nitrile) Solvent->DissolveDMF Standard DissolveDCM Dissolve in DCM (Splash Risk High) Solvent->DissolveDCM Alternative Reaction SPPS Coupling DissolveDMF->Reaction DissolveDCM->Reaction WasteNonHal Waste: Non-Halogenated Reaction->WasteNonHal DMF Route WasteHal Waste: Halogenated Reaction->WasteHal DCM Route

Figure 1: Operational workflow for Fmoc-L-HoSer(Bzl)-OH, highlighting the critical decision point at solubilization which dictates PPE intensity and waste disposal streams.

Emergency Response & Spill Control

In the event of a spill, immediate action prevents sensitization.

  • Dry Powder Spill:

    • Do not sweep vigorously. This creates airborne dust.

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up the slurry and dispose of it as solid hazardous waste.

    • Clean the area with 70% Ethanol.

  • Solution Spill (DMF/DCM):

    • Evacuate the immediate area if the spill is >100mL outside a hood.

    • Absorb with vermiculite or polypropylene pads.

    • Decontaminate: Wash the surface with soap and water.[1][5] Note: Bleach is generally not required for this amino acid and may react with other amines in the lab.

  • First Aid:

    • Eye Contact: Flush for 15 minutes. Lift eyelids.

    • Skin Contact: Wash with soap and water.[1][5] Do not use ethanol to wash skin, as it may increase the permeability of the skin to the chemical.

References

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Nowick Laboratory. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
Fmoc-|A-HoSer(Bzl)-OH
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Fmoc-|A-HoSer(Bzl)-OH
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